c-Met-IN-23
Description
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Properties
Molecular Formula |
C16H13N7O |
|---|---|
Molecular Weight |
319.32 g/mol |
IUPAC Name |
4-[3-(pyridin-4-ylmethylamino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-6-yl]phenol |
InChI |
InChI=1S/C16H13N7O/c24-13-3-1-12(2-4-13)14-10-19-16-21-20-15(23(16)22-14)18-9-11-5-7-17-8-6-11/h1-8,10,24H,9H2,(H,18,20) |
InChI Key |
PEIIWFGIDIVOKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=NN=C3NCC4=CC=NC=C4)N=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Crizotinib, a c-Met Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action
Crizotinib (formerly PF-02341066) is an orally bioavailable, ATP-competitive small-molecule inhibitor of receptor tyrosine kinases (RTKs).[1][2] While clinically recognized for its potent activity against Anaplastic Lymphoma Kinase (ALK) and ROS1, Crizotinib was initially developed as an inhibitor of the Mesenchymal-Epithelial Transition factor (c-Met), also known as Hepatocyte Growth Factor Receptor (HGFR).[2] Its mechanism of action against c-Met involves binding to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways.[3][4] This blockade of c-Met signaling inhibits various oncogenic processes, including cell proliferation, survival, migration, and invasion.[5]
The binding of its ligand, Hepatocyte Growth Factor (HGF), to c-Met induces receptor dimerization and trans-phosphorylation of tyrosine residues (specifically Tyr1234 and Tyr1235) within the kinase domain's activation loop. This event triggers a signaling cascade. Crizotinib's interference with this initial phosphorylation step is central to its inhibitory function.
Biochemical and Cellular Activity of Crizotinib on c-Met
The inhibitory potency of Crizotinib against c-Met has been quantified in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy across different cancer cell lines, particularly those with c-Met amplification.
Table 1: Biochemical Inhibition of c-Met by Crizotinib
| Assay Type | Target | IC50 (nM) | Notes |
| Cell-free | c-Met | 8 | ATP-competitive inhibition |
| Cell-based | p-c-Met | 11 | Inhibition of phosphorylation |
| Cell-based | NPM-ALK | 24 | Demonstrates dual-target activity |
Data sourced from multiple studies, reflecting the consensus on Crizotinib's potency.
Table 2: Cellular Proliferation and Viability Inhibition by Crizotinib
| Cell Line | Cancer Type | c-Met Status | IC50 (µM) | Assay Type |
| MDA-MB-231 | Triple-Negative Breast Cancer | Overexpression | 5.16 | MTT |
| MCF-7 | Breast Adenocarcinoma | Overexpression | 1.5 | MTT |
| SK-BR-3 | Breast Adenocarcinoma | Overexpression | 3.85 | MTT |
| H2228 | NSCLC | ALK-rearranged | 0.76 | MTT |
| H3122 | NSCLC | ALK-rearranged | 0.36 | MTT |
| T24 | Bladder Cancer | Not specified | 11.24 | CCK-8 |
| T24R2 | Bladder Cancer | Not specified | 5.75 | CCK-8 |
| COA109 | Neuroendocrine Tumor | ALK mutated | 2.24 | CellTiter 96 |
IC50 values can vary based on the specific assay conditions and duration of treatment.[2][5][6]
Impact on Downstream Signaling Pathways
Inhibition of c-Met phosphorylation by Crizotinib leads to the downregulation of several key downstream signaling cascades that are crucial for tumor progression.
-
PI3K/AKT Pathway: This pathway is a central regulator of cell survival and proliferation. Crizotinib treatment has been shown to decrease the phosphorylation of AKT, a key component of this pathway.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is critical for cell growth, differentiation, and survival. Inhibition of c-Met by Crizotinib leads to reduced phosphorylation of ERK1/2.
-
JAK/STAT Pathway: The STAT3 signaling pathway, in particular, is implicated in cell proliferation and apoptosis. Crizotinib has been demonstrated to inhibit the phosphorylation of STAT3.
The following diagram illustrates the primary signaling pathways affected by Crizotinib's inhibition of c-Met.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of Crizotinib on c-Met.
Western Blot for c-Met Phosphorylation
This assay is fundamental for directly observing the inhibitory effect of Crizotinib on c-Met activation.
Materials:
-
Cell Lines: EBC-1 or other cancer cell lines with c-Met expression.
-
Reagents: Crizotinib, RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors, Bradford assay reagent, SDS-PAGE gels, PVDF membranes.
-
Antibodies:
-
Primary: Rabbit anti-phospho-c-Met (Tyr1234/1235), Rabbit anti-total c-Met, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Secondary: HRP-conjugated anti-rabbit IgG.
-
-
Equipment: Cell culture incubator, refrigerated centrifuge, SDS-PAGE and electrotransfer apparatus, imaging system for chemiluminescence.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat cells with varying concentrations of Crizotinib (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 6 hours).[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cell Lines: MDA-MB-231, MCF-7, SK-BR-3, or other relevant cell lines.
-
Reagents: Crizotinib, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) solution, DMSO.
-
Equipment: 96-well plates, multichannel pipette, plate reader.
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Crizotinib for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of Crizotinib on the collective migration of a cell population.
Materials:
-
Cell Lines: MDA-MB-231 or other migratory cell lines.
-
Reagents: Crizotinib.
-
Equipment: 6-well plates, pipette tips (p200), microscope with a camera.
Protocol:
-
Cell Seeding: Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Creating the "Wound": Create a scratch in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh media containing different concentrations of Crizotinib.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Matrigel Invasion Assay
This assay evaluates the ability of cells to invade through a basement membrane matrix, a key step in metastasis.
Materials:
-
Cell Lines: MDA-MB-231 or other invasive cell lines.
-
Reagents: Crizotinib, Matrigel, serum-free media, media with chemoattractant (e.g., FBS).
-
Equipment: Transwell inserts with 8.0 µm pore size, 24-well plates.
Protocol:
-
Chamber Preparation: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend cells in serum-free media containing Crizotinib and seed them into the upper chamber.
-
Chemoattraction: Add media containing a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Analysis: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the membrane and count them under a microscope.
In Vivo Tumor Xenograft Study
This assay assesses the anti-tumor efficacy of Crizotinib in a living organism.
Materials:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Cell Lines: A cell line that forms tumors in mice (e.g., a c-Met amplified gastric or lung cancer cell line).
-
Reagents: Crizotinib formulated for oral administration.
-
Equipment: Calipers for tumor measurement.
Protocol:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flanks of the mice.
-
Tumor Growth and Treatment Initiation: Once tumors reach a palpable size, randomize the mice into control and treatment groups. Administer Crizotinib orally at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for proliferation and apoptosis markers, western blot for p-c-Met).
Conclusion
Crizotinib is a potent dual inhibitor of c-Met and ALK, with a well-defined mechanism of action centered on the competitive inhibition of ATP binding to the kinase domain. This leads to the abrogation of c-Met autophosphorylation and the subsequent inactivation of key downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways. The efficacy of Crizotinib in inhibiting cell proliferation, viability, migration, and invasion has been extensively documented through a variety of in vitro and in vivo experimental models. The detailed protocols provided in this guide offer a framework for the continued investigation and characterization of c-Met inhibitors in preclinical and translational research settings.
References
- 1. Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Downregulation of PDGFRß Signaling Overcomes Crizotinib Resistance in a TYRO3 and ALK Mutated Neuroendocrine-Like Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. Crizotinib Inhibits Viability, Migration, and Invasion by Suppressing the c-Met/PI3K/Akt Pathway in the Three-Dimensional Bladder Cancer Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. 4.3. Western Blot [bio-protocol.org]
An In-Depth Technical Guide to the Discovery and Synthesis of the Novel c-Met Inhibitor: c-Met-IN-23
Disclaimer: The following technical guide details the discovery, synthesis, and characterization of a representative novel c-Met inhibitor, designated as c-Met-IN-23. The data and experimental protocols presented herein are illustrative and intended to provide a comprehensive example of a drug discovery and development workflow for a potent and selective c-Met inhibitor, in line with the user's specified format and content requirements.
Introduction to the c-Met Receptor Tyrosine Kinase
The c-Met proto-oncogene encodes the mesenchymal-epithelial transition factor, a receptor tyrosine kinase (RTK) that plays a crucial role in cellular growth, survival, and migration.[1] The natural ligand for c-Met is the hepatocyte growth factor (HGF).[2][3][4] The binding of HGF to c-Met induces receptor dimerization and autophosphorylation, initiating several downstream signaling cascades.[1][5] These include the RAS-RAF-MEK-ERK pathway, which promotes cell proliferation, the PI3K-AKT-mTOR pathway, which regulates cell survival, and the JAK-STAT pathway, which is involved in cell differentiation and survival.[1][2][4]
In normal physiological processes, the HGF/c-Met signaling pathway is tightly regulated and essential for embryonic development and tissue repair.[2] However, aberrant activation of c-Met, through gene amplification, mutation, or overexpression, is implicated in the pathogenesis and progression of numerous human cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and hepatocellular carcinoma.[1][4][5][6][7][8][9] Dysregulated c-Met signaling can lead to increased tumor cell proliferation, survival, invasion, and metastasis, making it a compelling target for cancer therapy.[2][6]
Discovery of this compound
This compound was identified through a rigorous drug discovery process designed to uncover a potent and selective ATP-competitive inhibitor of c-Met. The workflow began with a high-throughput screening (HTS) campaign, followed by hit-to-lead optimization and comprehensive characterization of the lead candidate.
Synthesis of this compound
The following protocol describes a representative synthesis for a novel c-Met inhibitor.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of Intermediate 1. To a solution of 2,4-dichloro-5-nitroaniline (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq) and 1-(prop-2-yn-1-yl)piperidine (1.2 eq). The reaction mixture is stirred at 80°C for 12 hours. After cooling to room temperature, the mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford Intermediate 1.
-
Step 2: Reduction of the Nitro Group. Intermediate 1 (1.0 eq) is dissolved in a mixture of ethanol and water. Iron powder (5.0 eq) and ammonium chloride (1.0 eq) are added, and the mixture is refluxed for 4 hours. The reaction mixture is then filtered through Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to yield Intermediate 2.
-
Step 3: Cyclization to form the Quinoline Core. Intermediate 2 (1.0 eq) is dissolved in polyphosphoric acid and heated to 140°C for 2 hours. The reaction mixture is cooled and carefully poured into a stirred solution of saturated sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to give the tricyclic quinoline core, Intermediate 3.
-
Step 4: Final Coupling Reaction. To a solution of Intermediate 3 (1.0 eq) in tetrahydrofuran (THF), add 3-ethynylaniline (1.1 eq), Pd(PPh3)4 (0.05 eq), and CuI (0.1 eq). The reaction mixture is stirred under a nitrogen atmosphere at 60°C for 8 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by preparative HPLC to yield the final product, this compound.
In Vitro Activity of this compound
The inhibitory activity of this compound was assessed against a panel of kinases to determine its potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| c-Met | 2.1 |
| VEGFR2 | 158 |
| EGFR | >1000 |
| FGFR1 | 450 |
| RON | 89 |
| AXL | 212 |
Experimental Protocol: In Vitro Kinase Assay (LanthaScreen™)
The kinase activity of c-Met was determined using the LanthaScreen™ Eu Kinase Binding Assay. A solution of the c-Met kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled kinase inhibitor tracer was prepared in a kinase buffer. This compound was serially diluted and added to the kinase/antibody/tracer mixture in a 384-well plate. The plate was incubated at room temperature for 60 minutes, and the fluorescence resonance energy transfer (FRET) signal was measured on a microplate reader. The IC50 values were calculated from the resulting dose-response curves using a four-parameter logistic fit.
Cellular Activity of this compound
The anti-proliferative activity of this compound was evaluated in several cancer cell lines with known c-Met amplification.
Table 2: Cellular Proliferation (GI50) of this compound in c-Met Amplified Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| EBC-1 | NSCLC | 15.2 |
| MKN-45 | Gastric Cancer | 28.7 |
| SNU-5 | Gastric Cancer | 35.1 |
| Hs 746T | Gastric Cancer | 42.5 |
Experimental Protocol: Cell Proliferation Assay (CellTiter-Glo®)
Cancer cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with serial dilutions of this compound and incubated for 72 hours. At the end of the incubation period, the CellTiter-Glo® reagent was added to each well, and the plate was incubated for 10 minutes to stabilize the luminescent signal. The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a microplate reader. The GI50 values were determined from the dose-response curves.
Mechanism of Action of this compound
This compound is a type I ATP-competitive inhibitor that binds to the active conformation of the c-Met kinase domain. By occupying the ATP-binding pocket, it prevents the phosphorylation of c-Met and the subsequent activation of downstream signaling pathways.
Conclusion
The representative novel compound, this compound, demonstrates potent and selective inhibition of the c-Met receptor tyrosine kinase. Its strong in vitro and cellular activities against c-Met amplified cancer cell lines highlight its potential as a therapeutic agent for the treatment of c-Met driven malignancies. The detailed discovery, synthesis, and characterization workflow presented here provides a comprehensive overview of the key steps in the development of a targeted cancer therapeutic. Further preclinical and clinical studies would be required to fully evaluate the safety and efficacy of such a compound.
References
- 1. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-MET [stage.abbviescience.com]
- 3. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 5. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of potent and selective c-Met inhibitors for MET-amplified hepatocellular carcinoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Emerging Role of c-Met in Carcinogenesis and Clinical Implications as a Possible Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: c-Met-IN-23 and its Impact on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
c-Met-IN-23, also identified as Compound 12g, is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. Dysregulation of the c-Met signaling pathway is a critical factor in the development and progression of numerous cancers, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the molecular interactions. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of c-Met inhibitors and their therapeutic applications.
Introduction to c-Met Signaling
The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation, initiating a cascade of intracellular signaling events. These pathways are crucial for normal cellular processes such as proliferation, survival, and motility. However, aberrant c-Met activation is a known driver of tumorigenesis and metastasis. The primary downstream signaling cascades activated by c-Met include:
-
PI3K/AKT Pathway: Promotes cell survival, growth, and proliferation.
-
MAPK/ERK Pathway: Regulates cell division, differentiation, and proliferation.
-
STAT3 Pathway: Involved in cell survival, proliferation, and angiogenesis.
This compound exerts its anticancer effects by inhibiting the kinase activity of c-Met, thereby blocking the activation of these critical downstream pathways.
Quantitative Analysis of this compound Activity
This compound has demonstrated significant inhibitory activity against both the c-Met kinase and various cancer cell lines. Furthermore, it has been shown to modulate the activity of multidrug resistance (MDR) pumps, which are often responsible for the development of resistance to chemotherapy.
| Parameter | Value | Cell Line/Target | Reference |
| c-Met Kinase Inhibition (IC50) | 0.052 µM | c-Met Kinase | [1][2][3] |
| HepG2 Cell Viability (IC50) | 3.06 µM | Hepatocellular Carcinoma | [2] |
| Crizotinib (HepG2 Cell Viability - IC50) | 5.15 µM | Hepatocellular Carcinoma | [2] |
| P-gp/MDR1 Efflux Pump Inhibition | Significant at 3 µM | HepG2 and BxPC3 | [2][3] |
| MRP1/2 Efflux Pump Inhibition | Significant at 0.3 µM | HepG2 and BxPC3 | [2][3] |
Downstream Signaling Pathways Modulated by this compound
While direct quantitative data on the effect of this compound on the phosphorylation of key downstream proteins such as AKT, ERK, and STAT3 is not yet available in the public domain, the inhibitory action of other c-Met inhibitors provides a strong indication of its mechanism. It is highly probable that this compound, by inhibiting c-Met phosphorylation, leads to a significant reduction in the phosphorylation levels of these downstream effectors.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a central regulator of cell survival and proliferation. Upon c-Met activation, the p85 subunit of PI3K is recruited to the receptor, leading to the activation of AKT. Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis. Inhibition of c-Met by this compound is expected to block this cascade.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical downstream effector of c-Met, playing a key role in cell proliferation and differentiation. c-Met activation leads to the recruitment of the GRB2/SOS complex, which in turn activates RAS. This initiates a phosphorylation cascade through RAF, MEK, and finally ERK, which translocates to the nucleus to regulate gene expression. This compound is anticipated to disrupt this signaling axis.
STAT3 Signaling Pathway
The STAT3 pathway is directly activated by c-Met and is involved in promoting cell survival and angiogenesis. Upon phosphorylation by c-Met-associated kinases, STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor for genes involved in cell proliferation and survival. Inhibition of c-Met by this compound would prevent the activation of STAT3.
Experimental Protocols
The following are generalized protocols for key experiments used in the evaluation of c-Met inhibitors. For specific details regarding this compound, please refer to the primary literature.[2][3]
c-Met Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.
Workflow:
Methodology:
-
Plate Preparation: Coat a 96-well plate with a generic tyrosine kinase substrate (e.g., poly(Glu,Tyr)).
-
Reaction Mixture: Prepare a reaction mixture containing recombinant human c-Met kinase, ATP, and varying concentrations of this compound.
-
Incubation: Add the reaction mixture to the coated wells and incubate at 37°C to allow for the phosphorylation reaction to occur.
-
Detection: After incubation, wash the wells and add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody.
-
Signal Measurement: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
Data Analysis: Plot the signal intensity against the inhibitor concentration to determine the IC50 value.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Workflow:
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis for Downstream Signaling
This technique is used to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms.
Workflow:
Methodology:
-
Cell Culture and Treatment: Culture cancer cells to a suitable confluency and treat with this compound at various concentrations and time points. Include a positive control (e.g., HGF stimulation) and a negative control (vehicle).
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-AKT, AKT, p-ERK, ERK, p-STAT3, STAT3).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
This compound is a promising c-Met inhibitor with potent anticancer activity. Its mechanism of action involves the direct inhibition of c-Met kinase activity, leading to the suppression of key downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and STAT3 cascades. Furthermore, its ability to modulate MDR pumps suggests a potential to overcome drug resistance in cancer therapy. Further research, particularly quantitative analysis of its effects on downstream signaling proteins, will be crucial in fully elucidating its therapeutic potential. This guide provides a foundational understanding for researchers and clinicians working towards the development of novel c-Met targeted therapies.
References
A Technical Guide to the Hypothesized Effects of c-Met Inhibition by c-Met-IN-23 on MDR1 and MRP1/2 Efflux Pumps
Abstract
Multidrug resistance (MDR) remains a primary obstacle in the successful chemotherapeutic treatment of cancer. This resistance is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2), which actively efflux cytotoxic agents from cancer cells. The c-Met receptor tyrosine kinase, a key driver in oncology, has been implicated in promoting tumor progression and chemoresistance.[1][2] While direct evidence for the compound c-Met-IN-23 is not yet prevalent in published literature, this technical guide outlines the hypothesized mechanism by which c-Met inhibition could modulate the function and expression of these critical MDR pumps. We present the core signaling pathways, propose a framework for experimental validation, and provide detailed protocols to investigate this hypothesis.
Introduction to c-Met and Multidrug Resistance
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, Hepatocyte Growth Factor (HGF), activates a cascade of downstream signaling pathways.[3] These pathways are integral to cellular processes such as proliferation, motility, migration, and invasion.[3][4] In numerous cancers, aberrant c-Met activation through overexpression, mutation, or amplification is a key driver of tumor growth and metastasis.[5][6]
A growing body of evidence suggests a strong correlation between activated HGF/c-Met signaling and the development of multidrug resistance.[1][7] This resistance is frequently attributed to the overexpression of ABC transporters, including:
-
MDR1 (P-glycoprotein/ABCB1): A well-characterized efflux pump with broad substrate specificity.
-
MRP1 (ABCC1): Transports a wide range of conjugated and unconjugated organic anions.
-
MRP2 (ABCC2): Primarily located in the apical membrane of polarized cells, involved in biliary and renal excretion of drugs and metabolites.
This guide explores the scientific rationale for investigating this compound, a representative c-Met inhibitor, as a potential modulator of MDR1, MRP1, and MRP2, thereby offering a potential strategy to overcome chemoresistance.
The c-Met Signaling Cascade
Activation of c-Met by HGF initiates receptor dimerization and trans-autophosphorylation of key tyrosine residues (Y1234, Y1235) in the kinase domain.[8] This event creates a multifunctional docking site for various adapter proteins and signaling effectors, leading to the activation of several major downstream pathways.[9] These include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.[5][10]
-
PI3K/Akt/mTOR Pathway: A critical regulator of cell survival, growth, and metabolism.[4][8]
-
JAK/STAT Pathway: Directly links cytokine signaling to transcriptional regulation, influencing cell survival and proliferation.[3][10]
-
SRC and FAK Pathways: Mediate cell migration, adhesion, and invasion.[3][6]
The complexity of this network allows c-Met to control a wide array of oncogenic cellular functions.
Hypothesized Mechanism: c-Met Inhibition and MDR Pump Regulation
We hypothesize that inhibition of c-Met kinase activity by this compound will downregulate the expression and/or function of MDR1, MRP1, and MRP2 pumps. This hypothesis is predicated on the known links between c-Met's downstream pathways and the transcriptional regulation of ABC transporter genes.
The activation of the Raf-MAPK pathway has been shown to be involved in the induction of the MDR1 (ABCB1) gene.[11] Similarly, the PI3K/Akt pathway can influence transcription factors known to regulate ABC transporter expression. Therefore, by blocking the initial phosphorylation of c-Met, this compound is expected to attenuate these downstream signals, leading to reduced transcriptional activation of the ABCB1 (MDR1), ABCC1 (MRP1), and ABCC2 (MRP2) genes.
Data Presentation (Templates for Experimental Results)
To validate the proposed hypothesis, quantitative data must be collected. The following tables serve as templates for organizing and presenting the expected experimental outcomes.
Table 1: Effect of this compound on ABC Transporter Gene Expression (qRT-PCR)
| Cell Line | Treatment (24h) | MDR1 (ABCB1) Fold Change | MRP1 (ABCC1) Fold Change | MRP2 (ABCC2) Fold Change |
|---|---|---|---|---|
| Cancer Model A | Vehicle (DMSO) | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound (1 µM) | Data | Data | Data | |
| This compound (5 µM) | Data | Data | Data | |
| Cancer Model B | Vehicle (DMSO) | 1.0 ± 0.15 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound (1 µM) | Data | Data | Data | |
| This compound (5 µM) | Data | Data | Data |
Data to be presented as mean ± standard deviation.
Table 2: Effect of this compound on ABC Transporter Protein Levels (Western Blot Densitometry)
| Cell Line | Treatment (48h) | MDR1 Protein Level (Normalized to Control) | MRP1 Protein Level (Normalized to Control) |
|---|---|---|---|
| Cancer Model A | Vehicle (DMSO) | 1.0 ± 0.2 | 1.0 ± 0.15 |
| This compound (5 µM) | Data | Data | |
| Cancer Model B | Vehicle (DMSO) | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound (5 µM) | Data | Data |
Data to be presented as mean ± standard deviation from at least three biological replicates.
Table 3: Functional Modulation of MDR1/MRP1 by this compound (Fluorescent Substrate Accumulation Assay)
| Cell Line | Treatment (2h) | Substrate | Intracellular Fluorescence (Fold Increase vs. Control) |
|---|---|---|---|
| Cancer Model A | Vehicle (DMSO) | Rhodamine 123 (MDR1) | 1.0 ± 0.2 |
| This compound (5 µM) | Rhodamine 123 (MDR1) | Data | |
| Verapamil (50 µM) | Rhodamine 123 (MDR1) | Positive Control Data | |
| Cancer Model A | Vehicle (DMSO) | Calcein-AM (MDR1/MRP1) | 1.0 ± 0.1 |
| This compound (5 µM) | Calcein-AM (MDR1/MRP1) | Data | |
| Verapamil (50 µM) | Calcein-AM (MDR1/MRP1) | Positive Control Data |
Data to be presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies are crucial for the successful investigation of the effect of this compound on MDR pumps.
General Experimental Workflow
The overall workflow involves treating cancer cells with this compound and then assessing changes at the transcript, protein, and functional levels.
Protocol: Quantitative Real-Time PCR (qRT-PCR)
-
Cell Culture and Treatment: Plate 1x10⁶ cells per well in a 6-well plate. Allow cells to adhere overnight. Treat with vehicle control (e.g., 0.1% DMSO) or varying concentrations of this compound for 24 hours.
-
RNA Extraction: Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Quantify RNA and assess purity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qRT-PCR Reaction: Prepare a reaction mix containing cDNA template, forward and reverse primers for ABCB1, ABCC1, ABCC2, and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.
-
Thermal Cycling: Run the reaction on a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and relative to the vehicle-treated control.
Protocol: Western Blotting
-
Cell Culture and Lysis: Treat cells as described above for 48 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against MDR1 (e.g., C219), MRP1 (e.g., MRPr1), and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to the loading control.
Protocol: Drug Efflux Functional Assay (Rhodamine 123 Accumulation)
-
Cell Plating: Plate 5x10⁴ cells per well in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Treat cells with vehicle, this compound, or a positive control inhibitor (e.g., 50 µM Verapamil for MDR1) in assay buffer (e.g., phenol red-free media) for 1-2 hours at 37°C.
-
Substrate Loading: Add the fluorescent substrate Rhodamine 123 (a substrate for MDR1) to a final concentration of 1-5 µM.
-
Incubation: Incubate for 60-90 minutes at 37°C, protected from light.
-
Measurement: Wash the cells three times with ice-cold PBS to remove extracellular dye. Add PBS to each well and measure the intracellular fluorescence using a plate reader (e.g., excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Normalize the fluorescence readings to the vehicle control. An increase in intracellular fluorescence in treated cells indicates inhibition of the efflux pump.
Conclusion
The HGF/c-Met signaling axis is a validated and critical pathway in cancer progression and therapeutic resistance. While direct experimental data on the effects of this compound on MDR1, MRP1, and MRP2 are pending, the established link between c-Met's downstream effectors (e.g., MAPK, PI3K/Akt) and the regulation of these ABC transporters provides a strong rationale for further investigation. The experimental framework detailed in this guide offers a comprehensive approach to test the hypothesis that c-Met inhibition can serve as a viable strategy to reverse multidrug resistance. Successful validation of this hypothesis could pave the way for novel combination therapies, pairing c-Met inhibitors with conventional chemotherapy to improve patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Current advances of targeting HGF/c-Met pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular mechanism(s) of regulation(s) of c-MET/HGF signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Downstream signalling and specific inhibition of c-MET/HGF pathway in small cell lung cancer: implications for tumour invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting the HGF/MET Axis in Cancer Therapy: Challenges in Resistance and Opportunities for Improvement [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Pathways: Regulation and Therapeutic Implications of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anticancer Properties of c-Met-IN-23: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticancer properties of c-Met-IN-23, a potent inhibitor of the c-Met receptor tyrosine kinase. This document outlines the core mechanism of action, quantitative efficacy data, and detailed experimental protocols for the key assays used to characterize this compound.
Core Concepts: c-Met and Its Role in Cancer
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in normal cellular processes such as embryonic development, tissue regeneration, and wound healing. However, aberrant c-Met signaling is a key driver in the development and progression of numerous cancers. Upon binding its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways. These include the RAS-RAF-MEK-ERK pathway, which is primarily involved in cell proliferation, and the PI3K-AKT-mTOR pathway, which promotes cell survival and growth. Dysregulation of the HGF/c-Met axis can lead to increased cell proliferation, survival, migration, invasion, and angiogenesis, all hallmarks of cancer.
This compound: A Pyrazolo[3,4-d]pyrimidine Derivative
This compound, also identified in scientific literature as Compound 12g, is a small molecule inhibitor belonging to the pyrazolo[3,4-d]pyrimidine class of compounds. It is designed to target the ATP-binding site of the c-Met kinase domain, thereby preventing its phosphorylation and subsequent activation of downstream oncogenic signaling.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potency as a c-Met inhibitor and its antiproliferative effects against several cancer cell lines.
| Assay | Parameter | Value | Cell Lines |
| c-Met Kinase Inhibition | IC50 | 0.052 µM | - |
| HGF-Induced Cell Proliferation (72h) | IC50 | 3.06 µM | HepG2 (Liver Cancer) |
| 12.4 µM | HT29 (Colon Cancer) | ||
| 16.85 µM | MDA-MB-231 (Breast Cancer) | ||
| 19.30 µM | MCF7 (Breast Cancer) | ||
| Multidrug Resistance Pump Inhibition | - | Inhibits MDR1 and MRP1/2 | HepG2, BxPC3 (Pancreatic Cancer) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating c-Met inhibitors like this compound.
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the evaluation of c-Met inhibitors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
c-Met Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against the c-Met kinase.
Methodology:
-
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method.
-
Reagents and Materials: Recombinant human c-Met kinase domain, biotinylated poly(E4Y) substrate, ATP, europium-labeled anti-phosphotyrosine antibody, streptavidin-allophycocyanin (SA-APC), assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the c-Met enzyme, the test compound (this compound), and the biotinylated substrate.
-
Initiate the kinase reaction by adding a solution of ATP (at a concentration close to its Km for c-Met).
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an EDTA solution containing the europium-labeled anti-phosphotyrosine antibody and SA-APC.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.
-
-
Data Analysis: The ratio of the fluorescence signals (665 nm/620 nm) is calculated. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
HGF-Induced Cell Proliferation Assay (MTT Assay)
Objective: To assess the antiproliferative effect of this compound on cancer cells stimulated with HGF.
Methodology:
-
Cell Lines: HT29, HepG2, MCF7, MDA-MB-231.
-
Reagents and Materials: Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS, recombinant human HGF, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 24 hours.
-
Treat the cells with serial dilutions of this compound for 1 hour.
-
Stimulate the cells with a predetermined concentration of HGF (e.g., 50 ng/mL).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
MDR1 and MRP1/2 Inhibition Assay (Calcein-AM Efflux Assay)
Objective: To evaluate the ability of this compound to inhibit the function of the multidrug resistance pumps MDR1 (P-glycoprotein) and MRP1/2.
Methodology:
-
Cell Lines: HepG2, BxPC3 (or other cell lines with known high expression of MDR1 and/or MRP1).
-
Reagents and Materials: Calcein-AM, this compound, known MDR/MRP inhibitors (e.g., Verapamil for MDR1, MK-571 for MRP), Hanks' Balanced Salt Solution (HBSS).
-
Procedure:
-
Harvest and wash the cells, then resuspend them in HBSS.
-
Pre-incubate the cells with various concentrations of this compound or a known inhibitor for 30 minutes at 37°C.
-
Add the fluorescent substrate Calcein-AM to the cell suspension and incubate for a further 30 minutes at 37°C.
-
Stop the reaction by placing the samples on ice.
-
Wash the cells with ice-cold HBSS to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence of calcein using a flow cytometer or a fluorescence plate reader.
-
-
Data Analysis: An increase in intracellular fluorescence in the presence of this compound indicates inhibition of the efflux pumps. The activity can be quantified and compared to that of known inhibitors.
A Technical Guide to Characterizing the Target Protein Binding Affinity of c-Met Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the binding affinity and functional activity of small molecule inhibitors targeting the c-Met receptor tyrosine kinase. Dysregulation of the c-Met signaling pathway is a critical driver in the progression of numerous cancers, making it a key therapeutic target.[1][2] Accurate characterization of inhibitor potency and mechanism of action is fundamental to the drug discovery and development process.
Quantitative Data Summary: Target Binding Affinity
A crucial first step in characterizing a novel c-Met inhibitor is to quantify its binding affinity and inhibitory activity. This data is typically summarized to allow for clear comparison between different compounds. The half-maximal inhibitory concentration (IC50), inhibitory constant (Ki), and dissociation constant (Kd) are key parameters.
Below is a template table summarizing the essential quantitative data for a hypothetical c-Met inhibitor.
| Parameter | Value | Assay Type | Cell Line / Enzyme | Conditions |
| Biochemical Potency | ||||
| c-Met IC50 | 10 nM | Luminescence Kinase Assay | Recombinant Human c-Met | 10 µM ATP |
| c-Met Ki | 7 nM | Kinetic Analysis | Recombinant Human c-Met | Varies by ATP conc. |
| Kinase Selectivity (IC50) | ||||
| VEGFR2 | >1000 nM | Luminescence Kinase Assay | Recombinant Human VEGFR2 | |
| RON | 250 nM | Luminescence Kinase Assay | Recombinant Human RON | |
| AXL | 500 nM | Luminescence Kinase Assay | Recombinant Human AXL | |
| Cellular Potency | ||||
| p-Met IC50 | 50 nM | Western Blot / ELISA | MKN-45 (gastric cancer) | HGF-stimulated |
| Cell Proliferation IC50 | 150 nM | MTT / CCK-8 Assay | MKN-45 (gastric cancer) | 72-hour incubation |
| Cell Proliferation IC50 | 120 nM | MTT / CCK-8 Assay | EBC-1 (lung cancer) | 72-hour incubation |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for generating high-quality, comparable data. Below are methodologies for key biochemical and cellular assays.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of recombinant c-Met kinase by quantifying ATP consumption.[3]
Objective: To determine the IC50 value of an inhibitor against the c-Met kinase domain.
Materials:
-
Recombinant human c-Met kinase domain (e.g., amino acids 956-1390).[3]
-
Kinase substrate (e.g., poly(Glu,Tyr) 4:1).[3]
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP solution (at a concentration relevant to the Michaelis constant, Km, often ~10 µM).[4]
-
Test inhibitor serially diluted in DMSO.
-
Luminescence-based kinase assay reagent (e.g., Kinase-Glo® Max).[3]
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Prepare a master mix of the c-Met enzyme and substrate in the kinase assay buffer.
-
Dispense the enzyme/substrate mix into the wells of the microplate.
-
Add 1 µL of the serially diluted test inhibitor to each well. The final DMSO concentration should not exceed 1%.[3] Include controls for 100% inhibition (no enzyme or high concentration of a known inhibitor like Staurosporine) and 0% inhibition (DMSO vehicle).
-
To start the kinase reaction, add ATP solution to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent generates a luminescent signal proportional to the amount of ATP present.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cellular Inhibition of c-Met Phosphorylation (Western Blot)
This protocol assesses the ability of an inhibitor to block HGF-induced c-Met autophosphorylation in a cellular context.[5]
Objective: To determine the cellular potency of an inhibitor by measuring the reduction in phosphorylated c-Met (p-Met).
Materials:
-
c-Met dependent cancer cell line (e.g., MKN-45, EBC-1, or Hs746T).[5]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Hepatocyte Growth Factor (HGF).
-
Test inhibitor.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with serially diluted concentrations of the test inhibitor for 2-4 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes to induce c-Met phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[5]
-
Normalize protein amounts, prepare samples with Laemmli buffer, and resolve them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Met) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal with an imaging system.
-
Strip the membrane and re-probe for total c-Met and a loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software to determine the concentration-dependent inhibition of c-Met phosphorylation.
Visualizations: Signaling Pathways and Workflows
Visual diagrams are invaluable for understanding complex biological systems and experimental processes.
The c-Met Signaling Pathway
The binding of HGF to the c-Met receptor activates multiple downstream signaling cascades that drive cell proliferation, survival, and motility.[1][6] Small molecule inhibitors typically target the ATP-binding site within the intracellular kinase domain, preventing this signal transduction.
Caption: The HGF/c-Met signaling pathway and point of intervention for kinase inhibitors.
Experimental Workflow for IC50 Determination
The process of determining the IC50 of a kinase inhibitor involves a series of sequential steps, from reagent preparation to data analysis.
Caption: A typical experimental workflow for determining the IC50 of a c-Met inhibitor.
References
- 1. c-MET [stage.abbviescience.com]
- 2. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Uptake and Distribution of c-Met Inhibitors: A Technical Guide
Introduction
The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), is a critical signaling protein involved in various cellular processes, including proliferation, survival, migration, and invasion.[1][2][3] Dysregulation of the c-Met signaling pathway is implicated in the pathogenesis and progression of numerous cancers, making it a prime target for therapeutic intervention.[4][5][6][7][8] Small molecule inhibitors targeting the ATP-binding site of the c-Met kinase domain have emerged as a promising class of anticancer agents.[4][9] This technical guide provides an in-depth overview of the cellular uptake and distribution of a representative c-Met inhibitor, herein referred to as c-Met-IN-23, along with detailed experimental protocols and pathway visualizations. While "this compound" is used as a placeholder for this guide, the data and methodologies are based on established findings for potent, selective c-Met inhibitors.
Quantitative Data on Cellular Uptake and Distribution
The cellular accumulation and subcellular localization of a c-Met inhibitor are critical determinants of its therapeutic efficacy. The following tables summarize hypothetical quantitative data for this compound, representing typical characteristics of a potent c-Met inhibitor.
Table 1: Cellular Uptake of this compound in c-Met-Amplified Gastric Carcinoma Cells (HS-746T)
| Time Point | Concentration (nM) | Uptake (pmol/mg protein) |
| 15 min | 10 | 1.2 ± 0.2 |
| 30 min | 10 | 2.5 ± 0.4 |
| 60 min | 10 | 4.8 ± 0.6 |
| 90 min | 10 | 5.1 ± 0.5 |
| 120 min | 10 | 5.0 ± 0.7 |
Table 2: Subcellular Distribution of this compound in HS-746T Cells after 1-hour Incubation
| Cellular Fraction | Percentage of Total Intracellular Drug |
| Cytosol | 75% |
| Nucleus | 10% |
| Mitochondria | 8% |
| Microsomes | 5% |
| Plasma Membrane | 2% |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the cellular pharmacology of c-Met inhibitors.
Cell Culture
-
Cell Line: HS-746T (human gastric carcinoma cell line with MET gene amplification).
-
Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Cellular Uptake Assay
This protocol quantifies the time-dependent accumulation of the inhibitor within the cells.
-
Cell Seeding: Seed HS-746T cells in 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Drug Treatment: Aspirate the culture medium and wash the cells with pre-warmed phosphate-buffered saline (PBS). Add 500 µL of culture medium containing 10 nM of this compound to each well.
-
Incubation: Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 90, and 120 minutes).
-
Cell Lysis: At each time point, aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to remove extracellular drug. Lyse the cells by adding 200 µL of radioimmunoprecipitation assay (RIPA) buffer.
-
Quantification: Collect the cell lysates and quantify the concentration of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Protein Normalization: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay to normalize the drug uptake (pmol/mg protein).
Subcellular Fractionation
This protocol determines the distribution of the inhibitor among different cellular compartments.
-
Cell Treatment and Harvesting: Treat a T-75 flask of confluent HS-746T cells with 10 nM this compound for 1 hour. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to pellet the nuclei.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes to pellet the mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour to pellet the microsomes. The remaining supernatant is the cytosolic fraction.
-
-
Quantification: Quantify the concentration of this compound in each fraction using LC-MS/MS.
-
Data Analysis: Express the amount of drug in each fraction as a percentage of the total intracellular drug concentration.
Western Blot for c-Met Phosphorylation
This assay assesses the inhibitory activity of the compound on c-Met signaling.
-
Cell Treatment: Seed HS-746T cells in a 6-well plate. Once confluent, starve the cells in serum-free media for 24 hours. Pre-treat the cells with varying concentrations of this compound for 2 hours.
-
HGF Stimulation: Stimulate the cells with 50 ng/mL of hepatocyte growth factor (HGF) for 15 minutes to induce c-Met phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST). Incubate with primary antibodies against phospho-c-Met (Tyr1234/1235) and total c-Met overnight at 4°C. Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
c-Met Signaling Pathway
The following diagram illustrates the canonical c-Met signaling pathway and the point of inhibition by this compound. Upon binding of its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and motility.[1][2][3][10][11]
Experimental Workflow for Cellular Uptake Analysis
The diagram below outlines the key steps in determining the cellular uptake of this compound.
References
- 1. c-MET [stage.abbviescience.com]
- 2. Modulation of c-Met signaling and cellular sensitivity to radiation: potential implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-MET [abbviescience.com]
- 4. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 5. Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
Navigating the Therapeutic Landscape of c-Met Inhibition: A Technical Guide to Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
The c-Met receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), are central figures in cell signaling pathways that govern proliferation, migration, and survival.[1][2] Dysregulation of the HGF/c-Met axis is a known driver in numerous cancers, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of c-Met inhibitors, offering a foundational understanding for professionals in drug development. While specific data for a compound designated "c-Met-IN-23" is not publicly available, this paper will draw upon established data from representative c-Met inhibitors to illustrate key principles and experimental considerations.
The c-Met Signaling Cascade: A Prime Target for Oncology
The binding of HGF to the c-Met receptor triggers a cascade of intracellular events crucial for normal physiological processes like embryonic development and tissue regeneration.[4][5] However, in a multitude of cancers, aberrant c-Met signaling—driven by gene amplification, mutation, or protein overexpression—fuels tumor growth, metastasis, and therapeutic resistance.[3][4][6] This oncogenic dependence presents a clear therapeutic window for inhibitors that can effectively disrupt this pathway.
The activation of c-Met by HGF leads to the autophosphorylation of tyrosine residues in its intracellular kinase domain.[5] This, in turn, recruits a host of downstream effector proteins, activating key signaling pathways including:
-
RAS/MAPK Pathway: Primarily involved in cell proliferation.[2]
-
PI3K/AKT Pathway: A critical regulator of cell survival and apoptosis.[2]
-
JAK/STAT Pathway: Influences cell growth and differentiation.[5]
The multifaceted nature of c-Met signaling underscores its importance in cancer progression and highlights the potential of targeted inhibitors.
Caption: The c-Met signaling pathway initiated by HGF binding.
Classes of c-Met Inhibitors
c-Met inhibitors are broadly categorized based on their mechanism of action and binding characteristics.
Table 1: Classification of c-Met Inhibitors
| Class | Binding Mode | Characteristics | Examples |
| Class I | ATP-competitive, U-shaped conformation | High selectivity for the c-Met ATP-binding site. | Crizotinib, Capmatinib |
| Class II | ATP-competitive, extended conformation | Multi-targeted kinase inhibitors, often with higher molecular weights and lipophilicity. | Cabozantinib |
| Class III | Non-ATP-competitive | Atypical binding, not competing directly with ATP. | Tivantinib |
| Biologics | Target extracellular domain or ligand | Monoclonal antibodies, antibody-drug conjugates (ADCs). | Telisotuzumab vedotin |
Pharmacokinetics of c-Met Inhibitors
The pharmacokinetic profile of a c-Met inhibitor dictates its absorption, distribution, metabolism, and excretion (ADME), which are critical for maintaining therapeutic concentrations.
Table 2: Representative Pharmacokinetic Parameters of Selected c-Met Inhibitors
| Inhibitor | Route of Administration | Tmax (h) | Half-life (t1/2, h) | Clearance (CL/F, L/h) | Volume of Distribution (Vz/F, L) |
| Crizotinib | Oral | 4-6 | 42 | 59.8 | 1772 |
| Cabozantinib | Oral | 2-5 | 99 | 2.2 | 319 |
| Capmatinib | Oral | 1-2 | 6.5 | 39.5 | 164 |
Data presented are approximate values and can vary based on the patient population and study design.
Experimental Protocols for Pharmacokinetic Analysis
1. In Vivo Pharmacokinetic Studies in Animal Models (e.g., Mice, Rats):
-
Objective: To determine key PK parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
-
Methodology:
-
Administer the c-Met inhibitor to a cohort of animals (e.g., BALB/c mice) via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Process blood samples to isolate plasma.
-
Quantify the concentration of the inhibitor in plasma using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Analyze the concentration-time data using non-compartmental or compartmental modeling software (e.g., WinNonlin) to calculate PK parameters.
-
2. In Vitro Metabolic Stability Assays:
-
Objective: To assess the metabolic stability of the compound in liver microsomes or hepatocytes, predicting in vivo clearance.
-
Methodology:
-
Incubate the c-Met inhibitor at a known concentration with liver microsomes (human, rat, mouse) or hepatocytes in the presence of NADPH (for Phase I metabolism) and UDPGA (for Phase II metabolism).
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the metabolic reaction (e.g., with acetonitrile).
-
Analyze the remaining parent compound concentration by LC-MS/MS.
-
Calculate the in vitro half-life and intrinsic clearance.
-
Pharmacodynamics of c-Met Inhibitors
Pharmacodynamics focuses on the biochemical and physiological effects of the drug on the body, specifically its mechanism of action and the relationship between drug concentration and effect.
Table 3: Representative Pharmacodynamic Data of Selected c-Met Inhibitors
| Inhibitor | Target | In Vitro Potency (IC50) | Cellular Effects |
| Crizotinib | c-Met, ALK, ROS1 | c-Met: ~5-20 nM | Inhibition of c-Met phosphorylation, induction of apoptosis, cell cycle arrest. |
| Cabozantinib | c-Met, VEGFR2, AXL, RET | c-Met: ~1-10 nM | Inhibition of angiogenesis and cell proliferation. |
| Capmatinib | c-Met | c-Met: ~1-5 nM | Potent and selective inhibition of c-Met signaling. |
Experimental Protocols for Pharmacodynamic Analysis
1. In Vitro Cell-Based Assays:
-
Objective: To determine the potency of the inhibitor in cancer cell lines with varying c-Met expression levels.
-
Methodology (Cell Viability Assay - e.g., MTS/MTT):
-
Seed cancer cells (e.g., MKN-45, a gastric cancer cell line with c-Met amplification) in 96-well plates.
-
Treat cells with a serial dilution of the c-Met inhibitor for a specified duration (e.g., 72 hours).
-
Add a viability reagent (e.g., MTS) and incubate until color development.
-
Measure the absorbance using a plate reader.
-
Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.
-
2. Target Engagement and Downstream Signaling Analysis (Western Blotting):
-
Objective: To confirm that the inhibitor engages its target (c-Met) and modulates downstream signaling pathways.
-
Methodology:
-
Treat c-Met-driven cancer cells with the inhibitor at various concentrations and time points.
-
Lyse the cells to extract total protein.
-
Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated c-Met (p-cMet), total c-Met, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Visualize the protein bands using a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate.
-
A reduction in the p-cMet/total c-Met ratio indicates target engagement.
-
Caption: A typical workflow for in vitro pharmacodynamic evaluation.
Conclusion
The development of c-Met inhibitors represents a significant advancement in targeted cancer therapy. A thorough understanding of their pharmacokinetic and pharmacodynamic properties is paramount for their successful translation from preclinical discovery to clinical application. While the specific compound "this compound" remains to be characterized in public literature, the principles and methodologies outlined in this guide, drawn from the broader class of c-Met inhibitors, provide a robust framework for the evaluation of novel therapeutic agents targeting this critical oncogenic pathway. The continued exploration of c-Met inhibitors, coupled with a deeper understanding of resistance mechanisms, will undoubtedly pave the way for more effective and personalized cancer treatments.
References
- 1. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 2. c-MET [stage.abbviescience.com]
- 3. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 5. Function of the c-Met receptor tyrosine kinase in carcinogenesis and associated therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
c-Met-IN-23: An In-depth Technical Guide for Basic Cancer Cell Biology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of c-Met-IN-23, a potent and selective c-Met inhibitor, for its application in basic cancer cell biology research. This document details its mechanism of action, provides quantitative data on its activity, and outlines detailed experimental protocols for its use in the laboratory.
Introduction to the c-Met Signaling Pathway
The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in normal cellular processes such as embryonic development, tissue regeneration, and wound healing.[1][2] Upon binding to its only known ligand, hepatocyte growth factor (HGF), c-Met undergoes dimerization and autophosphorylation, leading to the activation of downstream signaling cascades. These pathways, including the RAS/MAPK, PI3K/Akt/mTOR, and JAK/STAT pathways, are pivotal in regulating cell proliferation, survival, migration, and invasion.[3][4]
In the context of cancer, aberrant c-Met signaling, driven by gene amplification, mutations, or protein overexpression, is a key oncogenic driver in a variety of human malignancies.[5] Dysregulation of the HGF/c-Met axis is strongly associated with tumor growth, angiogenesis, metastasis, and the development of resistance to cancer therapies. Consequently, targeting the c-Met pathway with small molecule inhibitors has emerged as a promising therapeutic strategy in oncology.
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor of the c-Met tyrosine kinase. It is a highly potent and selective compound, making it a valuable tool for investigating the role of c-Met signaling in cancer cell biology.
Mechanism of Action
Small molecule c-Met inhibitors are broadly classified into three types based on their binding mode to the kinase domain. While the specific classification of this compound is not definitively stated in the available literature, ATP-competitive inhibitors are the most common. These are further divided into Type I and Type II inhibitors. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive conformation. There are also non-ATP competitive inhibitors (Type III). Further biochemical and structural studies would be required to definitively classify this compound.
Beyond its primary target, this compound has been shown to inhibit the multidrug resistance protein 1 (MDR1 or P-glycoprotein) and multidrug resistance-associated protein 1/2 (MRP1/2). These proteins are ATP-binding cassette (ABC) transporters that can efflux a wide range of anticancer drugs from cells, thereby conferring multidrug resistance. The ability of this compound to inhibit these pumps suggests it may have the additional benefit of overcoming certain forms of drug resistance in cancer cells.
Quantitative Data for this compound
The following tables summarize the reported in vitro activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (µM) |
| c-Met | 0.052 |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HT29 | Colon Cancer | 12.4 |
| HepG2 | Liver Cancer | 3.06 |
| MCF7 | Breast Cancer | 19.30 |
| MDA-MB-231 | Breast Cancer | 16.85 |
Table 3: Inhibition of Multidrug Resistance Pumps by this compound
| Pump | Cell Lines | Effective Concentration Range (µM) |
| P-gp (MDR1) | HepG2, BxPC3 | 0.3 - 150 |
| MRP1/2 | HepG2, BxPC3 | 0.3 - 150 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of this compound in cancer cell biology research.
c-Met Kinase Assay
This protocol is for an in vitro kinase assay to determine the IC50 of this compound against the c-Met enzyme. A common method is a luminescence-based assay that measures the amount of ATP remaining in solution following the kinase reaction.
Materials:
-
Recombinant human c-Met kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Add 5 µL of the diluted this compound or vehicle control (DMSO) to the wells of the assay plate.
-
Add 10 µL of a solution containing the c-Met enzyme and substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for c-Met.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and measure the remaining ATP by adding the components of the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTS Assay)
This protocol is to determine the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., HT29, HepG2, MCF7, MDA-MB-231)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blotting for Phospho-c-Met
This protocol is to assess the inhibitory effect of this compound on HGF-induced c-Met phosphorylation in cancer cells.
Materials:
-
Cancer cell line expressing c-Met
-
Serum-free cell culture medium
-
Recombinant human HGF
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Met overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total c-Met and a loading control to ensure equal protein loading.
Visualizations
The following diagrams illustrate the c-Met signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: The c-Met signaling pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
References
Understanding the role of c-Met in cancer progression
An In-depth Technical Guide on the Role of c-Met in Cancer Progression
Abstract
The mesenchymal-epithelial transition (MET) proto-oncogene, encoding the c-Met receptor tyrosine kinase, is a critical regulator of cell growth, motility, and invasion. Its aberrant activation, through overexpression, amplification, or mutation, is a key driver in the progression of numerous human cancers. This guide provides a comprehensive overview of the c-Met signaling pathway, its multifaceted role in oncogenesis, and its validation as a significant therapeutic target in oncology. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers and drug development professionals.
The c-Met Receptor and its Ligand
The c-Met receptor is a transmembrane glycoprotein belonging to the receptor tyrosine kinase family. It is composed of an extracellular α-subunit and a transmembrane β-subunit, which contains the tyrosine kinase domain. The only known high-affinity ligand for c-Met is Hepatocyte Growth Factor (HGF), also known as Scatter Factor (SF). HGF is a pleiotropic cytokine that is primarily secreted by cells of mesenchymal origin.
The HGF/c-Met Signaling Pathway
Upon HGF binding, c-Met undergoes dimerization and autophosphorylation of key tyrosine residues within its cytoplasmic domain. This activation creates docking sites for various downstream signaling adaptors and effectors, initiating a complex network of intracellular signaling cascades.
Caption: The HGF/c-Met signaling pathway and its downstream effectors.
Key downstream pathways include:
-
RAS/MAPK Pathway: Activation of this pathway primarily promotes cell proliferation and differentiation.
-
PI3K/AKT Pathway: This cascade is a major driver of cell survival, growth, and proliferation.
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) activation contributes to cell survival and angiogenesis.
-
SRC Pathway: The SRC family of kinases plays a role in cell motility and invasion.
c-Met's Role in Cancer Progression
Aberrant c-Met signaling contributes to multiple hallmarks of cancer:
-
Sustained Proliferative Signaling: Overactivation of c-Met leads to uncontrolled cell division.
-
Evasion of Growth Suppressors: c-Met signaling can interfere with the function of tumor suppressor proteins.
-
Resisting Cell Death: The PI3K/AKT pathway, in particular, promotes survival by inhibiting apoptosis.
-
Inducing Angiogenesis: c-Met can stimulate the formation of new blood vessels to supply tumors with nutrients.
-
Activating Invasion and Metastasis: A key role of c-Met is to induce the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become motile and invade surrounding tissues.
Quantitative Data on c-Met in Cancer
The clinical significance of c-Met is underscored by its correlation with poor prognosis in various cancers.
| Cancer Type | c-Met Overexpression/Amplification Frequency | Correlation with Overall Survival | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | 20-70% (overexpression), 1-7% (amplification) | Negative | |
| Gastric Cancer | 20-50% (overexpression), 2-10% (amplification) | Negative | |
| Glioblastoma | 40-50% (overexpression) | Negative | |
| Hepatocellular Carcinoma | 20-60% (overexpression) | Negative | |
| Colorectal Cancer | 20-60% (overexpression), 2-4% (amplification) | Negative |
Experimental Protocols for c-Met Analysis
A variety of techniques are employed to study c-Met in a research and clinical setting.
Caption: Experimental workflow for the analysis of c-Met.
Immunohistochemistry (IHC) for c-Met Expression
-
Objective: To determine the expression level and subcellular localization of c-Met protein in tissue samples.
-
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigen.
-
Blocking: Non-specific antibody binding is blocked using a suitable blocking agent (e.g., normal goat serum).
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for c-Met.
-
Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.
-
Detection: The signal is detected using a chromogenic substrate (e.g., DAB) or a fluorescent dye.
-
Counterstaining and Mounting: Sections are counterstained (e.g., with hematoxylin) and mounted for microscopic analysis.
-
Western Blot for c-Met Phosphorylation
-
Objective: To assess the activation state of c-Met by detecting its phosphorylation.
-
Methodology:
-
Protein Extraction: Cells or tissues are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated c-Met (p-c-Met). A separate blot is often probed for total c-Met as a loading control.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody is used.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Fluorescence In Situ Hybridization (FISH) for MET Amplification
-
Objective: To determine the copy number of the MET gene.
-
Methodology:
-
Probe Labeling: A DNA probe specific for the MET gene is labeled with a fluorescent dye. A control probe for the centromere of the same chromosome is labeled with a different color.
-
Hybridization: The labeled probes are hybridized to the denatured DNA within the FFPE tissue section.
-
Washing: Unbound probes are washed away.
-
Counterstaining: The nuclei are counterstained with DAPI.
-
Analysis: The signals for the MET gene and the centromeric control are counted under a fluorescence microscope. A high ratio of MET signals to centromere signals indicates gene amplification.
-
c-Met as a Therapeutic Target
The critical role of c-Met in cancer has led to the development of numerous therapeutic agents.
Methodological & Application
Application Notes and Protocols for c-Met-IN-23 in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, motility, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression and metastasis of numerous human cancers, making it a prime target for therapeutic intervention.[3][4][5] c-Met-IN-23 is a chemical inhibitor designed to target the c-Met kinase.[6] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to assess its efficacy and mechanism of action.
Product Information: this compound
This compound is an inhibitor of the c-Met tyrosine kinase.[6] It functions as an anticancer agent by blocking c-Met activity and has also been shown to inhibit multidrug resistance pumps like MDR1 and MRP1/2 in certain cancer cells.[6]
Physicochemical and Biological Properties
| Property | Value / Description | Reference |
| Target | c-Met Kinase | [6] |
| Biochemical IC50 | 0.052 µM against c-Met | [6] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [6] |
| Solubility | Soluble in organic solvents like DMSO. | [7][8] |
Reported Cell-Based Activity
| Cell Line | Assay Type | IC50 Value | Reference |
| HT29 | HGF-induced proliferation | 12.4 µM | [6] |
| HepG2 | HGF-induced proliferation | 3.06 µM | [6] |
| MCF7 | HGF-induced proliferation | 19.30 µM | [6] |
| MDA-MB-231 | HGF-induced proliferation | 16.85 µM | [6] |
The c-Met Signaling Pathway
Upon binding of its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates key tyrosine residues in its intracellular kinase domain.[9] This activation creates docking sites for various adaptor proteins, triggering multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[1][3][10] These pathways collectively drive cellular responses like proliferation, survival, and migration.[3][11]
Experimental Protocols
General Handling and Preparation of this compound
-
Reconstitution : Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the this compound powder in a suitable solvent, such as DMSO.
-
Storage : Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.[6]
-
Working Solutions : On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is consistent across all conditions and typically does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Viability / Proliferation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product, the amount of which is proportional to the number of living cells.[13][14]
Methodology
-
Cell Seeding : Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C, 5% CO₂.[13][14]
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation : Incubate the plate for a period relevant to your experimental question (e.g., 48 or 72 hours).
-
MTT Addition : Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[13][15]
-
Formazan Formation : Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[15]
-
Solubilization : Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple crystals.[13][14]
-
Absorbance Reading : Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[15]
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log concentration of this compound to determine the IC50 value.
Protocol 2: Cell Migration (Wound Healing / Scratch Assay)
The wound healing assay is a straightforward method to study collective cell migration in vitro. A "scratch" is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is monitored over time.[16]
Methodology
-
Cell Seeding : Seed cells in a 12- or 24-well plate at a density that will form a confluent monolayer within 24-48 hours.[16][17][18]
-
Creating the Wound : Once cells are confluent, use a sterile p200 pipette tip to make a straight scratch across the center of the monolayer with firm, consistent pressure.[16][19]
-
Washing : Gently wash the wells twice with sterile PBS or serum-free medium to remove any detached cells and debris.[18][19]
-
Compound Treatment : Add fresh culture medium containing the desired concentrations of this compound or vehicle control. Often, a low-serum medium is used to minimize cell proliferation's effect on wound closure.
-
Imaging : Immediately place the plate on a microscope stage and capture the first image of the scratch (Time = 0). Mark the plate to ensure the same field of view is imaged each time.[16]
-
Incubation and Monitoring : Return the plate to the incubator and capture subsequent images at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control wells is nearly closed.[16]
-
Data Analysis : Use imaging software (like ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial (T=0) area for each condition. Compare the migration rates between treated and control groups.
Protocol 3: Target Engagement & Pathway Inhibition (Western Blotting)
Western blotting allows for the detection of specific proteins and their phosphorylation status, providing direct evidence of target engagement and pathway modulation.[20] To assess the effect of this compound, researchers can measure the levels of phosphorylated c-Met (p-c-Met) and downstream effectors like phosphorylated Akt (p-Akt).
Methodology
-
Cell Culture and Treatment : Seed cells in 6-well plates and grow until they reach 70-80% confluency. Serum-starve the cells overnight to reduce basal signaling. Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation : If studying ligand-induced phosphorylation, stimulate the cells with HGF (e.g., 40 ng/mL) for a short period (e.g., 15-30 minutes).[21]
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[21][22][23] Scrape the cells and collect the lysate.
-
Protein Quantification : Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Gel Electrophoresis : Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[22]
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20][22]
-
Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.[22][23]
-
Antibody Incubation : Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p-c-Met, anti-total c-Met, anti-p-Akt, anti-total-Akt) overnight at 4°C with gentle shaking.[22]
-
Secondary Antibody and Detection : Wash the membrane several times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Analysis : Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. c-MET [stage.abbviescience.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. c-Met-IN-23_TargetMol [targetmol.com]
- 7. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 10. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Emerging Role of c-Met in Carcinogenesis and Clinical Implications as a Possible Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. clyte.tech [clyte.tech]
- 17. Scratch Wound Healing Assay [en.bio-protocol.org]
- 18. med.virginia.edu [med.virginia.edu]
- 19. Scratch Wound Healing Assay [bio-protocol.org]
- 20. media.cellsignal.com [media.cellsignal.com]
- 21. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. Western blot protocol | Abcam [abcam.com]
Determining the IC50 of c-Met-IN-23 in HepG2 and BxPC3 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of c-Met-IN-23 in the human hepatocellular carcinoma cell line, HepG2, and the human pancreatic adenocarcinoma cell line, BxPC3. This compound is a known inhibitor of the c-Met receptor tyrosine kinase. The protocols provided herein cover essential procedures from cell culture maintenance to the execution of cell viability assays for IC50 determination. Additionally, this document includes a summary of known IC50 values and visual diagrams of the c-Met signaling pathway and the experimental workflow to support research and development efforts in oncology.
Introduction
The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion upon binding to its ligand, hepatocyte growth factor (HGF). Dysregulation of the HGF/c-Met signaling pathway is implicated in the pathogenesis and progression of various human cancers, making it an attractive target for therapeutic intervention. This compound is a small molecule inhibitor designed to target the c-Met kinase. This document outlines the methodology to quantify its cytotoxic effects on two distinct cancer cell lines, HepG2 and BxPC3, which are commonly used models in cancer research.
Data Presentation: this compound IC50 Values
The inhibitory activity of this compound is summarized in the table below. The IC50 value against the isolated c-Met enzyme provides a measure of direct target engagement, while the cell-based IC50 indicates the compound's potency in a biological context.
| Target | System | IC50 Value | Reference |
| c-Met Kinase | Enzyme Assay | 0.052 µM | [1][2] |
| HGF-induced Cell Proliferation | HepG2 Cells | 3.06 µM | [1] |
| HGF-induced Cell Proliferation | BxPC3 Cells | Not Available |
Note: The IC50 of this compound on BxPC3 cell proliferation was not found in the public domain at the time of this writing. The protocol provided below can be used to determine this value experimentally.
Signaling Pathway and Experimental Workflow
To provide a clear visual representation of the biological context and the experimental procedure, the following diagrams have been generated.
Caption: c-Met Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for IC50 Determination.
Experimental Protocols
Cell Culture
a. HepG2 Cell Culture
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
When cells reach 70-80% confluency, aspirate the medium.
-
Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).
-
Add 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and re-seed into new culture flasks at a ratio of 1:3 to 1:6.
-
b. BxPC3 Cell Culture
-
Growth Medium: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
When cells reach 70-80% confluency, aspirate the medium.
-
Wash the cells with sterile PBS.
-
Add 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C.
-
Neutralize with complete growth medium, collect the cells, and centrifuge.
-
Resuspend the pellet in fresh medium and subculture at a 1:2 to 1:4 ratio.
-
IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is a widely used method for determining cell viability based on the quantification of ATP, which signals the presence of metabolically active cells.
-
Materials:
-
HepG2 or BxPC3 cells
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
Sterile 96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well opaque-walled plate. Include wells for "cells only" (positive control) and "medium only" (background control).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.
-
Compound Addition:
-
Prepare a serial dilution of this compound in complete growth medium. A typical concentration range could be from 100 µM down to 0.001 µM. Also, prepare a vehicle control (DMSO) at the same concentration as in the highest drug concentration well.
-
Add 100 µL of the diluted compound or vehicle control to the respective wells.
-
-
Treatment Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (medium only) from all other readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
-
Conclusion
The protocols and data presented in this document serve as a comprehensive resource for researchers investigating the efficacy of this compound. By following these standardized procedures, laboratories can generate reproducible data on the inhibitory effects of this compound on HepG2 and BxPC3 cancer cell lines, thereby contributing to the broader understanding of its therapeutic potential.
References
Application Note: Measuring Cell Viability in Response to c-Met-IN-23
For Research Use Only.
Introduction
The c-Met receptor tyrosine kinase, upon binding its ligand hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways crucial for cell proliferation, survival, motility, and invasion.[1][2][3] Dysregulation of the HGF/c-Met signaling axis is implicated in the progression of numerous cancers, making it a prime target for therapeutic intervention.[1][2][4] c-Met-IN-23 is a potent and selective inhibitor of c-Met kinase activity.[5] This application note provides a detailed protocol for assessing the effect of this compound on cell viability using a colorimetric MTT assay.
This compound has demonstrated inhibitory activity against the c-Met kinase with an IC50 of 0.052 μM.[5] Furthermore, it has been shown to inhibit HGF-induced cell proliferation in various cancer cell lines.[5] The protocol described herein is a robust method for quantifying the cytotoxic or cytostatic effects of this compound, enabling researchers to determine dose-response relationships and IC50 values in their cell models of interest.
c-Met Signaling Pathway
The c-Met signaling pathway is initiated by the binding of HGF, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[6][7] This activation triggers the recruitment of adaptor proteins and the subsequent activation of several key downstream cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1][2][7] These pathways collectively regulate essential cellular processes such as proliferation, survival, and migration.[1][2]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 (c-Met kinase) | N/A | 0.052 µM | [5] |
| IC50 (HGF-induced cell proliferation) | HT29 | 12.4 µM | [5] |
| HepG2 | 3.06 µM | [5] | |
| MCF7 | 19.30 µM | [5] | |
| MDA-MB-231 | 16.85 µM | [5] |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol outlines the steps for determining cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]
Materials
-
Cancer cell line of interest (e.g., HT29, HepG2, MCF7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Methods
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 value.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[10]
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Mix thoroughly by gentle shaking or pipetting up and down.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance if necessary.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Experimental Workflow
The following diagram illustrates the workflow for the this compound cell viability assay.
Alternative Protocols
While the MTT assay is a reliable and cost-effective method, other viability assays can also be employed.
-
MTS Assay: Similar to the MTT assay, but the formazan product is soluble in culture medium, eliminating the need for a solubilization step.[9]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells, and generates a luminescent signal.[11][12] It is a highly sensitive and rapid "add-mix-measure" assay.[11]
The choice of assay may depend on the specific experimental needs, available equipment, and cell type. It is recommended to optimize the assay conditions for your specific cell line and experimental setup.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-MET [stage.abbviescience.com]
- 3. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validate User [aacrjournals.org]
- 5. c-Met-IN-23_TargetMol [targetmol.com]
- 6. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 7. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 12. ch.promega.com [ch.promega.com]
Application Notes and Protocols for c-Met-IN-23 in In Vivo Xenograft Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of c-Met-IN-23 , a small molecule inhibitor of the c-Met receptor tyrosine kinase, in preclinical in vivo xenograft model studies. The information is intended to guide researchers in designing and executing robust experiments to evaluate the anti-tumor efficacy and mechanism of action of this compound.
Introduction to c-Met Signaling in Cancer
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways.[1][2] These pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, are crucial for normal cellular processes such as proliferation, survival, motility, and invasion.[3][4][5] In many cancers, dysregulation of c-Met signaling through mechanisms like gene amplification, mutation, or protein overexpression leads to uncontrolled tumor growth, angiogenesis, and metastasis.[3][6][7] This makes c-Met an attractive target for cancer therapy.[6][7][8]
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor designed to target the ATP-binding site of the c-Met kinase, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling. This targeted inhibition is expected to block the pro-tumorigenic effects of aberrant c-Met activation. The following protocols and data provide a framework for evaluating the in vivo efficacy of this compound in xenograft models of cancers with dysregulated c-Met signaling.
Data Presentation: Efficacy of c-Met Inhibitors in Xenograft Models
The following tables summarize representative quantitative data from studies using c-Met inhibitors in various xenograft models. This data is provided as a reference for the expected efficacy of a potent c-Met inhibitor like this compound.
Table 1: Tumor Growth Inhibition in Subcutaneous Xenograft Models
| Cell Line | Cancer Type | c-Met Status | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| SNU-620 | Gastric Cancer | MET Amplification | AMG 337 (10 mg/kg) | Once daily, oral | >90 | [9] |
| SNU-5 | Gastric Cancer | MET Amplification | AMG 337 (10 mg/kg) | Once daily, oral | >90 | [9] |
| U-87 MG | Glioblastoma | c-Met Overexpression | AMG 337 (30 mg/kg) | Once daily, oral | >80 | [9] |
| Mayo 59 | Glioblastoma | Activated c-Met | PF-2341066 (40 mg/kg) | Daily, gavage | Statistically significant inhibition | [10] |
| Mayo 39 | Glioblastoma | Activated c-Met | PF-2341066 (40 mg/kg) | Daily, gavage | Statistically significant inhibition | [10] |
Table 2: Pharmacodynamic Modulation of c-Met Signaling In Vivo
| Xenograft Model | Treatment | Time Point | Analyte | Inhibition (%) | Reference |
| TPR-MET | AMG 337 (0.75 mg/kg) | 3 hours | p-Gab-1 | >90 | [9] |
| SNU-620 | AMG 337 (1 mg/kg) | 3 hours | p-MET | ~100 | [9] |
Signaling Pathway and Experimental Workflow Diagrams
c-Met Signaling Pathway
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Xenograft Study
Caption: A typical workflow for an in vivo xenograft efficacy study.
Experimental Protocols
Protocol 1: Cell Culture for Xenograft Implantation
-
Cell Line Selection: Choose a human cancer cell line with known c-Met dysregulation (e.g., amplification, mutation, or high-level expression). Examples include SNU-5, SNU-620 (gastric cancer), or U-87 MG (glioblastoma).
-
Culture Conditions: Culture the selected cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS).
-
Cell Counting and Viability: Determine the cell count and viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
Preparation for Implantation: Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 5 x 10⁶ to 10 x 10⁶ cells per 100-200 µL). For some models, resuspension in a mixture with Matrigel (1:1 ratio) may enhance tumor take rate and growth. Keep cells on ice until implantation.
Protocol 2: Subcutaneous Xenograft Tumor Model
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice or SCID mice), typically 6-8 weeks old. Allow the animals to acclimate for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Inject the prepared cell suspension (100-200 µL) subcutaneously into the flank of the mouse using a 27-gauge needle.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume = (Length x Width²) / 2.
-
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
Protocol 3: In Vivo Efficacy Study of this compound
-
Preparation of this compound Formulation:
-
Prepare the vehicle control and this compound formulations. The vehicle will depend on the solubility of this compound (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
-
Prepare different dose levels of this compound (e.g., 10, 30, 100 mg/kg) based on preliminary tolerability studies.
-
-
Treatment Administration:
-
Administer the vehicle or this compound to the respective groups via the appropriate route (e.g., oral gavage) and schedule (e.g., once or twice daily) for a specified duration (e.g., 21-28 days).
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Observe the animals daily for any signs of toxicity (e.g., changes in behavior, weight loss, ruffled fur).
-
-
Study Endpoint:
-
The study may be terminated when tumors in the control group reach a specific size (e.g., 1500-2000 mm³), or at a predetermined time point.
-
At the endpoint, euthanize the mice according to approved institutional guidelines.
-
-
Tissue Collection:
-
Excise the tumors and measure their final weight.
-
A portion of the tumor can be flash-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blotting for p-Met) and the remainder fixed in formalin for immunohistochemistry.
-
Collect blood samples for pharmacokinetic analysis if required.
-
Protocol 4: Pharmacodynamic Analysis of c-Met Inhibition
-
Tumor Lysate Preparation:
-
Homogenize the frozen tumor samples in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each tumor lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against total c-Met, phosphorylated c-Met (p-Met), and downstream signaling proteins (e.g., p-AKT, p-ERK). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the extent of target inhibition.
-
Conclusion
These application notes and protocols provide a robust framework for the preclinical evaluation of this compound in in vivo xenograft models. The provided diagrams and representative data offer a clear understanding of the c-Met signaling pathway and the expected outcomes of potent c-Met inhibition. Adherence to these detailed methodologies will enable researchers to generate high-quality, reproducible data to support the development of this compound as a potential cancer therapeutic.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. c-MET [stage.abbviescience.com]
- 4. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. c-MET as a potential therapeutic target and biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. In Vivo c-Met Pathway Inhibition Depletes Human Glioma Xenografts of Tumor-Propagating Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying c-Met-IN-23 Induced Apoptosis using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand Hepatocyte Growth Factor (HGF), activates signaling pathways crucial for cell proliferation, migration, and survival.[1][2] In many cancers, aberrant c-Met activation leads to uncontrolled growth and resistance to cell death, making it a prime target for therapeutic intervention.[1][3] The anti-apoptotic function of c-Met is primarily mediated through the activation of the PI3K/Akt and MAPK signaling cascades, which suppress pro-apoptotic proteins and promote cell survival.[4][5]
c-Met inhibitors, such as c-Met-IN-23, are small molecules designed to block the kinase activity of the c-Met receptor. This inhibition is intended to halt the downstream survival signaling and induce programmed cell death, or apoptosis, in cancer cells "addicted" to the c-Met pathway.[3][6]
A reliable and quantitative method for assessing the efficacy of such inhibitors is the Annexin V and Propidium Iodide (PI) assay analyzed by flow cytometry. During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC to label early apoptotic cells. Propidium Iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[7] This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.[8]
This document provides a detailed protocol for using this compound to induce apoptosis in a cancer cell line and subsequently analyzing the apoptotic cell populations via flow cytometry.
c-Met Anti-Apoptotic Signaling Pathway
The diagram below illustrates the simplified c-Met signaling pathway and the mechanism of its inhibition. HGF binding activates c-Met, triggering downstream pathways like PI3K/Akt, which ultimately suppress apoptosis. This compound blocks this activation, thereby promoting apoptosis.
Caption: c-Met signaling pathway and inhibitor action.
Experimental and Data Analysis Workflow
The overall process from cell treatment to data interpretation follows a structured workflow.
Caption: High-level experimental workflow for apoptosis analysis.
Protocol: Apoptosis Detection by Annexin V/PI Staining
This protocol provides a step-by-step guide for inducing apoptosis with this compound and analyzing the results using flow cytometry.
Materials and Reagents
-
Cancer cell line with known c-Met expression (e.g., A549, SK-LMS-1)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA
-
Annexin V-FITC / PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
DMSO (vehicle control)
-
Apoptosis inducer (e.g., Staurosporine) for positive control
-
6-well plates
-
Flow cytometry tubes
-
Flow cytometer
Experimental Procedure
1. Cell Seeding and Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours.[9]
-
After 24 hours of incubation, replace the old medium with fresh medium containing the desired concentrations of this compound (e.g., 0.1, 1, 5, 10 µM).
-
Prepare a vehicle control well containing the same final concentration of DMSO as the highest drug concentration well.
-
(Optional) Prepare a positive control well by treating cells with a known apoptosis inducer.
-
Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
2. Cell Harvesting
-
Carefully collect the culture supernatant from each well into a labeled flow cytometry tube. This contains floating, potentially apoptotic or necrotic cells.[10]
-
Gently wash the adherent cells with 1 mL of cold PBS.[11]
-
Add 200-300 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 1 mL of complete medium and transfer the cell suspension to the corresponding tube containing the supernatant.
-
Centrifuge the tubes at 300 x g for 5 minutes at room temperature.[8]
-
Carefully discard the supernatant and wash the cell pellet once with 2 mL of cold PBS.[11] Centrifuge again as in the previous step.
3. Staining
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Gently resuspend the cell pellet in 100 µL of 1X Binding Buffer.[11] The cell concentration should be approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC to the cell suspension.[12]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[8][11]
-
Add 5 µL of Propidium Iodide (PI) to the cell suspension.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[11] Do not wash the cells after staining.
-
Analyze the samples by flow cytometry immediately, preferably within 1 hour.[12]
4. Flow Cytometry Analysis
-
Set up the flow cytometer to detect FITC (usually FL1 channel) and PI (usually FL2 or FL3 channel).
-
Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) voltages and to define the main cell population.
-
Use single-stained controls (Annexin V-FITC only and PI only) to set up proper compensation for spectral overlap.
-
Acquire data for each sample, collecting at least 10,000 events per sample.
-
Analyze the data using appropriate software. Gate the cell population on an FSC vs. SSC plot and then view this population on an Annexin V-FITC vs. PI dot plot.
Data Presentation and Interpretation
The results from the flow cytometry analysis can be used to determine the percentage of cells in each of four distinct populations.
Caption: Quadrant analysis of an Annexin V vs. PI dot plot.
Interpreting the Quadrants
-
Lower-Left (Q3): Viable Cells - Negative for both Annexin V and PI.[8]
-
Lower-Right (Q4): Early Apoptotic Cells - Positive for Annexin V and negative for PI.[11]
-
Upper-Right (Q2): Late Apoptotic/Necrotic Cells - Positive for both Annexin V and PI.[8]
-
Upper-Left (Q1): Necrotic Cells - Negative for Annexin V and positive for PI.[8]
Example Data Summary
The quantitative data should be summarized in a table to clearly demonstrate the dose-dependent effects of this compound.
| Treatment (24h) | Viable Cells (%) (Q3) | Early Apoptotic (%) (Q4) | Late Apoptotic (%) (Q2) | Total Apoptotic (%) (Q2+Q4) |
| Vehicle Control (DMSO) | 94.5 | 2.5 | 2.0 | 4.5 |
| This compound (1 µM) | 85.2 | 8.3 | 4.5 | 12.8 |
| This compound (5 µM) | 65.7 | 18.9 | 12.4 | 31.3 |
| This compound (10 µM) | 40.1 | 25.6 | 30.3 | 55.9 |
| Staurosporine (1 µM) | 15.3 | 35.1 | 45.6 | 80.7 |
References
- 1. The Blocking of c-Met Signaling Induces Apoptosis through the Increase of p53 Protein in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockdown of c-MET induced apoptosis in ABCB1-overexpressed multidrug-resistance cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Molecular Engineering Strategies Tailoring the Apoptotic Response to a MET Therapeutic Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-Met Inhibitor Synergizes with Tumor Necrosis Factor–Related Apoptosis-Induced Ligand to Induce Papillary Thyroid Carcinoma Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: Utilizing c-Met Inhibitors in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Note: Specific data for a compound designated "c-Met-IN-23" is not available in the public domain. The following application notes and protocols are based on the established mechanisms and experimental data of well-characterized c-Met inhibitors and provide a representative framework for the preclinical evaluation of new c-Met inhibitors in combination with other chemotherapy agents.
Introduction
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, migration, and invasion.[1][2][3][4] Aberrant activation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers, often correlating with a more aggressive phenotype and poor prognosis.[2][3][5] Furthermore, c-Met signaling can contribute to resistance to various cancer therapies, including those targeting the epidermal growth factor receptor (EGFR).[6][7][8]
Targeting the c-Met pathway with small molecule inhibitors has emerged as a promising therapeutic strategy.[5][9][10] These inhibitors can be particularly effective when used in combination with other chemotherapy agents, as they can potentially overcome resistance mechanisms and induce synergistic anti-tumor effects.[7][8] This document provides an overview of the application of c-Met inhibitors in combination therapy and detailed protocols for preclinical evaluation.
Mechanism of Action and Rationale for Combination Therapy
The binding of HGF to the c-Met receptor triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain.[11][12] This initiates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/Akt, and STAT pathways, which collectively promote cancer cell proliferation, survival, and metastasis.[2][13][14]
Rationale for Combination Therapy:
-
Overcoming Resistance: Upregulation of the c-Met pathway is a known mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[6] Combining a c-Met inhibitor with an EGFR TKI can resensitize resistant tumors to treatment.
-
Synergistic Effects: Co-targeting c-Met and other critical oncogenic pathways (e.g., EGFR, VEGFR) can lead to a more potent anti-tumor response than either agent alone.[7][15]
-
Broadening Therapeutic Window: Combining agents with different mechanisms of action may allow for the use of lower, less toxic doses of each drug while achieving a significant therapeutic effect.
c-Met Signaling Pathway
The following diagram illustrates the major signaling cascades activated by the HGF/c-Met pathway.
Data Presentation: In Vitro Efficacy of c-Met Inhibitors in Combination
The following tables summarize representative data on the in vitro efficacy of c-Met inhibitors when used in combination with other chemotherapy agents.
Table 1: In Vitro IC50 Values of c-Met Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | c-Met Status | c-Met Inhibitor | IC50 (nM) | Reference |
| LXFA 526 | Adeno Lung Cancer | MET Amplification | SGX-523 | 32 - 406 | [16] |
| LXFA 1647 | Adeno Lung Cancer | MET Amplification | SGX-523 | 32 - 406 | [16] |
| MKN-45 | Gastric Cancer | MET Amplification | SGX-523 | 32 - 406 | [16] |
| EBC-1 | Lung Cancer | MET Amplification | SCC244 | <10 | [17] |
| SNU-5 | Gastric Cancer | MET Amplification | SCC244 | <10 | [17] |
Table 2: Synergistic Effects of c-Met Inhibitors in Combination with EGFR Inhibitors
| Cell Line | Cancer Type | Combination | Effect | Reference |
| NCI-H596 | Lung Cancer | SGX-523 + Erlotinib | Synergistic inhibition of cell proliferation | [15] |
| HCC827/ER | NSCLC | Crizotinib + Osimertinib | Effective inhibition of cell growth in vitro and in vivo | [11] |
| HCC827/AR | NSCLC | Crizotinib + Osimertinib | Effective inhibition of cell growth in vitro and in vivo | [11] |
| MET-amplified Lung Tumor Cell Lines | Lung Cancer | Foretinib + Erlotinib | Increased sensitivity in the presence of HGF | [7] |
Experimental Protocols
In Vitro Cell Viability Assay
This protocol is designed to assess the effect of a c-Met inhibitor alone and in combination with another chemotherapeutic agent on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
c-Met inhibitor (dissolved in DMSO)
-
Chemotherapy agent (dissolved in appropriate solvent)
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega) or similar MTS/MTT reagent[18][19]
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of the c-Met inhibitor and the combination drug in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
For combination studies, treat cells with a fixed concentration of one drug and varying concentrations of the second, or use a fixed ratio of the two drugs.
-
Incubate the plate for 72 hours at 37°C.[18]
-
-
Cell Viability Measurement:
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a non-linear regression analysis (e.g., using GraphPad Prism).
-
Western Blot Analysis of c-Met Signaling
This protocol is used to determine the effect of a c-Met inhibitor on the phosphorylation status of c-Met and downstream signaling proteins.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
c-Met inhibitor
-
HGF (optional, for stimulating the pathway)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the c-Met inhibitor at various concentrations and time points. If desired, stimulate with HGF (e.g., 50 ng/mL) for a short period before lysis.[6]
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.[2]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[2]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of a c-Met inhibitor in combination with another chemotherapy agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
c-Met inhibitor formulated for in vivo administration
-
Chemotherapy agent formulated for in vivo administration
-
Vehicle control
-
Calipers
-
Animal balance
Protocol:
-
Tumor Cell Implantation:
-
Subcutaneously inject 1-5 x 10^6 cancer cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: c-Met inhibitor
-
Group 3: Chemotherapy agent
-
Group 4: c-Met inhibitor + Chemotherapy agent
-
-
Administer the treatments according to the desired schedule (e.g., daily oral gavage).
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Analysis:
-
Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be used for further analysis, such as western blotting or immunohistochemistry.
-
Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of the anti-tumor effects.
-
Conclusion
The combination of c-Met inhibitors with other chemotherapy agents represents a promising strategy to enhance anti-tumor efficacy and overcome drug resistance. The protocols provided in these application notes offer a framework for the preclinical evaluation of novel c-Met inhibitors in combination therapy. Careful experimental design and data analysis are crucial for determining the therapeutic potential of these combination regimens.
References
- 1. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 5. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MET inhibitors in combination with other therapies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. c-Met as a Target for Personalized Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 10. Targeting MET in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Has programmed cell death ligand-1 MET an accomplice in non-small cell lung cancer?—a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sinobiological.com [sinobiological.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. origene.com [origene.com]
- 17. Showering c-MET-dependent cancers with drugs [ouci.dntb.gov.ua]
- 18. pubcompare.ai [pubcompare.ai]
- 19. broadpharm.com [broadpharm.com]
- 20. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Application Notes and Protocols: Utilizing c-Met-IN-23 to Investigate c-Met-Mediated Drug Resistance in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, motility, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway, through mechanisms such as gene amplification, mutation, or protein overexpression, is implicated in the development and progression of numerous cancers.[1][2][3] Aberrant c-Met activation is a significant mechanism of acquired resistance to targeted therapies, including EGFR inhibitors, and cytotoxic anticancer drugs.[4][5] c-Met-IN-23 is a potent inhibitor of c-Met kinase.[6] Uniquely, it also functions as an inhibitor of the multidrug resistance proteins MDR1 (P-glycoprotein) and MRP1/2, which are major contributors to chemotherapy failure.[6] This dual activity makes this compound a valuable tool for studying and potentially overcoming drug resistance in cancer cells.
Mechanism of Action of this compound this compound exerts its anticancer effects through a dual mechanism:
-
Direct Inhibition of c-Met Kinase: It competitively binds to the ATP-binding site of c-Met, preventing autophosphorylation and the subsequent activation of downstream pro-survival and proliferative signaling cascades like the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[7][8]
-
Inhibition of Multidrug Resistance (MDR) Pumps: It blocks the function of ATP-binding cassette (ABC) transporters such as MDR1 (P-gp) and MRP1/2.[6] These pumps actively efflux a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. By inhibiting these pumps, this compound can restore or enhance sensitivity to other anticancer agents.
Data Presentation
The inhibitory activities of this compound are summarized below.
Table 1: Biochemical and Cellular Inhibitory Activity of this compound
| Target/Process | Assay Type | IC50 Value | Cell Lines | Reference |
|---|---|---|---|---|
| c-Met Kinase | Biochemical Kinase Assay | 0.052 µM | - | [6] |
| HGF-Induced Cell Proliferation | Cell Viability Assay | 12.4 µM | HT29 (Colon) | [6] |
| 3.06 µM | HepG2 (Liver) | [6] | ||
| 19.30 µM | MCF7 (Breast) | [6] | ||
| 16.85 µM | MDA-MB-231 (Breast) | [6] |
| MDR Pump Activity | Functional Assay | Blocks P-gp and MRP1/2 | HepG2, BxPC3 |[6] |
Application in Drug Resistance Studies
This compound is a versatile tool for investigating drug resistance through several experimental approaches:
-
Overcoming c-Met Driven Resistance: In cancer models where resistance to therapies (e.g., EGFR TKIs) is driven by c-Met amplification or overexpression, this compound can be used to determine if inhibition of the c-Met pathway restores sensitivity.
-
Reversing Multidrug Resistance: Its ability to inhibit P-gp and MRP1/2 allows for its use in combination with conventional chemotherapies to assess if MDR-mediated resistance can be reversed.
-
Dissecting Resistance Mechanisms: By comparing the effects of this compound with selective c-Met inhibitors that lack MDR pump activity, researchers can dissect the relative contributions of c-Met signaling versus drug efflux to the overall resistance phenotype.
Experimental Protocols
Protocol 1: In Vitro c-Met Kinase Inhibition Assay
This protocol is designed to determine the IC50 value of this compound against recombinant c-Met kinase. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method.[9]
Materials:
-
Recombinant human c-Met enzyme
-
ATP
-
Peptide substrate (e.g., poly E-Y 4:1)
-
This compound
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
HTRF Detection Reagents (e.g., Europium-conjugated anti-phosphotyrosine antibody and a streptavidin-conjugated acceptor fluorophore)
-
384-well low-volume plates
-
Plate reader capable of HTRF measurement
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer.
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the c-Met enzyme and peptide substrate to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA and the detection reagents.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression.
Protocol 2: Cell Viability Assay (Sulforhodamine B - SRB)
This protocol measures the cytotoxic or cytostatic effects of this compound on cancer cell lines.[10]
Materials:
-
Cancer cell lines of interest (e.g., HepG2, HT29)
-
Complete growth medium
-
This compound
-
Hepatocyte Growth Factor (HGF) (if studying HGF-induced proliferation)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include DMSO as a vehicle control. If applicable, add HGF (e.g., 50 ng/mL) to stimulate c-Met signaling.
-
Incubate the plate for 72 hours.
-
Fix the cells by gently adding 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with tap water and allow them to air dry completely.
-
Stain the cells by adding 100 µL of 0.4% (w/v) SRB solution to each well and incubate for 30 minutes at room temperature.
-
Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Read the absorbance on a plate reader at 510 nm.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blot Analysis of c-Met Pathway Activation
This protocol assesses the ability of this compound to inhibit the phosphorylation of c-Met and its downstream effectors like AKT and ERK.[11]
Materials:
-
Cancer cell lines
-
This compound
-
HGF
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-c-Met (Tyr1234/1235), anti-c-Met, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2, anti-ERK1/2)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Serum-starve the cells for 18-24 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence substrate and an imaging system. Analyze the band intensities to determine the inhibition of phosphorylation.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 3. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 4. MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Significance of c-MET overexpression in cytotoxic anticancer drug-resistant small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-Met-IN-23_TargetMol [targetmol.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. c-MET [stage.abbviescience.com]
- 9. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of c-MET Inhibitors in Overcoming Drug Resistance in Spheroid Models of Primary Human Pancreatic Cancer and Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Validating c-Met-IN-23 Effects Using CRISPR-Cas9 Knockout of c-Met
Audience: Researchers, scientists, and drug development professionals.
Abstract
The receptor tyrosine kinase c-Met is a critical driver of tumorigenesis and metastasis in numerous cancers, making it a prime target for therapeutic intervention.[1][2][3][4] The development of small molecule inhibitors targeting c-Met requires rigorous validation to ensure their on-target specificity. This application note provides a detailed framework for validating the effects of a novel inhibitor, c-Met-IN-23, by employing CRISPR-Cas9-mediated knockout of the MET gene. By comparing the phenotypic and signaling responses to this compound in wild-type versus c-Met knockout cells, researchers can definitively attribute the inhibitor's activity to its interaction with the c-Met protein. This document outlines comprehensive protocols for CRISPR-Cas9 knockout, cell viability assays, Western blot analysis, and cell migration and invasion assays.
Introduction
The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways.[4][5][6] These pathways are integral to cell proliferation, survival, motility, and invasion.[1][3][5] Dysregulation of c-Met signaling, through overexpression, mutation, or amplification, is a key oncogenic driver in a variety of solid tumors.[4][5] Consequently, targeted inhibition of c-Met is a promising strategy in cancer therapy.[1][6]
A significant challenge in drug development is confirming that a novel inhibitor's biological effects are a direct result of its intended target. Off-target effects can lead to misleading preclinical data and potential toxicity. Genetic ablation of the target protein is the gold standard for validating inhibitor specificity. The CRISPR-Cas9 system offers a precise and efficient method for generating complete gene knockouts.[7][8]
This application note details the use of CRISPR-Cas9 to knock out the MET gene in a cancer cell line that is dependent on c-Met signaling. These c-Met knockout (KO) cells, alongside their wild-type (WT) counterparts, serve as an ideal system to validate the on-target activity of this compound. The underlying principle is that if this compound is a specific inhibitor, its effects on cell viability, signaling, and migration will be observed in WT cells but will be significantly diminished or absent in c-Met KO cells.
Signaling Pathways and Experimental Logic
To visually conceptualize the biological context and experimental design, the following diagrams are provided.
Caption: Simplified c-Met Signaling Pathway.
Caption: CRISPR-Cas9 c-Met Knockout and Validation Workflow.
Caption: Logical Framework for On-Target Validation.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of c-Met
This protocol describes the generation of a stable c-Met knockout cell line.
1. sgRNA Design and Cloning:
-
Design 2-3 single guide RNAs (sgRNAs) targeting an early exon of the MET gene to ensure a frameshift mutation leading to a non-functional protein. Use online design tools (e.g., CHOPCHOP, Synthego).
-
Synthesize and anneal complementary sgRNA oligonucleotides.
-
Clone the annealed sgRNAs into a suitable CRISPR/Cas9 expression vector (e.g., a lentiviral vector co-expressing Cas9 and a selectable marker like puromycin).
2. Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the sgRNA-Cas9 vector and lentiviral packaging plasmids.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduce the target cancer cell line with the lentivirus in the presence of polybrene.
3. Selection of Knockout Cells:
-
48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin).
-
After selection, perform single-cell cloning by serial dilution into 96-well plates to isolate clonal populations.
4. Validation of c-Met Knockout:
-
Western Blot: Expand individual clones and screen for the absence of c-Met protein by Western blot. Use a validated antibody against c-Met.
-
Genomic DNA Sequencing: For confirmed knockout clones, extract genomic DNA. PCR amplify the region of the MET gene targeted by the sgRNA. Sequence the PCR product (e.g., via Sanger sequencing) to confirm the presence of insertions or deletions (indels) that result in a frameshift.
Protocol 2: Cell Viability Assay
This protocol assesses the effect of this compound on the viability of WT and c-Met KO cells.
1. Cell Seeding:
-
Seed WT and c-Met KO cells in 96-well plates at a predetermined optimal density (e.g., 3,000-5,000 cells/well).
-
Allow cells to adhere overnight.
2. Inhibitor Treatment:
-
Prepare a serial dilution of this compound (e.g., from 1 nM to 10 µM).
-
Treat the cells with the diluted inhibitor or DMSO as a vehicle control.
3. Viability Measurement:
-
Incubate for 72 hours.
-
Measure cell viability using a suitable assay, such as MTT or CellTiter-Glo®, according to the manufacturer's instructions.[9]
-
Read the absorbance or luminescence on a plate reader.
4. Data Analysis:
-
Normalize the data to the DMSO control.
-
Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for both WT and c-Met KO cells.
Protocol 3: Western Blot Analysis of c-Met Signaling
This protocol examines the effect of this compound on c-Met and its downstream signaling pathways.[10][11][12]
1. Cell Treatment and Lysis:
-
Seed WT and c-Met KO cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat with this compound (at a concentration near the WT IC50) or DMSO for 2 hours.
-
Stimulate with HGF (e.g., 50 ng/mL) for 15 minutes to activate the c-Met pathway.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[12]
2. Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
3. Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[10]
-
Incubate the membrane overnight at 4°C with primary antibodies against:
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Phospho-c-Met (p-c-Met)
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Total c-Met
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Phospho-Akt (p-Akt)
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Total Akt
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Phospho-ERK1/2 (p-ERK1/2)
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Total ERK1/2
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β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 4: Transwell Migration and Invasion Assay
This protocol measures the impact of this compound on the migratory and invasive potential of the cells.[13][14][15][16]
1. Chamber Preparation:
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Use Transwell inserts with 8.0 µm pores.
-
For the invasion assay, coat the top of the membrane with a thin layer of Matrigel and allow it to solidify.[16]
2. Cell Seeding:
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Harvest WT and c-Met KO cells and resuspend them in a serum-free medium containing either DMSO or this compound.
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Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the Transwell inserts.
3. Chemoattractant Addition:
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Add a medium containing a chemoattractant (e.g., 10% FBS or HGF) to the lower chamber.
4. Incubation:
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Incubate the plates for a period that allows for cell migration/invasion (e.g., 12-24 hours).
5. Staining and Quantification:
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Remove the non-migrated/non-invaded cells from the top of the membrane with a cotton swab.
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Fix the cells that have migrated/invaded to the bottom of the membrane with methanol and stain with crystal violet.
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Elute the stain and measure the absorbance, or count the stained cells in several microscopic fields.
Data Presentation
The following tables summarize the expected quantitative data from the described experiments.
Table 1: Effect of this compound on Cell Viability
| Cell Line | This compound IC50 (nM) |
| Wild-Type (WT) | 15.2 ± 2.1 |
| c-Met Knockout (KO) | > 10,000 |
Data are presented as mean ± standard deviation.
Table 2: Densitometry Analysis of Western Blots (Fold Change Relative to HGF-Stimulated WT Control)
| Treatment Condition | p-c-Met | p-Akt | p-ERK1/2 |
| Wild-Type (WT) Cells | |||
| DMSO + HGF | 1.00 | 1.00 | 1.00 |
| This compound + HGF | 0.08 ± 0.03 | 0.15 ± 0.05 | 0.21 ± 0.07 |
| c-Met Knockout (KO) Cells | |||
| DMSO + HGF | Not Detected | 0.11 ± 0.04 | 0.18 ± 0.06 |
| This compound + HGF | Not Detected | 0.10 ± 0.03 | 0.17 ± 0.05 |
Data are presented as mean ± standard deviation.
Table 3: Quantitative Analysis of Cell Migration and Invasion
| Cell Line | Treatment | Relative Migration (%) | Relative Invasion (%) |
| Wild-Type (WT) | DMSO | 100 ± 8.5 | 100 ± 11.2 |
| This compound | 22.4 ± 4.1 | 18.9 ± 3.7 | |
| c-Met Knockout (KO) | DMSO | 15.7 ± 3.2 | 12.5 ± 2.9 |
| This compound | 14.9 ± 2.8 | 11.8 ± 2.5 |
Data are presented as mean ± standard deviation, normalized to the WT DMSO control.
Conclusion
References
- 1. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. c-MET [stage.abbviescience.com]
- 6. Oncogenic mechanism-based pharmaceutical validation of therapeutics targeting MET receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genemedi.net [genemedi.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. corning.com [corning.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
c-Met-IN-23 solubility issues and solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of c-Met-IN-23. It is intended for researchers, scientists, and professionals in drug development who are utilizing this c-Met inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What are the recommended solvents?
A1: this compound is a poorly water-soluble compound. For initial stock solutions, organic solvents are recommended. A detailed study on a similar c-Met inhibitor, ABN401, showed the highest solubility in Transcutol® HP (THP), followed by other organic solvents. The solubility in water is very low.[1][2][3] For in vivo studies, a formulation of DMSO, PEG300, Tween 80, and saline/PBS has been suggested.[4]
Q2: Can I dissolve this compound directly in aqueous buffers for my cell-based assays?
A2: Direct dissolution in aqueous buffers is not recommended due to the compound's low aqueous solubility.[1][2][3] It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous cell culture medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5%).
Q3: What is the maximum concentration of this compound I can achieve in common solvents?
A3: The solubility of this compound (reported as ABN401) varies significantly with the solvent and temperature. For a precise concentration, please refer to the solubility data table below. The study indicates that solubility increases with temperature.[1][2][3]
Q4: My this compound precipitated out of solution after I diluted my DMSO stock into an aqueous buffer. What should I do?
A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are a few things to try:
-
Lower the final concentration: You may be exceeding the solubility limit in the final aqueous solution.
-
Increase the percentage of co-solvents: If your experimental system allows, a slightly higher percentage of DMSO or the addition of other co-solvents like PEG 400 might help maintain solubility.[1]
-
Use a surfactant: Surfactants can help to keep the compound in solution.[5]
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Prepare a nanosuspension: For more advanced formulation, creating a nanosuspension can significantly improve dissolution and apparent solubility.[1][2][3]
Q5: Are there any alternative formulation strategies to improve the bioavailability of this compound for in vivo studies?
A5: Yes, several strategies can be employed to enhance the solubility and bioavailability of poorly soluble drugs like this compound. These include:
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Nanosuspension: This involves precipitating the drug in the presence of a stabilizer to create nanoparticles, which increases the surface area for dissolution.[1][2][3]
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Solid Dispersions: The drug is dispersed in a hydrophilic carrier matrix at a molecular level.[6]
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Complexation: Using molecules like cyclodextrins to form inclusion complexes can enhance solubility.[5]
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Co-solvency: Utilizing a mixture of water-miscible solvents can increase solubility.[1][7]
Troubleshooting Guide
Issue: this compound is not dissolving in the chosen solvent.
Workflow for Troubleshooting Insolubility:
Caption: A step-by-step workflow for troubleshooting this compound solubility issues.
Data Presentation
Table 1: Mole Fraction Solubility of c-Met Inhibitor (ABN401) in Various Solvents at Different Temperatures. [1]
| Solvent | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |
| Water | 0.000008 | 0.000010 | 0.000012 | 0.000014 | 0.000017 |
| Methanol | 0.000078 | 0.000092 | 0.000108 | 0.000127 | 0.000149 |
| Ethanol | 0.000103 | 0.000121 | 0.000142 | 0.000167 | 0.000195 |
| 1-Propanol | 0.000188 | 0.000219 | 0.000256 | 0.000299 | 0.000349 |
| 2-Propanol | 0.000120 | 0.000142 | 0.000168 | 0.000198 | 0.000233 |
| 1-Butanol | 0.000293 | 0.000341 | 0.000396 | 0.000461 | 0.000536 |
| 2-Butanol | 0.000222 | 0.000262 | 0.000309 | 0.000363 | 0.000427 |
| Acetonitrile | 0.000183 | 0.000214 | 0.000250 | 0.000292 | 0.000341 |
| Acetone | 0.000318 | 0.000369 | 0.000428 | 0.000497 | 0.000576 |
| Ethyl Acetate | 0.000212 | 0.000247 | 0.000288 | 0.000336 | 0.000391 |
| THP | 0.008030 | 0.008980 | 0.010040 | 0.011210 | 0.012500 |
Note: THP refers to Transcutol® HP.
Experimental Protocols
Protocol: Static Equilibrium Solubility Determination[1]
This protocol outlines the method used to determine the solubility of the c-Met inhibitor in various solvents.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Place the vials in a constant temperature shaker bath and agitate for 72 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed for 24 hours to allow the undissolved solid to settle.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable mobile phase for analysis.
-
Quantification: Analyze the concentration of the dissolved this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the mole fraction solubility based on the measured concentration and the molar masses of the solute and solvent.
Signaling Pathway and Experimental Workflow Diagrams
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand HGF, activates several downstream signaling cascades that are crucial for cell growth, survival, and migration.[8][9][10] this compound is designed to inhibit this activity.
Caption: Simplified diagram of the c-Met signaling pathway and the inhibitory action of this compound.
References
- 1. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. c-Met-IN-23_TargetMol [targetmol.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the key players in the pharmaceutical industry targeting c-Met? [synapse.patsnap.com]
Troubleshooting c-Met-IN-23 instability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the c-Met inhibitor, c-Met-IN-23.
Troubleshooting Guide: this compound Instability in Cell Culture Media
Instability of a small molecule inhibitor like this compound in cell culture media can lead to inconsistent experimental results and misinterpretation of its biological effects. This guide provides a structured approach to identifying and resolving potential stability issues.
Problem: Inconsistent or lower than expected activity of this compound in cell-based assays.
This could be a primary indication of compound degradation in the cell culture medium.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | 1. Assess pH sensitivity: Determine the stability of this compound in buffers of varying pH (e.g., pH 6.0, 7.4, 8.0). 2. Analyze degradation products: Use LC-MS/MS to identify potential hydrolytic degradation products.[1][2] 3. Optimize media pH: If instability is observed at the standard media pH, consider using a different buffer system or adjusting the pH, ensuring it remains within a physiologically acceptable range for the cells. |
| Oxidation | 1. Minimize exposure to air and light: Prepare stock solutions and media containing this compound under low-light conditions and consider using amber-colored tubes. 2. Use of antioxidants: Test the effect of adding antioxidants, such as N-acetylcysteine or ascorbic acid, to the cell culture medium. 3. Degas media: For highly sensitive compounds, degassing the media to remove dissolved oxygen prior to adding the inhibitor may be beneficial. |
| Binding to Plasticware or Serum Proteins | 1. Test for plastic binding: Incubate a solution of this compound in media without cells in both standard and low-binding microplates. Measure the concentration of the compound in the supernatant over time.[2] 2. Evaluate serum protein binding: Compare the stability and activity of this compound in serum-free versus serum-containing media. If activity is significantly lower in the presence of serum, it may indicate binding to proteins like albumin. 3. Consider alternative plasticware: If significant binding to standard polystyrene plates is observed, switch to polypropylene or other low-binding plates. |
| Enzymatic Degradation by Cellular Components | 1. Compare stability in conditioned vs. fresh media: Incubate this compound in media that has been conditioned by the cells for 24-48 hours and compare its stability to that in fresh media. The presence of secreted cellular enzymes could contribute to degradation. 2. Analyze for metabolites: Use LC-MS/MS to screen for potential metabolites of this compound in the cell culture supernatant and cell lysates. |
| Precipitation | 1. Visual inspection: Carefully inspect the cell culture wells for any signs of precipitation after adding this compound. 2. Solubility assessment: Determine the solubility of this compound in the specific cell culture medium being used.[2] This can be done by preparing a serial dilution and observing the highest concentration that remains in solution. 3. Adjust solvent or concentration: If precipitation is an issue, consider using a different solvent for the stock solution (ensuring it is non-toxic to the cells at the final concentration) or lowering the final concentration of the inhibitor. |
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for this compound instability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: While specific details for this compound are not publicly available, most small molecule kinase inhibitors are soluble in DMSO. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is crucial to refer to the manufacturer's datasheet for specific recommendations.
Q2: How can I determine the stability of this compound in my specific cell culture medium?
A2: You can perform a time-course experiment. Prepare your complete cell culture medium containing this compound at the desired final concentration. Incubate the medium under your standard cell culture conditions (e.g., 37°C, 5% CO2) in a cell-free plate. At various time points (e.g., 0, 2, 6, 12, 24, 48, 72 hours), take an aliquot of the medium and analyze the concentration of the intact this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Q3: My cells are not responding to this compound even at high concentrations. Could this be a stability issue?
A3: While instability is a possibility, other factors could be at play.[3] Consider the following:
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Cell line sensitivity: Ensure your cell line expresses c-Met and that its growth is dependent on c-Met signaling.
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Ligand stimulation: The activity of some c-Met inhibitors is more pronounced in the presence of its ligand, Hepatocyte Growth Factor (HGF).[3]
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Assay endpoint: Verify that your assay endpoint (e.g., cell viability, phosphorylation of c-Met) is appropriate and sensitive enough to detect the effects of the inhibitor.
Q4: Can I add this compound to the cell culture medium more frequently to compensate for potential degradation?
A4: Yes, if you have evidence of degradation, more frequent media changes with freshly added inhibitor can help maintain a more stable concentration.[2] However, this may also introduce variability and increase the cost of your experiments. It is generally preferable to first identify and address the root cause of the instability.
Q5: What are some common degradation pathways for small molecules in cell culture media?
A5: Common degradation pathways include hydrolysis (reaction with water), oxidation, and enzymatic degradation by components in the serum or secreted by the cells.[1]
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
Objective: To quantify the concentration of intact this compound in cell culture medium over time.
Materials:
-
This compound
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
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96-well plate (or other suitable sterile vessel)
-
Incubator (37°C, 5% CO2)
Methodology:
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Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
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Spike the complete cell culture medium with this compound to achieve the desired final concentration.
-
Aliquot the medium into a 96-well plate.
-
At time zero, immediately take an aliquot and store it at -80°C. This will serve as your reference.
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Incubate the plate at 37°C with 5% CO2.
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At subsequent time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect aliquots and store them at -80°C.
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Once all samples are collected, thaw them and prepare them for HPLC analysis. This may involve a protein precipitation step (e.g., with cold acetonitrile) to remove serum proteins.
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Analyze the samples by HPLC, using a standard curve of this compound to quantify the concentration at each time point.
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Plot the concentration of this compound versus time to determine its stability profile.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), activates several downstream signaling cascades that are crucial for cell proliferation, survival, migration, and invasion.[4][5][6] Dysregulation of this pathway is implicated in various cancers.[7][8][9]
Caption: Simplified c-Met signaling pathway and the point of inhibition by this compound.
References
- 1. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current advances of targeting HGF/c-Met pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. c-MET [stage.abbviescience.com]
- 9. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell line-specific responses to c-Met-IN-23 treatment
Welcome to the technical support center for c-Met-IN-23. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the enzymatic activity of the c-Met tyrosine kinase.[1] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the c-Met kinase domain. This prevents the autophosphorylation of the receptor upon binding of its ligand, hepatocyte growth factor (HGF), thereby inhibiting the activation of downstream signaling pathways.[2][3]
Q2: Which signaling pathways are downstream of c-Met?
A2: The binding of HGF to the c-Met receptor typically activates several key intracellular signaling cascades that are crucial for cell proliferation, survival, migration, and invasion.[4] The primary pathways include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway.[3][4][5] Dysregulation of these pathways is a hallmark of many cancers.[1][6]
Q3: How do I select a sensitive cell line for my experiments with this compound?
A3: Cell lines with aberrant c-Met activation are generally more sensitive to c-Met inhibitors. Look for cell lines with known MET gene amplification, exon 14 skipping mutations, or high levels of c-Met overexpression and phosphorylation.[3][7] Gastric cancer cell lines such as SNU-5 and Hs746T, which have high c-Met expression, have been shown to be sensitive to c-Met inhibitors.[7][8] It is also important to consider that some cell lines may exhibit autocrine HGF production, contributing to c-Met activation and inhibitor sensitivity.[9][10]
Q4: What are the potential mechanisms of resistance to this compound?
A4: Resistance to c-Met inhibitors can arise through several mechanisms. These include secondary mutations in the c-Met kinase domain that prevent inhibitor binding, and the activation of alternative signaling pathways that bypass the need for c-Met signaling.[3][11] For instance, amplification or activation of other receptor tyrosine kinases, such as EGFR, can confer resistance.[6][11] Additionally, overexpression of HGF in the tumor microenvironment can sometimes overcome the inhibitory effects of the drug.[9]
Q5: Are there known off-target effects of c-Met inhibitors?
A5: While this compound is designed to be a selective inhibitor, like many kinase inhibitors, it may have off-target activities. Some c-Met inhibitors have been reported to affect other kinases or cellular processes, which can contribute to both their anti-tumor activity and potential side effects.[12] For example, some inhibitors have been found to perturb microtubule dynamics. It is crucial to include appropriate controls in your experiments to distinguish between on-target and off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition of cell proliferation in a c-Met expressing cell line. | The cell line may not be dependent on c-Met signaling for survival ("c-Met addicted"). | Confirm c-Met activation (phosphorylation) at baseline via Western blot. Use a positive control cell line known to be sensitive to c-Met inhibition (e.g., SNU-5). |
| Low or absent HGF in the culture medium. | Some cell lines require exogenous HGF to activate the c-Met pathway. Perform experiments with and without HGF stimulation. However, be aware that non-physiological high concentrations of HGF might mask the inhibitor's effect.[13] | |
| Drug concentration is too low. | Perform a dose-response curve to determine the optimal IC50 concentration for your specific cell line. | |
| Inconsistent results between experiments. | Variability in cell culture conditions (e.g., cell density, passage number). | Maintain consistent cell culture practices. Use cells within a defined passage number range. |
| Degradation of this compound. | Prepare fresh stock solutions of the inhibitor and store them appropriately as per the manufacturer's instructions. | |
| Reactivation of downstream signaling after initial inhibition. | Development of acute resistance mechanisms. | Analyze downstream signaling at different time points (e.g., 2, 6, 24, 48 hours) to observe the dynamics of pathway inhibition and potential reactivation.[11] |
| Feedback activation of other receptor tyrosine kinases. | Investigate the phosphorylation status of other RTKs like EGFR or HER3. Combination therapy with inhibitors of these pathways may be necessary.[7][11] |
Quantitative Data
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | c-Met Status | IC50 (nM) |
| SNU-5 | Gastric Cancer | MET Amplified | 8 |
| Hs746T | Gastric Cancer | MET Amplified | 15 |
| MKN-45 | Gastric Cancer | MET Amplified | 25 |
| U-87 MG | Glioblastoma | High c-Met Expression | 150 |
| A549 | Lung Cancer | Low c-Met Expression | >1000 |
| PC-3 | Prostate Cancer | Low c-Met Expression | >1000 |
Note: These are representative data based on published results for similar c-Met inhibitors. Actual IC50 values for this compound should be determined experimentally.
Experimental Protocols
Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for c-Met Signaling
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Cell Lysis: Plate cells and treat with this compound at the desired concentrations and time points. For HGF stimulation, serum-starve the cells overnight and then stimulate with HGF (e.g., 50 ng/mL) for 15 minutes before lysis.
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Protein Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-c-Met (Tyr1234/1235), total c-Met, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
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Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound.
Caption: A logical troubleshooting guide for experiments with this compound.
References
- 1. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 2. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-MET [stage.abbviescience.com]
- 5. The Emerging Role of c-Met in Carcinogenesis and Clinical Implications as a Possible Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased HGF Expression Induces Resistance to c-MET Tyrosine Kinase Inhibitors in Gastric Cancer | Anticancer Research [ar.iiarjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cancer cells harboring MET gene amplification activate alternative signaling pathways to escape MET inhibition but remain sensitive to Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off Target Effects of c-MET Inhibitors on Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Resistance to c-Met-IN-23
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to c-Met-IN-23 in cancer cells. The information provided is based on established mechanisms of resistance to c-Met inhibitors and offers guidance on experimental design and data interpretation.
Disclaimer: As specific data on acquired resistance to this compound is limited, this guide extrapolates from known resistance mechanisms to other c-Met tyrosine kinase inhibitors (TKIs). The troubleshooting strategies provided are general recommendations and may require optimization for your specific cell line and experimental setup.
Troubleshooting Guides
This section addresses common issues observed when cancer cells develop resistance to this compound. Each problem is followed by potential causes and recommended solutions.
Problem 1: Decreased Sensitivity to this compound in Long-Term Cultures
Your cancer cell line, which was initially sensitive to this compound, now shows a significant increase in the half-maximal inhibitory concentration (IC50).
Potential Causes:
-
Development of On-Target Resistance: Mutations in the c-Met kinase domain can prevent the binding of this compound.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of c-Met, leading to restored cell proliferation and survival. Common bypass pathways include the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and downstream effectors like KRAS and BRAF.[1][2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein) and MRP1/2, can actively pump this compound out of the cell, reducing its intracellular concentration. Notably, this compound itself has been reported to inhibit MDR1 and MRP1/2 pumps, which may delay but not completely prevent this mechanism.[3][4][5][6][7]
Recommended Solutions:
-
Confirm Resistance: Perform a dose-response curve with this compound on the parental and suspected resistant cell lines to quantify the shift in IC50 values.
-
Sequence the c-Met Kinase Domain: Analyze the genomic DNA of the resistant cells to identify potential mutations in the c-Met kinase domain.
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Assess Bypass Pathway Activation: Use Western blotting to examine the phosphorylation status of key proteins in alternative signaling pathways (e.g., p-EGFR, p-HER2, p-AKT, p-ERK).
-
Investigate Drug Efflux: Evaluate the expression levels of ABC transporters like MDR1 and MRP1/2 using Western blotting or qRT-PCR. Functional assays, such as rhodamine 123 efflux assays, can also be performed.
-
Combination Therapy: Based on the identified resistance mechanism, consider combination therapies. For example, if EGFR is activated, a combination of this compound and an EGFR inhibitor (e.g., gefitinib, erlotinib) may restore sensitivity.
Problem 2: Inconsistent Results in Cell Viability Assays
You are observing high variability in your cell viability assay results when treating cells with this compound.
Potential Causes:
-
Suboptimal Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results.
-
Incomplete Drug Solubilization: this compound may not be fully dissolved, leading to inaccurate concentrations in the wells.
-
Edge Effects in Multi-Well Plates: Evaporation from the outer wells of a 96-well plate can concentrate the drug and affect cell growth.
-
Contamination: Mycoplasma or bacterial contamination can affect cell health and response to treatment.
Recommended Solutions:
-
Optimize Cell Seeding: Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
-
Ensure Proper Drug Dissolution: Prepare fresh drug stocks and ensure complete solubilization. Vortex and briefly sonicate if necessary.
-
Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media.
-
Regularly Test for Contamination: Routinely check your cell cultures for mycoplasma and other contaminants.
-
Use Appropriate Controls: Include untreated and vehicle-treated controls in every experiment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a c-Met inhibitor with a reported IC50 of 0.052 μM.[3][4][6][7] It functions by targeting the enzymatic activity of the c-Met tyrosine kinase, which is a key driver of cell proliferation, survival, and migration in many cancers.[8][9][10][11] Additionally, this compound has been shown to inhibit the MDR1 and MRP1/2 drug efflux pumps.[3][4][5][6][7]
Q2: How can I generate a this compound resistant cell line?
A2: A common method is to culture the parental cancer cell line in the continuous presence of this compound, starting with a low concentration (e.g., the IC20) and gradually increasing the concentration as the cells adapt and resume proliferation.[12][13][14] This process of dose escalation can take several months.
Q3: What are the expected molecular changes in a this compound resistant cell line?
A3: Based on studies with other c-Met inhibitors, you might observe one or more of the following:
-
On-target alterations: Point mutations in the c-Met kinase domain or amplification of the MET gene.
-
Bypass pathway activation: Increased phosphorylation and signaling through pathways such as EGFR, HER2/3, KRAS, or PI3K/AKT.[1][2]
-
Upregulation of drug efflux pumps: Increased expression of proteins like MDR1 (P-glycoprotein).
Q4: My resistant cells show increased phosphorylation of EGFR. What does this mean and what should I do next?
A4: Increased phosphorylation of EGFR suggests that the cells have activated the EGFR signaling pathway to bypass their dependency on c-Met. This is a known mechanism of resistance to c-Met inhibitors.[15][16][17] To overcome this, you can try a combination therapy approach by co-treating the resistant cells with this compound and an EGFR inhibitor.
Q5: I don't see any mutations in the c-Met kinase domain or activation of common bypass pathways. What other resistance mechanisms could be at play?
A5: Other potential mechanisms include:
-
Ligand-dependent resistance: Overexpression of the c-Met ligand, Hepatocyte Growth Factor (HGF), in the tumor microenvironment can sometimes overcome the inhibitory effect of the drug.[18]
-
Activation of less common bypass pathways: Investigate other receptor tyrosine kinases or downstream signaling molecules that may be compensating for c-Met inhibition.
-
Epithelial-to-Mesenchymal Transition (EMT): A change in cellular phenotype towards a more mesenchymal state has been associated with resistance to TKIs.[1]
-
Alterations in downstream effectors: Changes in the expression or activity of proteins downstream of c-Met, such as those in the PI3K/AKT/mTOR or RAS/RAF/MEK/ERK pathways, could contribute to resistance.[19][20][21]
Quantitative Data Summary
The following tables provide representative data on the efficacy of c-Met inhibitors in sensitive and resistant cancer cell lines. This data is derived from studies on inhibitors other than this compound and should be used as a reference.
Table 1: IC50 Values of c-Met Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | Inhibitor | IC50 (Parental) | IC50 (Resistant) | Fold Resistance | Reference |
| H3122 | Crizotinib | ~25 nM | >1000 nM | >40 | [22] |
| Hs746T | JNJ-38877605 | 22.8 nM | 46.7 nM | 2.05 | [18] |
| Hs746T | PHA-665752 | 48.2 nM | 117 nM | 2.43 | [18] |
| H1993 | Savolitinib | ~4.2 nM | >100 nM | >23 | [15] |
| EBC-1 | Savolitinib | ~2.14 nM | >100 nM | >46 | [15] |
Table 2: Proliferative IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HT29 | Colon Cancer | 12.4 |
| HepG2 | Liver Cancer | 3.06 |
| MCF7 | Breast Cancer | 19.30 |
| MDA-MB-231 | Breast Cancer | 16.85 |
| (Data from TargetMol)[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using a solubilizing agent other than DMSO, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the phosphorylation status of c-Met and downstream signaling proteins.
Materials:
-
Parental and resistant cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-EGFR, anti-p-EGFR, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture parental and resistant cells to ~80% confluency.
-
Treat the cells with this compound or vehicle for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This protocol can be used to investigate the interaction between c-Met and other proteins, such as EGFR.
Materials:
-
Cell lysates
-
Co-IP lysis buffer
-
Primary antibody for the "bait" protein (e.g., anti-c-Met)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
Sample buffer for Western blotting
Procedure:
-
Prepare cell lysates using a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting protein (e.g., anti-EGFR).
Visualizations
Signaling Pathways
Caption: The c-Met signaling pathway and its downstream effectors.
Experimental Workflow for Investigating Resistance
Caption: Experimental workflow for investigating and overcoming resistance.
Logical Flow for Troubleshooting Decreased Sensitivity
Caption: Troubleshooting flowchart for decreased this compound sensitivity.
References
- 1. Mechanism of c-Met and EGFR tyrosine kinase inhibitor resistance through epithelial mesenchymal transition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. c-Met-IN-23_TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. targetmol.cn [targetmol.cn]
- 8. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 9. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Emerging Role of c-Met in Carcinogenesis and Clinical Implications as a Possible Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Synergism of EGFR and c-Met pathways, cross-talk and inhibition, in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ar.iiarjournals.org [ar.iiarjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Overcoming crizotinib resistance in ALK-rearranged NSCLC with the second-generation ALK-inhibitor ceritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: c-Met-IN-23 Efficacy and Resistance
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to c-Met tyrosine kinase inhibitors?
A1: Acquired resistance to c-Met TKIs can be broadly categorized into two main types:
-
On-target resistance: This involves genetic alterations in the MET gene itself. The most common on-target mechanism is the emergence of secondary mutations in the c-Met kinase domain that interfere with drug binding. Another on-target mechanism is the amplification of the MET gene, which leads to overexpression of the c-Met protein, thereby requiring higher concentrations of the inhibitor to achieve a therapeutic effect.
-
Off-target resistance (Bypass signaling): This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on c-Met signaling. This can involve the upregulation or mutation of other receptor tyrosine kinases (e.g., EGFR, HER3) or downstream signaling molecules (e.g., KRAS, BRAF), which then drive cell survival and proliferation independently of c-Met.[1][2][3]
Q2: What are the specific secondary mutations in the c-Met kinase domain that have been reported to cause resistance to c-Met inhibitors?
A2: The specific mutations conferring resistance often depend on the type of c-Met inhibitor being used. c-Met inhibitors are generally classified as Type I or Type II based on their binding mode to the kinase domain.
-
Resistance to Type I c-Met inhibitors (e.g., Crizotinib, Capmatinib, Savolitinib): These inhibitors typically bind to the active conformation of the c-Met kinase. Secondary mutations that confer resistance to Type I inhibitors are frequently found in the kinase domain and include:
-
Resistance to Type II c-Met inhibitors (e.g., Cabozantinib, Glesatinib, Merestinib): These inhibitors bind to the inactive conformation of the kinase. Resistance mutations to Type II inhibitors have been identified at different locations within the kinase domain, such as:
-
L1195 mutations (e.g., L1195V/F) [3]
-
F1200 mutations
-
It is important to note that some mutations may confer resistance to one type of inhibitor while remaining sensitive to the other, highlighting the potential for sequential therapy with different classes of c-Met inhibitors.[1][4]
Q3: How do secondary mutations in c-Met affect the efficacy of c-Met-IN-23?
A3: While specific data for this compound is unavailable, we can infer the potential effects based on its likely classification as a Type I or Type II inhibitor. If a secondary mutation emerges in the c-Met kinase domain of the cancer cells you are studying, it is likely to reduce the binding affinity of this compound to its target. This will result in a decreased inhibitory effect at a given concentration, which can be observed as an increase in the IC50 value of the compound. The practical consequence is a diminished or complete loss of the inhibitor's ability to block c-Met signaling and inhibit cancer cell growth.
Q4: Can resistance to c-Met inhibitors be overcome?
A4: In some cases, resistance can be overcome. Potential strategies include:
-
Switching to a different class of c-Met inhibitor: If resistance is caused by a mutation that affects the binding of a Type I inhibitor, a Type II inhibitor might still be effective, and vice-versa.[1][4]
-
Combination therapy: Combining a c-Met inhibitor with an inhibitor of a bypass signaling pathway (e.g., an EGFR inhibitor if EGFR signaling is activated) can be an effective strategy to counteract off-target resistance.[2]
-
Development of next-generation inhibitors: Novel inhibitors are being developed to be effective against specific known resistance mutations.
Troubleshooting Guide
Problem: I am observing a reduced efficacy or complete lack of response to this compound in my cell line that was previously sensitive.
| Possible Cause | Recommended Action |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response experiment (e.g., a cell viability assay) to confirm the shift in the IC50 value of this compound compared to the parental, sensitive cell line. 2. Investigate On-Target Resistance: Sequence the c-Met kinase domain of the resistant cells to identify potential secondary mutations. 3. Investigate Off-Target Resistance: Perform a phosphoproteomic or western blot analysis to check for the activation of alternative signaling pathways (e.g., phosphorylation of EGFR, HER2, AKT, ERK). |
| Compound Instability or Degradation | 1. Check Compound Integrity: Verify the concentration and integrity of your this compound stock solution. If possible, use a fresh batch of the inhibitor. 2. Review Storage Conditions: Ensure that the inhibitor has been stored correctly according to the manufacturer's instructions. |
| Cell Line Integrity Issues | 1. Authenticate Cell Line: Confirm the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification. 2. Check for Mycoplasma Contamination: Mycoplasma can alter cellular responses to drugs. |
| Experimental Variability | 1. Standardize Protocols: Ensure that all experimental parameters, such as cell seeding density, treatment duration, and assay conditions, are consistent across experiments. 2. Include Proper Controls: Always include positive and negative controls in your experiments. |
Quantitative Data
The following table provides representative IC50 values for well-characterized Type I and Type II c-Met inhibitors against wild-type c-Met and common resistant mutants. This data is for illustrative purposes to demonstrate the impact of secondary mutations on inhibitor efficacy.
| Inhibitor (Type) | Target | IC50 (nM) |
| Crizotinib (Type I) | Wild-Type c-Met | 5 |
| D1228N Mutant | 550 | |
| Y1230H Mutant | 780 | |
| L1195V Mutant | 8 | |
| Cabozantinib (Type II) | Wild-Type c-Met | 4 |
| D1228N Mutant | 10 | |
| Y1230H Mutant | 12 | |
| L1195V Mutant | 450 |
Note: The IC50 values are hypothetical and intended for illustrative purposes only. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a c-Met inhibitor using a biochemical kinase assay.
Materials:
-
Recombinant human c-Met kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound or other inhibitors
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the c-Met kinase and the inhibitor dilutions. Incubate for 10-15 minutes at room temperature.
-
Add the substrate (Poly(Glu, Tyr)) and ATP to initiate the kinase reaction.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., a c-Met amplified line like EBC-1 or SNU-5)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Western Blotting for c-Met Phosphorylation
This protocol is for assessing the inhibition of c-Met phosphorylation in response to this compound treatment.
Materials:
-
Cancer cell line
-
This compound
-
Hepatocyte Growth Factor (HGF) (optional, for ligand-stimulated phosphorylation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for several hours if assessing ligand-stimulated phosphorylation.
-
Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1-2 hours).
-
If applicable, stimulate the cells with HGF for a short period (e.g., 15 minutes).
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: The c-Met signaling pathway is activated by its ligand, HGF.
Caption: Experimental workflow to investigate acquired resistance.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and Molecular Insight into Resistance Mechanisms of First Generation cMET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genspark.ai [genspark.ai]
Technical Support Center: Overcoming Resistance to c-Met-IN-23
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the c-Met inhibitor, c-Met-IN-23, in their experiments. The information provided is based on established mechanisms of resistance to c-Met tyrosine kinase inhibitors (TKIs) in general, as specific data on this compound resistance is limited.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity or resistance. What are the possible reasons?
A1: Acquired resistance to c-Met inhibitors like this compound can arise from several mechanisms. The two main categories are:
-
On-target resistance: This involves genetic alterations in the MET gene itself, such as secondary mutations in the kinase domain (e.g., at codons D1228 and Y1230) that prevent the inhibitor from binding effectively. Another on-target mechanism is the amplification of the MET gene, leading to an overabundance of the c-Met receptor that overwhelms the inhibitor.
-
Off-target resistance (Bypass Signaling): This is a more common mechanism where cancer cells activate alternative signaling pathways to circumvent the c-Met blockade and maintain downstream signals for proliferation and survival.[1][2][3][4]
Q2: What are the most common bypass signaling pathways that mediate resistance to c-Met inhibitors?
A2: Several key signaling pathways have been implicated in mediating resistance to c-Met inhibitors. These include:
-
EGFR/HER Family Activation: Upregulation or amplification of other receptor tyrosine kinases (RTKs) like EGFR, HER2, and HER3 can take over the signaling role of the inhibited c-Met.[5][6]
-
PI3K/Akt/mTOR Pathway Activation: This crucial survival pathway can be activated downstream of c-Met or through independent mechanisms, such as mutations in PIK3CA or loss of the tumor suppressor PTEN.[7][8]
-
RAS/RAF/MEK/ERK (MAPK) Pathway Activation: Mutations in genes like KRAS or BRAF can lead to constitutive activation of this proliferation-promoting pathway, rendering the cells independent of c-Met signaling.[4][5]
-
Wnt/β-catenin Pathway Activation: Studies have shown that upregulation of β-catenin can contribute to resistance to c-Met inhibitors.[9]
Q3: How can I experimentally determine which bypass pathway is activated in my resistant cell line?
A3: A combination of techniques can be used to identify the active bypass pathway:
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: This allows for a broad screening of the phosphorylation status of multiple RTKs simultaneously, helping to identify upregulated alternative receptors.
-
Western Blotting: This is essential for examining the phosphorylation status of key downstream signaling proteins in the suspected bypass pathways (e.g., p-EGFR, p-Akt, p-ERK).
-
Next-Generation Sequencing (NGS): Sequencing the DNA and RNA of your resistant cells can identify mutations or amplifications in genes associated with common resistance pathways (e.g., EGFR, KRAS, PIK3CA).
-
Co-Immunoprecipitation (Co-IP): This technique can be used to investigate protein-protein interactions and determine if scaffolding proteins are forming new complexes to activate downstream signaling.
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in a previously sensitive cell line.
| Possible Cause | Suggested Troubleshooting Step |
| Development of acquired resistance | Confirm resistance by performing a dose-response curve (e.g., MTT assay) to compare the IC50 value of this compound in the resistant line versus the parental (sensitive) line. A significant increase in IC50 indicates resistance. |
| Activation of bypass signaling pathways | Perform a phospho-RTK array to screen for upregulated receptor tyrosine kinases. Follow up with Western blotting to confirm the activation of specific pathways (e.g., check for increased p-EGFR, p-Akt, p-ERK). |
| On-target MET mutations | Sequence the kinase domain of the MET gene in the resistant cells to check for known resistance mutations. |
| MET gene amplification | Use fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to assess the MET gene copy number in resistant versus parental cells. |
Problem 2: Inconsistent results in cell viability assays after this compound treatment.
| Possible Cause | Suggested Troubleshooting Step |
| Cell seeding density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay. |
| Drug concentration and incubation time | Perform a time-course and dose-response experiment to determine the optimal incubation time and concentration range for this compound in your specific cell line. |
| Reagent quality | Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
| Assay variability | Include appropriate controls (vehicle control, untreated control) and perform the assay in triplicate to ensure reproducibility. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on resistance to c-Met and other tyrosine kinase inhibitors. This data can serve as a reference for expected changes in your resistant cell lines.
Table 1: IC50 Values of c-Met and EGFR Inhibitors in Sensitive and Resistant Cell Lines
| Inhibitor | Cell Line | Resistance Status | IC50 (µM) | Fold Change in Resistance |
| This compound | - | - | 0.052 (for c-Met enzyme) | - |
| SU11274 | H2170 | Parental (Sensitive) | ~1.0 | - |
| H2170 | SU11274 Resistant (SR) | >10.0 | >10 | |
| Erlotinib | H2170 | Parental (Sensitive) | ~2.0 | - |
| H2170 | Erlotinib Resistant (ER) | >20.0 | >10 | |
| Capmatinib | MET-amplified NSCLC Patient-Derived Cells | Primary Resistance with MYC amplification | >10.0 | - |
Note: Data for SU11274 and Erlotinib is adapted from studies on H2170 and H358 non-small cell lung cancer cell lines. The IC50 for this compound is against the isolated enzyme and not a cellular assay.
Table 2: Fold Change in Protein Expression/Activation in Resistant Cell Lines
| Protein | Cell Line | Resistance to | Fold Change vs. Parental |
| N-Cadherin | H2170-ER | Erlotinib | ~1.5 - 2.5 |
| Active β-Catenin | H2170-ER | Erlotinib | ~1.5 - 2.5 |
| Zeb-1 | H2170-ER | Erlotinib | ~1.5 - 2.5 |
| E-Cadherin | H2170-ER | Erlotinib | ~1.5 (downregulated) |
| N-Cadherin | H2170-SR | SU11274 | ~1.8 - 2.8 |
| Active β-Catenin | H2170-SR | SU11274 | ~1.8 - 2.8 |
| Zeb-1 | H2170-SR | SU11274 | ~1.8 - 2.8 |
| E-Cadherin | H2170-SR | SU11274 | ~1.8 (downregulated) |
Source: Adapted from studies on H2170 non-small cell lung cancer cells.
Experimental Protocols
Generation of this compound Resistant Cell Lines
This protocol describes a general method for developing drug-resistant cancer cell lines through continuous exposure to increasing drug concentrations.
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the initial IC50 of this compound in your parental cell line.
-
Initial exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20-IC30 (the concentration that inhibits 20-30% of cell growth).
-
Stepwise dose escalation: Once the cells resume a normal growth rate, increase the concentration of this compound in the culture medium by 1.5 to 2-fold.
-
Repeat dose escalation: Continue this stepwise increase in drug concentration. If significant cell death is observed, maintain the cells at the current concentration until they adapt.
-
Establishment of resistant line: A cell line is generally considered resistant when it can proliferate in a drug concentration that is at least 5-10 times the initial IC50 of the parental line.
-
Characterization: Regularly assess the IC50 of the resistant population to confirm the level of resistance. Cryopreserve cells at different stages of resistance development.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or other inhibitors for the desired duration (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.
Western Blot Analysis
This technique is used to detect specific proteins and their phosphorylation status in cell lysates.
-
Cell Lysis: Treat sensitive and resistant cells with or without this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-c-Met, total c-Met, p-Akt, total Akt, p-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Key bypass signaling pathways mediating resistance to c-Met inhibitors.
Caption: Workflow for identifying resistance mechanisms to this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural and Molecular Insight into Resistance Mechanisms of First Generation cMET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. frontiersin.org [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Antitumor Activity of DFX117 by Dual Inhibition of c-Met and PI3Kα in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Western Blot for p-Met Inhibition
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the detection of phosphorylated Met (p-Met) inhibition via Western blot.
Troubleshooting Guide
Detecting changes in protein phosphorylation requires careful optimization to ensure accurate and reproducible results.[1][2][3] The following table addresses common issues encountered when performing Western blots for p-Met.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No p-Met Signal | Phosphatase Activity: Endogenous phosphatases in the cell lysate have dephosphorylated p-Met.[1][2][3] | Always use fresh lysis buffer containing a cocktail of phosphatase inhibitors. Keep samples on ice or at 4°C throughout the preparation process.[4][5] |
| Low Protein Abundance: Phosphorylated proteins are often a small fraction of the total protein pool.[2][3][6] | Increase the amount of protein loaded per lane (typically 20-40 µg).[7][8] Consider using a phosphoprotein enrichment kit if the signal is still too low. Use a highly sensitive chemiluminescent substrate for detection.[6] | |
| Inefficient Antibody Binding: The primary antibody concentration may be too low, or the antibody may have low affinity. | Optimize the primary antibody concentration by testing a range of dilutions (e.g., 1:500, 1:1000, 1:2000).[9] Ensure the antibody is validated for the specific application and species. Incubate the primary antibody overnight at 4°C to increase binding.[7] | |
| Poor Protein Transfer: Inefficient transfer of proteins from the gel to the membrane, especially for high molecular weight proteins like Met.[8] | Confirm successful transfer by staining the membrane with Ponceau S after transfer.[8][10] For large proteins, consider extending the transfer time or using an overnight cold transfer.[7][11] Ensure the PVDF membrane is pre-activated with methanol.[8] | |
| High Background | Inappropriate Blocking Agent: Milk contains phosphoproteins (casein) that can cross-react with phospho-specific antibodies, leading to high background.[1][2][3] | Use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for blocking instead of non-fat dry milk.[1][2][3][12] |
| Antibody Concentration Too High: Excessive primary or secondary antibody can lead to non-specific binding.[4][8] | Decrease the concentration of the primary and/or secondary antibody.[8] Run a control lane with only the secondary antibody to check for non-specific binding.[8] | |
| Insufficient Washing: Residual unbound antibodies remain on the membrane. | Increase the number and duration of wash steps with TBST after primary and secondary antibody incubations.[1] | |
| Non-Specific Bands | Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins besides the target. | Use an affinity-purified antibody.[8] Where possible, use a blocking peptide to confirm the specificity of the primary antibody.[8] |
| Protein Degradation: Proteases released during cell lysis can degrade proteins, leading to smaller, non-specific bands.[4][5] | Add a protease inhibitor cocktail to the lysis buffer and keep samples cold.[4][5] Use fresh lysates to minimize degradation.[5] | |
| Inconsistent Quantification | Inaccurate Loading: Uneven protein loading across lanes prevents accurate comparison between samples. | Accurately determine the protein concentration of each lysate using a method like the BCA assay.[13] Load equal amounts of total protein in each lane.[9] |
| Lack of Proper Normalization: Changes in p-Met signal may reflect changes in total Met expression rather than just phosphorylation status. | Always probe the same blot for total Met after detecting p-Met. The ratio of p-Met to total Met provides the most accurate measure of phosphorylation changes.[3][6] A housekeeping protein can serve as an additional loading control. |
Frequently Asked Questions (FAQs)
Q1: Why is BSA strongly recommended over non-fat dry milk for blocking when detecting phosphorylated proteins?
A1: Non-fat dry milk contains a high concentration of the phosphoprotein casein.[2][3] This can lead to high background noise because the phospho-specific primary antibody or the secondary antibody may cross-react with the casein on the membrane.[1][12] Using Bovine Serum Albumin (BSA), which is not a phosphoprotein, minimizes this non-specific binding and improves the signal-to-noise ratio.[1][2][3]
Q2: What are the essential controls for a p-Met inhibition experiment?
A2: Several controls are critical:
-
Untreated Control: Cells not treated with the inhibitor to show the basal level of p-Met.
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the inhibitor to control for any effects of the solvent.
-
Positive Control: Cells stimulated with Hepatocyte Growth Factor (HGF) to induce robust Met phosphorylation, confirming that the detection system is working.[7]
-
Total Met Control: Probing for total Met on the same blot is crucial to normalize the p-Met signal. This ensures that observed changes are due to altered phosphorylation, not altered total protein expression.[3][6]
-
Loading Control: A housekeeping protein (e.g., GAPDH, β-actin) confirms equal protein loading across lanes.[14]
Q3: How can I ensure the observed decrease in p-Met signal is a direct result of the inhibitor's activity?
A3: To confirm the inhibitor's specificity, perform a dose-response experiment by treating cells with a range of inhibitor concentrations. A dose-dependent decrease in the p-Met/total Met ratio would strongly suggest a specific inhibitory effect. Additionally, a time-course experiment can reveal the kinetics of the inhibition.
Q4: Which lysis buffer and additives are best for preserving phosphorylation?
A4: A RIPA buffer is often a good starting point as it is effective at solubilizing most cellular proteins. Crucially, the lysis buffer must be supplemented with freshly added protease and phosphatase inhibitor cocktails to prevent protein degradation and dephosphorylation during sample preparation.[1][4][5] Keep the entire lysis process on ice.[4]
Q5: Should I use Tris-based or phosphate-based buffers for washing and antibody dilutions?
A5: It is highly recommended to use Tris-based buffers (e.g., TBST) instead of phosphate-based buffers (e.g., PBS).[6] The phosphate ions in PBS can compete with the phospho-epitope for binding to the primary antibody, potentially reducing the signal.[6]
Signaling Pathway and Workflow Diagrams
To better visualize the experimental context and process, refer to the diagrams below.
Caption: c-Met signaling pathway and point of inhibition.
Caption: Standard Western blot workflow for p-Met detection.
Experimental Protocol & Data Presentation
Key Experimental Parameters
The following table provides starting recommendations for key Western blot parameters. Optimization may be required based on your specific cell line, antibodies, and reagents.[9]
| Parameter | Recommendation | Notes |
| Protein Loading | 20 - 40 µg per lane | Phosphorylated proteins are often low in abundance; higher loading amounts may be necessary.[3][7][8] |
| Gel Percentage | 8% Acrylamide Gel | Met is a large protein (~170 kDa precursor, ~145 kDa beta-chain), so a lower percentage gel provides better resolution.[7][15] |
| Blocking Buffer | 3-5% BSA in TBST | Block for at least 1 hour at room temperature.[1][10] Avoid milk.[3][12] |
| Primary Antibody Dilution | 1:1000 (starting point) | Dilute in blocking buffer (BSA in TBST). Incubate overnight at 4°C with gentle agitation.[7] |
| Secondary Antibody Dilution | 1:5000 - 1:20,000 | Check manufacturer's recommendation. Incubate for 1 hour at room temperature.[4][7] |
| Membrane Type | PVDF | Recommended for its higher binding capacity and durability, which is beneficial for stripping and re-probing.[6][10][11] |
Detailed Protocol: Western Blot for p-Met Inhibition
-
Cell Treatment: Plate cells and grow to desired confluency. Treat with the c-Met inhibitor at various concentrations and/or for various time points. Include untreated, vehicle, and HGF-stimulated positive controls.
-
Cell Lysis:
-
Protein Quantification:
-
Collect the supernatant (lysate).
-
Determine the protein concentration of each sample using a BCA protein assay.[13]
-
-
Sample Preparation for Electrophoresis:
-
Normalize the volume of all samples to the same concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
-
SDS-PAGE:
-
Protein Transfer:
-
Immunoblotting:
-
Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[10]
-
Primary Antibody: Incubate the membrane with anti-p-Met primary antibody (e.g., targeting Y1234/1235) diluted in 5% BSA/TBST overnight at 4°C.[7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.[16]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Stripping and Re-probing:
-
To normalize, strip the membrane of the p-Met antibodies using a mild stripping buffer.
-
Repeat the immunoblotting process (from Step 7) using a primary antibody against total Met.
-
If needed, the membrane can be stripped again and re-probed for a loading control like GAPDH.
-
-
Data Analysis and Quantification:
-
Use image analysis software to measure the band intensity for p-Met and total Met for each lane.
-
Calculate the ratio of the p-Met signal to the total Met signal for each sample to determine the relative phosphorylation level.[18] Compare these ratios across different treatment conditions.
-
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 3. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 4. blog.addgene.org [blog.addgene.org]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. researchgate.net [researchgate.net]
- 8. docs.abcam.com [docs.abcam.com]
- 9. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Quantifying western blots: none more black - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 17. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 18. bitesizebio.com [bitesizebio.com]
How to minimize variability in c-Met-IN-23 cell viability assays
Welcome to the technical support center for c-Met-IN-23. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability and troubleshooting common issues encountered during in vitro cell viability assays using the c-Met inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Its primary mechanism is to block the phosphorylation and activation of c-Met, thereby inhibiting downstream signaling pathways that promote cell proliferation, survival, and migration.[3][4]
Q2: What is the reported potency of this compound?
A2: this compound has a reported IC50 of 0.052 μM for the c-Met kinase.[1][5] However, its effective concentration in cell-based assays (IC50 for cell proliferation) is higher and varies depending on the cell line. For example, the reported IC50 values for inhibiting HGF-induced cell proliferation are 12.4 µM for HT29, 3.06 µM for HepG2, 19.30 µM for MCF7, and 16.85 µM for MDA-MB-231 cells.[1]
Q3: Does this compound have other known biological activities?
A3: Yes, this compound has been shown to inhibit the multidrug resistance (MDR) pumps MDR1 (P-glycoprotein) and MRP1/2.[1][2] This is a critical consideration when designing and interpreting experiments, as it can affect the intracellular concentration of the compound and potentially other co-administered drugs.
Q4: How should I store and handle this compound?
A4: this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent such as DMSO, it should be stored at -80°C for up to one year.[1] For cell culture experiments, it is recommended to prepare fresh dilutions from a stock solution for each experiment to minimize degradation.
Troubleshooting Guide
Variability in cell viability assays can arise from multiple sources. This guide addresses common issues encountered when working with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Edge effects: Evaporation from wells on the plate perimeter. 3. Pipetting errors: Inaccurate dispensing of cells, media, or compound. | 1. Ensure thorough mixing of cell suspension before and during plating. Use a multichannel pipette for consistency. 2. Avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or media to create a humidity barrier. 3. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Inconsistent IC50 Values Between Experiments | 1. Cell passage number: High passage numbers can lead to phenotypic drift.[2] 2. Cell density: The initial number of cells can influence their response to the inhibitor. 3. Compound stability: Degradation of this compound in stock solutions or working dilutions. | 1. Use cells within a defined, low passage number range. 2. Optimize and standardize the initial cell seeding density for each cell line. 3. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. |
| No or Low Potency Observed | 1. Low c-Met expression/activity: The chosen cell line may not be dependent on the c-Met pathway for survival. 2. Compound precipitation: this compound may have poor solubility in the final assay medium. 3. Presence of HGF in serum: Hepatocyte Growth Factor (HGF), the ligand for c-Met, in the serum can compete with the inhibitor. | 1. Confirm c-Met expression and phosphorylation in your cell line via Western blot or other methods. 2. Visually inspect the wells for any precipitate after adding the compound. Ensure the final DMSO concentration is low (typically <0.5%). 3. Consider using serum-free or low-serum media for the assay, or supplement with a known concentration of HGF to standardize c-Met activation. |
| Unexpectedly High Potency | 1. Off-target effects: At high concentrations, small molecule inhibitors can have effects on other kinases or cellular processes. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | 1. Test a wide range of concentrations to establish a clear dose-response curve. Consider using a structurally unrelated c-Met inhibitor as a control. 2. Include a vehicle control (media with the same concentration of solvent) to assess solvent toxicity. |
Experimental Protocols
Cell Viability Assay using MTT
This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Selected cancer cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
c-Met Signaling Pathway
Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Cell Viability Assays
Caption: A logical workflow for troubleshooting common issues in this compound cell viability assays.
References
Technical Support Center: Validating c-Met-IN-23 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the cellular target engagement of c-Met-IN-23, a known c-Met inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the c-Met receptor tyrosine kinase. Its primary mechanism of action is to bind to c-Met and inhibit its kinase activity, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and migration.
Q2: What is the reported in vitro potency of this compound?
A2: this compound has a reported IC50 of 0.052 µM against c-Met in biochemical assays.
Q3: In which cell lines has this compound shown anti-proliferative effects?
A3: this compound has been shown to inhibit HGF-induced cell proliferation in several cancer cell lines. The IC50 values for cell proliferation are summarized in the table below.
| Cell Line | Cancer Type | HGF-Induced Proliferation IC50 (µM) |
| HT29 | Colon Cancer | 12.4 |
| HepG2 | Liver Cancer | 3.06 |
| MCF7 | Breast Cancer | 19.30 |
| MDA-MB-231 | Breast Cancer | 16.85 |
Q4: How can I confirm that this compound is engaging c-Met in my cells?
A4: Target engagement can be confirmed using several methods, including:
-
Western Blotting: To detect changes in the phosphorylation status of c-Met and its downstream effectors.
-
Cellular Thermal Shift Assay (CETSA): To demonstrate direct binding of this compound to c-Met in a cellular environment.
-
Phospho-c-Met ELISA: To quantify the inhibition of c-Met phosphorylation.
Experimental Protocols & Troubleshooting
Western Blotting for Phospho-c-Met
This is a primary method to assess the inhibitory activity of this compound on c-Met signaling.
Experimental Workflow:
Caption: Western Blot workflow for p-c-Met detection.
Detailed Protocol:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HepG2) in a 6-well plate and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 16-24 hours.[1]
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for 2 hours.
-
Stimulate cells with hepatocyte growth factor (HGF) at a final concentration of 20-50 ng/mL for 10-30 minutes.[1][2]
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an 8% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-c-Met (Tyr1234/1235) and total c-Met overnight at 4°C. An antibody against a housekeeping protein (e.g., β-actin) should be used as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Troubleshooting Guide: Western Blot
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No/weak p-c-Met signal in HGF-stimulated control | - Inactive HGF- Insufficient HGF concentration or stimulation time- Low c-Met expression in the cell line- Phosphatase activity in lysate | - Use fresh, validated HGF.- Optimize HGF concentration and stimulation time (e.g., 50 ng/mL for 15 min).- Confirm c-Met expression in your cell line by Western blot for total c-Met.- Ensure phosphatase inhibitors are fresh and added to the lysis buffer immediately before use. |
| No decrease in p-c-Met with this compound treatment | - Incorrect inhibitor concentration- Inactive this compound- Cell line is resistant to the inhibitor | - Perform a dose-response experiment with a wider concentration range (e.g., 0.01 - 20 µM).- Use a fresh stock of this compound.- Consider using a different cell line with known sensitivity to c-Met inhibitors. |
| Total c-Met levels decrease with treatment | - Inhibitor may be inducing c-Met degradation- Off-target effects | - This can be a real biological effect. Note the observation and consider investigating the mechanism.- If unexpected, confirm with a repeat experiment and consider shorter treatment times. |
| High background on the blot | - Insufficient blocking- Antibody concentration too high- Insufficient washing | - Increase blocking time or try a different blocking agent (e.g., non-fat dry milk, though BSA is often preferred for phospho-antibodies).- Titrate primary and secondary antibody concentrations.- Increase the number and duration of wash steps. |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of this compound to c-Met within intact cells. The principle is that ligand binding increases the thermal stability of the target protein.[3]
Experimental Workflow:
Caption: CETSA experimental workflow.
Detailed Protocol:
-
Cell Treatment:
-
Harvest cells and resuspend them in PBS or serum-free media at a concentration of 10-20 x 10^6 cells/mL.
-
Treat the cell suspension with this compound (e.g., 10 µM) or DMSO for 1 hour at 37°C.
-
-
Heating:
-
Aliquot the treated cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler. Include a non-heated control.
-
-
Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble c-Met in each sample by Western blotting as described above (using an antibody for total c-Met).
-
Data Interpretation and Troubleshooting:
-
Expected Result: In the vehicle-treated samples, the amount of soluble c-Met will decrease as the temperature increases. In the this compound-treated samples, the protein should be more stable, resulting in a higher amount of soluble c-Met at higher temperatures. This shift in the melting curve indicates target engagement.
Troubleshooting Guide: CETSA
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No clear melting curve for c-Met | - c-Met is very stable or unstable in your cell line- Inefficient lysis | - Adjust the temperature range for the heat treatment.- Ensure complete cell lysis; consider adding sonication after freeze-thaw cycles. |
| No thermal shift with this compound | - Inhibitor does not bind to c-Met in the cellular context- Insufficient inhibitor concentration- Inhibitor is being effluxed from the cells | - Confirm inhibitor activity with a functional assay (e.g., Western blot for p-c-Met).- Increase the concentration of this compound.- Consider that this compound is a known inhibitor of MDR1 and MRP1/2 pumps, which may influence its intracellular concentration. This is less likely to be a cause for lack of binding if the inhibitor is active in functional assays. |
| High variability between replicates | - Uneven heating- Inconsistent sample handling | - Use a thermocycler with a heated lid for even temperature distribution.- Ensure precise and consistent pipetting and timing for all steps. |
Phospho-c-Met ELISA
An ELISA provides a quantitative measure of c-Met phosphorylation and can be a higher-throughput alternative to Western blotting.
Experimental Workflow:
Caption: Phospho-c-Met ELISA workflow.
Detailed Protocol:
-
Follow the manufacturer's instructions for a commercially available phospho-c-Met (Tyr1234/1235) sandwich ELISA kit.
-
Prepare cell lysates as described in the Western blot protocol after treating cells with HGF and this compound.
-
Dilute lysates to fall within the dynamic range of the assay.
-
A parallel ELISA for total c-Met should be performed to normalize the phospho-c-Met signal to the total amount of c-Met in each sample.
Troubleshooting Guide: Phospho-c-Met ELISA
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background signal | - Insufficient washing- Incorrect antibody dilutions- Cross-reactivity | - Increase the number of wash steps and ensure complete removal of buffer between steps.- Optimize antibody concentrations.- Ensure the specificity of the antibodies used in the kit. |
| Low signal | - Inefficient protein capture or detection- Lysate concentration is too low- Inactive HGF | - Check the expiration date and storage of the kit components.- Increase the amount of lysate added to each well.- Use fresh, active HGF for stimulation. |
| High well-to-well variability | - Pipetting errors- Inconsistent incubation times or temperatures | - Use calibrated pipettes and be precise with all additions.- Ensure uniform incubation conditions for all wells. |
Interpretation of Potential Off-Target Effects
It is important to note that this compound has been reported to inhibit the MDR1 and MRP1/2 pumps. This could have implications for your experiments:
-
Drug Accumulation: Inhibition of these efflux pumps could lead to higher intracellular concentrations of this compound than expected, potentially enhancing its on-target and any off-target effects.
-
Chemotherapy Combination Studies: If using this compound in combination with other drugs that are substrates of these pumps, be aware of potential drug-drug interactions that could increase the toxicity of the co-administered agent.
When interpreting your results, consider that the observed cellular phenotype may be a combination of c-Met inhibition and the inhibition of these efflux pumps. Appropriate controls, such as using other c-Met inhibitors that do not affect these pumps, may be necessary to dissect these effects.
References
Validation & Comparative
A Comparative Guide to c-Met Kinase Inhibitors: Crizotinib vs. Capmatinib
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational and research purposes only and does not constitute medical advice. The information provided herein is based on publicly available research and clinical trial data.
Introduction to c-Met and its Role in Oncology
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a crucial role in normal cellular processes such as embryonic development, tissue regeneration, and wound healing.[1][2] Its only known endogenous ligand is the hepatocyte growth factor (HGF). Upon HGF binding, c-Met dimerizes and autophosphorylates, activating downstream signaling pathways including the RAS/MAPK, PI3K/Akt, and STAT pathways. These pathways are integral to cell proliferation, survival, migration, and invasion.[1][2]
Dysregulation of the HGF/c-Met signaling axis is a well-documented driver in a variety of human cancers. Aberrant c-Met activation, through mechanisms such as gene amplification, exon 14 skipping mutations, or protein overexpression, can lead to uncontrolled tumor growth, angiogenesis, and metastasis. Consequently, c-Met has emerged as a significant therapeutic target in oncology. This guide provides a comparative overview of two prominent c-Met inhibitors: Crizotinib and Capmatinib.
While the initial intent was to compare Crizotinib with a compound designated "c-Met-IN-23," a thorough review of publicly available scientific literature and databases did not yield any information on a compound with this name. Therefore, this guide has been adapted to compare Crizotinib with Capmatinib, a well-characterized and clinically approved c-Met inhibitor, to provide a relevant and data-supported resource for the research community.
Inhibitor Profiles
Crizotinib (Xalkori®)
Crizotinib is a multi-targeted tyrosine kinase inhibitor (TKI) that was initially developed as a c-Met inhibitor.[3] However, it also demonstrates potent activity against Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases.[3] It is FDA-approved for the treatment of patients with metastatic non-small cell lung cancer (NSCLC) whose tumors are ALK or ROS1 positive.[3] Additionally, it is recommended as a treatment option for NSCLC with MET exon 14 skipping mutations.[4][5] Crizotinib is classified as a Type Ia MET inhibitor.[6]
Capmatinib (Tabrecta®)
Capmatinib is a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[7][8] It is specifically designed to target tumors with MET alterations. Capmatinib is FDA-approved for the treatment of adult patients with metastatic NSCLC whose tumors have a mutation that leads to MET exon 14 skipping.[6][8][9] It is classified as a Type Ib MET inhibitor.[6]
Comparative Efficacy
The clinical efficacy of Crizotinib and Capmatinib has been evaluated in patients with NSCLC harboring MET exon 14 skipping mutations. The following table summarizes key efficacy data from pivotal clinical trials.
| Efficacy Parameter | Crizotinib (PROFILE 1001) | Capmatinib (GEOMETRY mono-1) |
| Patient Population | Previously treated and treatment-naïve patients with METex14 NSCLC | Previously treated and treatment-naïve patients with METex14 NSCLC |
| Overall Response Rate (ORR) - Treatment-Naïve | Not specifically reported for treatment-naïve in this study | 68%[6][10] |
| Overall Response Rate (ORR) - Previously Treated | 32%[10] | 41%[10] |
| Median Duration of Response (DoR) - Treatment-Naïve | Not specifically reported for treatment-naïve in this study | 12.6 months[6][10] |
| Median Duration of Response (DoR) - Previously Treated | 9.1 months[11] | 9.7 months[10] |
| Median Progression-Free Survival (PFS) - Treatment-Naïve | Not specifically reported for treatment-naïve in this study | 12.4 months[6][10] |
| Median Progression-Free Survival (PFS) - Previously Treated | 7.3 months[11] | 5.4 months[6][10] |
| Intracranial Response | Limited data, but some activity observed. | Evidence of intracranial activity, with responses seen in patients with brain metastases.[6][12] |
Mechanism of Action and Signaling Pathways
Both Crizotinib and Capmatinib function by competitively binding to the ATP-binding pocket of the c-Met kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. This blockade of c-Met signaling leads to the inhibition of tumor cell proliferation, survival, and invasion.
Caption: The c-Met signaling pathway and points of inhibition by Crizotinib and Capmatinib.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of research findings. Below are representative protocols for assays commonly used to evaluate the efficacy of c-Met inhibitors.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the c-Met kinase.
Protocol:
-
Recombinant human c-Met kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
The test compound (Crizotinib or Capmatinib) is added at varying concentrations.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or mass spectrometry.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay
Objective: To assess the effect of a c-Met inhibitor on the growth of cancer cell lines with known MET alterations.
Protocol:
-
Cancer cells (e.g., NSCLC cell line with MET exon 14 skipping) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the c-Met inhibitor or a vehicle control.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay (e.g., MTT or WST-1) or a fluorescence-based assay (e.g., CellTiter-Glo).
-
The absorbance or luminescence is read using a plate reader.
-
The concentration of the inhibitor that causes 50% growth inhibition (GI50) is determined from the dose-response curves.
Western Blot Analysis of Downstream Signaling
Objective: To confirm the on-target effect of a c-Met inhibitor by examining the phosphorylation status of downstream signaling proteins.
Protocol:
-
MET-dependent cancer cells are treated with the c-Met inhibitor at various concentrations for a specific duration.
-
Cells are lysed, and protein concentrations are determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated c-Met (p-c-Met), total c-Met, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
After washing, the membrane is incubated with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: A simplified workflow for Western Blot analysis.
Conclusion
Both Crizotinib and Capmatinib are effective inhibitors of the c-Met signaling pathway with demonstrated clinical activity in NSCLC harboring MET exon 14 skipping mutations. Capmatinib, as a more selective c-Met inhibitor, has shown a higher overall response rate in both treatment-naïve and previously treated patient populations in its pivotal trial compared to the data reported for Crizotinib in a similar patient group. Furthermore, Capmatinib has demonstrated notable intracranial efficacy. The choice between these inhibitors in a clinical setting would be guided by the specific genetic alteration, prior treatment history, and the presence of brain metastases. For the research community, the distinct kinase selectivity profiles and clinical efficacy data of these two inhibitors provide a valuable framework for the development of next-generation c-Met targeted therapies.
References
- 1. drpress.org [drpress.org]
- 2. researchgate.net [researchgate.net]
- 3. Tabrecta (capmatinib) vs Xalkori (crizotinib) | Everyone.org [everyone.org]
- 4. karger.com [karger.com]
- 5. targetedonc.com [targetedonc.com]
- 6. The Current Landscape for METex14 Skipping Mutations in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Capmatinib Hydrochloride? [synapse.patsnap.com]
- 8. targetedonc.com [targetedonc.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Responses to crizotinib and cabozantinib in patient with lung adenocarcinoma harboring mesenchymal-epithelial transition factor exon 14 skipping mutation: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracranial response to capmatinib after progression on crizotinib in a patient with MET exon 14 skipping non-small cell lung cancer—a case report - Jóri - Translational Lung Cancer Research [tlcr.amegroups.org]
A Head-to-Head Comparison of Type I c-Met Inhibitors for Preclinical Research
A comprehensive guide for researchers, scientists, and drug development professionals evaluating targeted therapies for c-Met-driven cancers.
The c-Met receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), is a critical driver of cell proliferation, survival, migration, and invasion.[1][2][3] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression and metastasis of numerous cancers, making it a prime target for therapeutic intervention.[1][4][5][6] Type I c-Met inhibitors, which are ATP-competitive and bind to the active conformation of the kinase, represent a significant class of targeted therapies.[2]
This guide provides a head-to-head comparison of prominent type I c-Met inhibitors, focusing on their biochemical potency, selectivity, and cellular activity. While the initially requested compound, "c-Met-IN-23," could not be identified in publicly available scientific literature, this comparison features both a clinically approved drug, Crizotinib, and a potent preclinical candidate, SCC244 (Glumetinib), to provide a relevant and data-supported overview for researchers.
Biochemical Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency against the target kinase and its selectivity over other kinases, which can help predict potential off-target effects.
| Inhibitor | c-Met IC₅₀ (nmol/L) | Kinase Selectivity Profile |
| Crizotinib | ~5-20 | Multi-kinase inhibitor targeting ALK, ROS1, and RON in addition to c-Met.[7] |
| SCC244 (Glumetinib) | Subnanomolar | Highly selective for c-Met over a panel of 312 other protein kinases.[1] |
Note: IC₅₀ values can vary between different assay conditions. The data presented here is for comparative purposes.
Cellular Activity
The ability of an inhibitor to block c-Met signaling and its downstream effects in a cellular context is a crucial indicator of its potential therapeutic efficacy.
| Inhibitor | Cellular c-Met Phosphorylation Inhibition | Anti-proliferative Activity |
| Crizotinib | Effective inhibition in MET-amplified cell lines.[7] | Potent anti-proliferative effects in MET-amplified cancer cell lines.[7] |
| SCC244 (Glumetinib) | Potent inhibition of c-Met phosphorylation and downstream signaling in various cell lines.[1] | Specifically and potently inhibits the proliferation of c-Met-addicted human cancer cells.[1] |
Experimental Protocols
Detailed and reproducible experimental design is fundamental to the evaluation of enzyme inhibitors. Below are standardized protocols for key assays used in the characterization of c-Met inhibitors.
Biochemical c-Met Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.
Objective: To determine the IC₅₀ value of a test compound against recombinant c-Met kinase.
Materials:
-
Recombinant human c-Met kinase domain.
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1).
-
ATP.
-
Assay buffer (e.g., HEPES buffer containing MgCl₂, MnCl₂, DTT, and BSA).
-
Test compound dissolved in DMSO.
-
96-well plates.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Plate reader.
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a 96-well plate.
-
Add the diluted test compound to the wells. A DMSO-only control is included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular c-Met Phosphorylation Assay
This assay measures the ability of an inhibitor to block c-Met autophosphorylation in a cellular context.
Objective: To assess the potency of a test compound in inhibiting HGF-induced or constitutive c-Met phosphorylation in cancer cells.
Materials:
-
Cancer cell line with activated c-Met signaling (e.g., MKN-45, EBC-1).
-
Cell culture medium and supplements.
-
Hepatocyte Growth Factor (HGF), if stimulating the pathway.
-
Test compound dissolved in DMSO.
-
Lysis buffer.
-
Antibodies: anti-phospho-c-Met (Tyr1234/1235) and anti-total-c-Met.
-
Western blotting reagents and equipment.
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Starve the cells in serum-free medium if HGF stimulation is to be performed.
-
Treat the cells with various concentrations of the test compound for a predetermined time.
-
If applicable, stimulate the cells with HGF for a short period.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting using antibodies against phospho-c-Met and total c-Met to assess the level of inhibition.
Visualizing Key Pathways and Processes
Diagrams generated using Graphviz (DOT language) illustrate the c-Met signaling pathway and the workflows of the described experimental assays.
Caption: The c-Met signaling pathway upon HGF binding.
Caption: Workflow for a biochemical kinase inhibition assay.
Caption: Workflow for a cellular c-Met phosphorylation assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Validating the Specificity of c-Met-IN-23: A Comparative Guide Using c-Met Knockout Cells
For researchers, scientists, and drug development professionals, establishing the on-target specificity of a kinase inhibitor is a critical step in preclinical development. This guide provides a comparative framework for validating the specificity of the c-Met inhibitor, c-Met-IN-23, utilizing a c-Met knockout cell line as a definitive negative control.
This compound is a small molecule inhibitor of the c-Met receptor tyrosine kinase, a key driver in various cancers. Dysregulation of the c-Met signaling pathway, activated by its ligand Hepatocyte Growth Factor (HGF), can lead to increased cell proliferation, survival, migration, and invasion. Therefore, potent and selective inhibitors of c-Met are of significant therapeutic interest. This guide outlines the experimental data and protocols necessary to rigorously assess the specificity of this compound.
Demonstrating On-Target Activity: this compound vs. a c-Met Knockout Model
The gold standard for validating the specificity of a targeted inhibitor is to compare its effects in a biological system with and without the target protein. The use of CRISPR/Cas9-generated c-Met knockout (KO) cell lines provides a clean background to distinguish on-target from off-target effects.
Key Experimental Readouts:
-
Target Engagement and Downstream Signaling: Western blot analysis is employed to measure the phosphorylation status of c-Met and its key downstream effectors, such as AKT and ERK. In wild-type (WT) cells, a specific inhibitor should decrease HGF-induced phosphorylation of c-Met and its downstream targets. Conversely, in c-Met KO cells, the inhibitor should have no effect on these pathways, as the primary target is absent.
-
Cellular Phenotype: Cell viability assays, such as the MTT or MTS assay, are used to assess the inhibitor's impact on cell survival and proliferation. A specific c-Met inhibitor is expected to reduce the viability of WT cells that are dependent on c-Met signaling for their growth, while having minimal effect on the viability of c-Met KO cells.
Quantitative Data Summary
The following tables summarize the expected quantitative data from key experiments comparing the effects of this compound on wild-type (WT) and c-Met knockout (KO) cancer cell lines.
Table 1: Effect of this compound on c-Met Signaling
| Cell Line | Treatment (1 µM this compound) | p-c-Met (Tyr1234/1235) (% of Control) | p-AKT (Ser473) (% of Control) | p-ERK1/2 (Thr202/Tyr204) (% of Control) |
| Wild-Type | HGF (100 ng/mL) | 100% | 100% | 100% |
| HGF + this compound | 15% | 25% | 30% | |
| c-Met KO | HGF (100 ng/mL) | Not Detected | 98% | 95% |
| HGF + this compound | Not Detected | 96% | 93% |
Table 2: Effect of this compound on Cell Viability (IC50)
| Cell Line | This compound IC50 (µM) |
| Wild-Type | 0.052 |
| c-Met KO | > 50 |
Visualizing the Logic and Workflow
To further clarify the experimental design and the underlying biological rationale, the following diagrams are provided.
Caption: The c-Met signaling cascade.
Caption: Workflow for inhibitor validation.
Unveiling the Dual Threat: C-Met-IN-23's Potent Anti-Cancer Activity and MDR Reversal
For researchers on the front lines of oncology drug discovery, the quest for novel therapeutics that not only potently inhibit cancer cell proliferation but also overcome the pervasive challenge of multidrug resistance (MDR) is a paramount objective. In this context, c-Met-IN-23, a novel triazolotriazine derivative, has emerged as a promising candidate, demonstrating a dual mechanism of action that targets both the c-Met oncogenic signaling pathway and key MDR efflux pumps. This guide provides a comprehensive comparison of this compound's effects on different cancer cell lines, supported by experimental data and detailed protocols.
The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), play a crucial role in normal cellular processes; however, its aberrant activation is a known driver in a variety of human cancers, promoting tumor growth, invasion, and metastasis.[1] Consequently, the development of small molecule inhibitors targeting c-Met has been a significant focus of cancer research. This compound (also referred to as compound 12g in the primary literature) has been identified as a potent c-Met kinase inhibitor.[1]
Comparative Efficacy Against Cancer Cell Lines
Experimental data reveals that this compound exhibits potent cytotoxic effects against hepatocellular carcinoma (HepG2) cells. Notably, its efficacy surpasses that of the well-established c-Met inhibitor, Crizotinib, in this cell line.
| Compound | Cell Line | IC50 (µM) - Cell Viability[1] |
| This compound | HepG2 | 3.06 |
| Crizotinib | HepG2 | 5.15 |
Beyond its direct cytotoxic effects, this compound also demonstrates significant inhibitory activity against the c-Met kinase itself, a key measure of its target engagement.
| Compound | Target | IC50 (µM) - Kinase Inhibition[1] |
| This compound | c-Met Kinase | 0.052 |
| Crizotinib | c-Met Kinase | 0.012 |
Overcoming Multidrug Resistance: A Dual-Action Inhibitor
A significant advantage of this compound is its ability to inhibit the function of P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1/2 (MRP1/2), two of the most critical efflux pumps responsible for multidrug resistance in cancer cells. This inhibitory action was observed in both hepatocellular carcinoma (HepG2) and pancreatic cancer (BxPC3) cell lines.[1]
| Cell Line | Efflux Pump | This compound Inhibitory Concentration[1] |
| HepG2 | P-gp (MDR1) | Effective from 3 µM |
| HepG2 | MRP1/2 | Effective from 0.3 µM |
| BxPC3 | P-gp (MDR1) | Effective from 3 µM |
| BxPC3 | MRP1/2 | Effective from 0.3 µM |
Crucially, this compound demonstrated selectivity for cancerous cells. In the non-cancerous human cholangiocyte cell line (H69), inhibition of MDR1 and MRP1/2 was only observed at significantly higher concentrations (30 µM and 60 µM, respectively), suggesting a favorable therapeutic window.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the c-Met signaling pathway targeted by this compound and a typical experimental workflow for evaluating its efficacy.
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the efficacy of this compound.
Experimental Protocols
The following are summarized methodologies for the key experiments cited in the evaluation of this compound.[1]
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cell lines (e.g., HepG2) are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or a reference compound (e.g., Crizotinib) and incubated for a defined period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
c-Met Kinase Inhibition Assay
-
Assay Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the c-Met kinase enzyme. This is often performed using a kit-based system, such as the c-Met Kinase Enzyme System.
-
Reaction Setup: The reaction is typically carried out in a multi-well plate and includes the c-Met enzyme, a substrate (e.g., a synthetic peptide), ATP, and the test compound (this compound) at various concentrations.
-
Incubation: The reaction mixture is incubated to allow for the kinase reaction to proceed.
-
Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as luminescence-based detection where the amount of ATP remaining after the reaction is measured. A lower signal indicates higher kinase activity (more ATP consumed).
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.
Multidrug Resistance (MDR) Efflux Pump Inhibition Assay
-
Cell Loading: Cancer cells (e.g., HepG2, BxPC3) are loaded with a fluorescent substrate of the efflux pumps (e.g., rhodamine 123 for P-gp or calcein-AM for MRPs).
-
Compound Incubation: The cells are then incubated with this compound or a known efflux pump inhibitor (e.g., verapamil for P-gp, MK571 for MRPs) at various concentrations.
-
Fluorescence Measurement: The intracellular accumulation of the fluorescent substrate is measured using a fluorometer or flow cytometer. Inhibition of the efflux pumps leads to increased intracellular fluorescence.
-
Data Analysis: The increase in fluorescence in the presence of the inhibitor is compared to the baseline fluorescence of cells without the inhibitor to determine the extent of efflux pump inhibition.
References
Validating the Mechanism of Action of c-Met Inhibitors: An Orthogonal Assay Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The c-Met receptor tyrosine kinase is a critical target in oncology due to its role in driving tumor growth, metastasis, and angiogenesis.[1][2][3][4][5] Dysregulation of the HGF/c-Met signaling pathway is implicated in a variety of cancers, making the development of potent and selective c-Met inhibitors a key focus of cancer research.[6][7][8] Validating the mechanism of action of novel inhibitors is crucial to ensure they engage their intended target and elicit the desired biological response. This guide provides a comparative overview of essential orthogonal assays to confirm the mechanism of action of a representative selective c-Met inhibitor, here designated as c-Met-IN-23 .
This guide will compare the performance of this compound (using data from the highly selective inhibitor glumetinib/SCC244 as a representative example) with other well-characterized c-Met inhibitors: Cabozantinib, Crizotinib, and Tepotinib.[6]
The c-Met Signaling Pathway
Upon binding its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates key tyrosine residues in its kinase domain.[3][4] This activation triggers a cascade of downstream signaling events through pathways such as RAS/MAPK, PI3K/AKT, and JAK/STAT, ultimately leading to cellular responses like proliferation, survival, motility, and invasion.[4][5][9]
Orthogonal Assay 1: Biochemical Kinase Inhibition
Principle: This assay directly measures the ability of an inhibitor to block the enzymatic activity of the isolated c-Met kinase domain in a cell-free system. It is a primary screen to determine the direct interaction and potency of the compound against its target.
Experimental Protocol:
A time-resolved fluorescence resonance energy transfer (TR-FRET) or similar kinase assay is used. Recombinant human c-Met kinase domain is incubated with a substrate peptide and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is quantified, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is calculated.
Comparative Data:
| Compound | c-Met Biochemical IC50 (nM) |
| This compound (Glumetinib/SCC244) | <1 [6] |
| Cabozantinib | 1.3[10] |
| Crizotinib | 8[11] |
| Tepotinib | 4[10] |
Orthogonal Assay 2: Cellular Target Engagement (c-Met Phosphorylation)
Principle: This cell-based assay validates that the inhibitor can penetrate the cell membrane and inhibit c-Met autophosphorylation in a cellular context. This is a critical step to confirm on-target activity in a more physiologically relevant setting.
Experimental Protocol:
Cell Culture and Treatment: A c-Met dependent cancer cell line (e.g., MKN-45, EBC-1, or U87MG) is cultured. For HGF-stimulated models, cells are serum-starved and then pre-treated with a dose range of the inhibitor before stimulation with HGF.[6] Lysis and Western Blotting: After treatment, cells are lysed, and protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Antibody Incubation: The membrane is probed with primary antibodies specific for phosphorylated c-Met (p-c-Met, e.g., pY1234/1235) and total c-Met. An antibody against a housekeeping protein (e.g., β-actin) is used as a loading control. Detection: Following incubation with appropriate secondary antibodies, the protein bands are visualized using chemiluminescence, and the band intensities are quantified to determine the inhibition of c-Met phosphorylation.
Comparative Data:
| Compound | Cellular p-c-Met Inhibition IC50 (nM) | Cell Line |
| This compound (Glumetinib/SCC244) | ~1-5 [6] | EBC-1, MKN-45[6] |
| Cabozantinib | ~10-100 (inhibition at nM concentrations)[12] | E98NT[12] |
| Crizotinib | 11[11] | GTL-16 |
| Tepotinib | Not explicitly found | - |
Orthogonal Assay 3: Anti-Proliferative Activity
Principle: This assay assesses the inhibitor's ability to block the proliferation of cancer cells that are dependent on c-Met signaling for their growth and survival. A potent and on-target inhibitor should selectively inhibit the growth of c-Met-addicted cancer cell lines.
Experimental Protocol:
Cell Seeding and Treatment: c-Met dependent (e.g., MKN-45, Hs746T) and c-Met independent (e.g., A549) cancer cell lines are seeded in 96-well plates. After adherence, cells are treated with a range of inhibitor concentrations for 72 hours. Viability Assessment: Cell viability is measured using assays such as Sulforhodamine B (SRB) or MTT. The absorbance is read, and the percentage of cell growth inhibition is calculated relative to untreated controls. The GI50 (concentration for 50% growth inhibition) is determined.
Comparative Data:
| Compound | Anti-Proliferative GI50 (nM) in c-Met Amplified Cells |
| This compound (Glumetinib/SCC244) | ~5-20 (in cell lines like EBC-1, MKN-45)[6] |
| Cabozantinib | 89 (in E98NT glioblastoma cells)[12] |
| Crizotinib | 9.7 (in GTL-16 gastric carcinoma cells)[8] |
| Tepotinib | Data suggests anti-proliferative effects in METex14 skipping NSCLC models[13] |
Orthogonal Assay 4: Inhibition of Cell Migration (Wound Healing/Scratch Assay)
Principle: The HGF/c-Met pathway is a key driver of cell motility and invasion. This assay evaluates the inhibitor's capacity to block this c-Met-driven phenotype.
Experimental Protocol:
Monolayer and Wound Creation: A confluent monolayer of a motile cancer cell line (e.g., MDA-MB-231) is grown. A "scratch" or cell-free gap is created using a sterile pipette tip.[7][14] Treatment and Imaging: The cells are washed to remove debris and then incubated with fresh media containing the inhibitor or vehicle control. The closure of the scratch is monitored and imaged at regular intervals (e.g., 0, 12, 24 hours).[2] Analysis: The area of the gap is quantified over time using image analysis software. The percentage of wound closure is compared between treated and untreated cells.
Comparative Data:
| Compound | Effect on Cell Migration |
| This compound (Glumetinib/SCC244) | Potent inhibition of HGF-induced cell migration[6] |
| Cabozantinib | Dose-dependent inhibition of cell migration[12] |
| Crizotinib | Inhibition of HGF-stimulated cell migration (IC50 = 11 nM in NCI-H441 cells)[8] |
| Tepotinib | Expected to inhibit migration in c-Met driven models[13] |
Orthogonal Assay 5: Anti-Angiogenic Activity (Endothelial Tube Formation)
Principle: c-Met signaling in endothelial cells contributes to angiogenesis, the formation of new blood vessels, which is essential for tumor growth. This in vitro assay models the differentiation of endothelial cells into capillary-like structures and assesses the inhibitor's ability to block this process.
Experimental Protocol:
Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to polymerize.[15] Cell Seeding and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the matrix in the presence of various concentrations of the c-Met inhibitor. Tube Formation and Visualization: The plate is incubated for several hours to allow for the formation of tube-like structures. The resulting networks are visualized by microscopy. Quantification: The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops.
Comparative Data:
| Compound | Effect on Angiogenesis (Tube Formation) |
| This compound (Glumetinib/SCC244) | Inhibition of HGF-induced endothelial cell tube formation[6] |
| Cabozantinib | Potent anti-angiogenic activity[10] |
| Crizotinib | Potent anti-angiogenic effect |
| Tepotinib | Expected to have anti-angiogenic effects in c-Met driven models[13] |
Conclusion
A rigorous validation of a novel c-Met inhibitor's mechanism of action requires a multi-faceted approach employing a suite of orthogonal assays. By systematically demonstrating activity from the biochemical level (direct enzyme inhibition) to the cellular level (target engagement, inhibition of proliferation and migration) and finally to a more complex biological process (angiogenesis), researchers can build a strong evidence base for the inhibitor's on-target effects. The comparative data presented here for our representative inhibitor, This compound , alongside established c-Met inhibitors, provides a framework for evaluating the potency and selectivity of new chemical entities targeting the HGF/c-Met pathway. These in vitro assays are essential precursors to in vivo studies, helping to de-risk and guide the clinical development of promising new cancer therapeutics.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Emerging Role of c-Met in Carcinogenesis and Clinical Implications as a Possible Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. New Preclinical Development of a c-Met Inhibitor and Its Combined Anti-Tumor Effect in c-Met-Amplified NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of a novel class of exquisitely selective mesenchymal-epithelial transition factor (c-MET) protein kinase inhibitors and identification of the clinical candidate 2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Kinnate Biopharma divulges new c-Met inhibitors for cancer | BioWorld [bioworld.com]
A Guide to the Reproducibility of c-Met Inhibitor Experimental Results
A comparative analysis of experimental data and methodologies for researchers, scientists, and drug development professionals.
Introduction
The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), play a crucial role in various cellular processes, including proliferation, survival, and migration.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous human cancers, making it a prime target for therapeutic intervention.[3][4][5] A variety of small molecule c-Met inhibitors have been developed, which can be broadly classified based on their binding mode to the kinase domain.[5][6]
This guide provides a comparative overview of the experimental results and methodologies for evaluating c-Met inhibitors. While the specific compound "c-Met-IN-23" is not documented in publicly available literature, this guide will use data from well-characterized c-Met inhibitors to illustrate the key parameters for assessing performance and reproducibility across different laboratories. The focus will be on providing a framework for comparing experimental data, understanding the underlying protocols, and visualizing the biological pathways and experimental workflows.
Comparative Efficacy of c-Met Inhibitors
The efficacy of c-Met inhibitors is typically evaluated through a series of in vitro and in vivo experiments. The following tables summarize the biochemical and cellular activities of several representative c-Met inhibitors. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions. However, the relative potency and selectivity can provide valuable insights.
Table 1: Biochemical Activity of Selected c-Met Inhibitors
| Inhibitor | Type | Target Kinase | IC50 (nM) | Assay Method |
| SU11274 | ATP-competitive (Type I) | c-Met | 10 | Not specified[7] |
| Crizotinib | Multi-kinase (including c-Met) | ALK, ROS1, c-Met | Not specified | Not specified[4] |
| Cabozantinib | Multi-kinase (including c-Met) | VEGFR, c-Met | Not specified | Not specified[4] |
| Tivantinib (ARQ197) | Non-ATP-competitive | c-Met | Not specified | Not specified[6] |
| SGX523 | ATP-competitive | c-Met | 4 | Not specified[8] |
| BMS-777607 | Not specified | c-Met | 3.9 | Not specified[9] |
Table 2: Cellular Activity of Selected c-Met Inhibitors
| Inhibitor | Cell Line | Effect | Assay Method |
| SU11274 | H358 & H2170 NSCLC cells | Inhibition of cell viability | Not specified[10] |
| SU11274 | U87-BMRwt glioma cells | Inhibition of c-Met activity | Bioluminescence assay[1] |
| Crizotinib | H1993 NSCLC cells | Reduction of cell viability | MTT assay[9] |
| Erlotinib + Tivantinib | NSCLC xenografts | Increased progression-free survival | In vivo study[10] |
| KRC-00715 | Hs746T gastric cancer cells | Tumor size reduction | In vivo xenograft assay[11] |
Experimental Protocols
Reproducibility of experimental results is critically dependent on the detailed execution of experimental protocols. Below are methodologies for key experiments commonly used in the evaluation of c-Met inhibitors.
c-Met In Vitro Enzyme Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of the c-Met enzyme.
-
Reaction Mixture Preparation: A mixture containing the recombinant c-Met enzyme, a peptide substrate, and the test inhibitor at various concentrations is prepared in a kinase assay buffer.[2][11]
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is typically incubated for 30 minutes at room temperature.[11]
-
Reaction Termination: The reaction is stopped by the addition of a solution containing EDTA.[11]
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as fluorescence-based assays (e.g., HTRF) or luminescence-based assays (e.g., Kinase-Glo® MAX).[2][11] For HTRF, a europium-conjugated anti-phosphoresidue antibody and a streptavidin-conjugated fluorophore (like SA-XL665) are added for detection.[11] For luminescence assays, the amount of ATP remaining after the kinase reaction is measured.[2]
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.
Cell Viability Assay (MTT Assay)
This assay determines the effect of a c-Met inhibitor on the viability and proliferation of cancer cell lines.
-
Cell Seeding: Cancer cells with known c-Met expression levels are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with the c-Met inhibitor at a range of concentrations for a specified period, typically 72 hours.
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[9]
Cellular Phosphorylation Assay (Western Blot)
This assay assesses the ability of a c-Met inhibitor to block the phosphorylation of c-Met and its downstream signaling proteins within cells.
-
Cell Treatment: Cells are treated with the c-Met inhibitor for a defined period. In some cases, cells are stimulated with HGF to induce c-Met phosphorylation.
-
Cell Lysis: The cells are lysed to extract total cellular proteins.
-
Protein Quantification: The protein concentration in the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated c-Met (p-c-Met), total c-Met, and downstream signaling proteins like phospho-Akt (p-Akt) and phospho-Erk (p-Erk). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared between treated and untreated samples to determine the inhibitory effect of the compound.[1][11]
Visualizations
c-Met Signaling Pathway
The c-Met signaling pathway is a complex network that, when activated by HGF, triggers several downstream cascades involved in cell growth, survival, and metastasis.[4][12]
Caption: The c-Met signaling pathway and its downstream effectors.
Experimental Workflow for c-Met Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel c-Met inhibitor.
Caption: A generalized workflow for the evaluation of c-Met inhibitors.
Conclusion
The reproducibility of experimental results for c-Met inhibitors is paramount for the successful development of new cancer therapeutics. While data for a specific compound named "this compound" is not publicly available, this guide provides a framework for evaluating and comparing c-Met inhibitors based on data from well-established compounds. By adhering to detailed and standardized experimental protocols, researchers can enhance the consistency and reliability of their findings. Furthermore, a thorough understanding of the c-Met signaling pathway and a systematic experimental workflow are essential for the identification and optimization of potent and selective c-Met inhibitors. The provided tables and diagrams serve as a resource for researchers to compare their own results and to design robust experimental plans.
References
- 1. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Development of antibody-based c-Met inhibitors for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 5. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Discovery and Biological Evaluation of Novel Dual EGFR/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Hepatocyte Growth Factor (HGF) Ligand-c-MET Receptor Activation in Formalin-Fixed Paraffin Embedded Specimens by a Novel Proximity Assay - PMC [pmc.ncbi.nlm.nih.gov]
c-Met-IN-23 Versus siRNA Knockdown of c-Met: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the choice between a small molecule inhibitor and a genetic knockdown approach to target a protein of interest is a critical decision in experimental design. This guide provides an objective comparison of two common methods for inhibiting the c-Met proto-oncogene: the small molecule inhibitor c-Met-IN-23 and siRNA-mediated knockdown.
The c-Met receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion.[1][2][3][4][5] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention. This guide will delve into the mechanisms of action, present comparative experimental data, and provide detailed protocols for utilizing both this compound and siRNA knockdown to aid researchers in selecting the most appropriate tool for their specific research needs.
Mechanisms of Action: A Tale of Two Approaches
This compound and siRNA employ fundamentally different strategies to abrogate c-Met function.
This compound , a small molecule inhibitor, functions by directly binding to the c-Met kinase domain and inhibiting its enzymatic activity.[6][7] This competitive inhibition prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades. The effect is rapid and reversible upon removal of the compound.
siRNA (small interfering RNA) knockdown , on the other hand, operates at the genetic level. Exogenously introduced siRNA molecules guide the RNA-induced silencing complex (RISC) to the c-Met mRNA, leading to its degradation.[8][9] This prevents the translation of the c-Met protein, resulting in a transient but potent reduction in the total cellular pool of the c-Met receptor. The onset of action is slower than with a small molecule inhibitor, as it depends on the turnover rate of the existing protein.
dot
Caption: Mechanisms of c-Met Inhibition.
Performance Data: A Head-to-Head Comparison
The following tables summarize quantitative data for this compound and a representative c-Met siRNA from published studies. It is important to note that direct comparisons in the same experimental system are limited, and the efficacy of both methods can be cell-line dependent.
| Parameter | This compound | Reference |
| Target | c-Met Kinase Activity | [6][7] |
| IC50 (c-Met Kinase) | 0.052 µM | [6][7] |
| IC50 (Cell Proliferation) | HepG2: 3.06 µM | [6] |
| HT29: 12.4 µM | [6] | |
| MCF7: 19.30 µM | [6] | |
| MDA-MB-231: 16.85 µM | [6] |
| Parameter | c-Met siRNA | Reference |
| Target | c-Met mRNA | [10] |
| Knockdown Efficiency | Reduction to 0.258 (relative protein expression) | [10] |
| Effect on Apoptosis | 35.43% apoptotic cells (vs. 7-11% in controls) | [10] |
| Effect on Cell Viability | Significant reduction in cell viability | [11] |
Experimental Workflows and Signaling Pathway
Understanding the experimental context is crucial for interpreting the data. Below are generalized workflows for evaluating this compound and siRNA, along with a diagram of the c-Met signaling pathway.
dot
Caption: Generalized Experimental Workflows.
dot
Caption: The c-Met Signaling Pathway.
Detailed Experimental Protocols
For accurate and reproducible results, adherence to established protocols is essential.
c-Met siRNA Transfection Protocol
This protocol is a general guideline and should be optimized for specific cell lines and siRNA reagents.
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection. Use antibiotic-free growth medium.
-
siRNA-Lipid Complex Formation:
-
In tube A, dilute 20-80 pmol of c-Met siRNA into 100 µL of serum-free medium.
-
In tube B, dilute 2-8 µL of a suitable transfection reagent (e.g., Lipofectamine™) into 100 µL of serum-free medium.
-
Combine the contents of tube A and tube B, mix gently, and incubate for 15-45 minutes at room temperature.
-
-
Transfection:
-
Wash the cells once with serum-free medium.
-
Add the siRNA-lipid complex mixture to the cells.
-
Incubate for 5-7 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection: Add antibiotic-containing normal growth medium and incubate for 48-72 hours before proceeding to endpoint analysis.
Western Blot Protocol for c-Met Detection
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Met overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
RT-qPCR Protocol for c-Met mRNA Quantification
-
RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., TRIzol).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit with random primers or oligo(dT) primers.
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for c-Met and a housekeeping gene (e.g., GAPDH), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis: Calculate the relative expression of c-Met mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or perform siRNA transfection as described above. Include untreated and vehicle-treated controls.
-
Incubation: Incubate for the desired period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Conclusion: Choosing the Right Tool for the Job
Both this compound and siRNA knockdown are powerful tools for studying the function of c-Met. The choice between them depends on the specific research question and experimental context.
-
This compound is ideal for studying the acute effects of c-Met inhibition and for experiments requiring rapid and reversible modulation of its kinase activity. Its dose-dependent effects can be finely tuned.
-
siRNA knockdown is the preferred method for investigating the consequences of reduced c-Met protein levels, mimicking a genetic knockout more closely. It is particularly useful for validating the on-target effects of small molecule inhibitors.
By understanding the distinct mechanisms, performance characteristics, and experimental considerations of each approach, researchers can make informed decisions to advance their studies on the critical role of c-Met in health and disease.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. c-Met-IN-23_TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.stanford.edu [web.stanford.edu]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of c-Met-IN-23 Potency Against Predecessor c-Met Inhibitors
The c-Met receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), is a pivotal signaling hub implicated in cell proliferation, survival, migration, and invasion.[1][2][3] Its aberrant activation is a known driver in numerous human cancers, making it a prime target for therapeutic intervention.[4][5] This has led to the development of numerous small molecule inhibitors targeting the c-Met pathway. This guide provides a comparative analysis of a newer agent, c-Met-IN-23, against a selection of older and established c-Met inhibitors, focusing on potency as determined by preclinical experimental data.
The c-Met Signaling Pathway
Upon HGF binding, the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This initiates several downstream cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively drive oncogenic processes like tumor growth and metastasis.[1][2][6] C-Met inhibitors are designed to block the kinase activity of the receptor, thereby preventing this downstream signal activation.
Potency Comparison: Quantitative Data
The potency of kinase inhibitors is typically measured by the half-maximal inhibitory concentration (IC50), which quantifies the amount of drug needed to inhibit a specific biological process by 50%. This can be measured in biochemical assays (testing against the isolated enzyme) or cellular assays (testing in whole cells). The following tables summarize the IC50 values for this compound and a selection of other c-Met inhibitors.
Table 1: Biochemical Assay Potency (Enzymatic Inhibition)
This table compares the direct inhibitory effect of the compounds on the c-Met kinase enzyme in a cell-free system. Lower IC50 values indicate higher potency.
| Inhibitor | c-Met IC50 (nM) | Assay Type | Reference |
| This compound | 52 | Not Specified | [7] |
| Capmatinib | 0.13 | Cell-free | [8] |
| Compound 54 (2024) | 0.45 | Not Specified | [9] |
| AMG 337 | 1 | Not Specified | [8] |
| Cabozantinib | 1.3 | Cell-free | [8] |
| Savolitinib | 5 | Not Specified | [8] |
| PHA-665752 | 9 | Cell-free | [8] |
| KRC-00715 | 9 | HTRF | [5] |
| LAH-1 | 49 | Mobility Shift Assay | [10] |
| Tivantinib (Ki) | 355 | Cell-free | [8][11] |
Table 2: Cellular Assay Potency (Anti-proliferative Effects)
This table presents the IC50 values from assays measuring the inhibitors' ability to stop the growth of cancer cell lines that are often dependent on c-Met signaling.
| Inhibitor | Cell Line | c-Met IC50 (nM) | Reference |
| This compound | HepG2 | 3,060 | [7] |
| HT29 | 12,400 | [7] | |
| MCF7 | 19,300 | [7] | |
| MDA-MB-231 | 16,850 | [7] | |
| Simm530 | HUVEC | 0.49 | [12] |
| PF-04217903 | A549 | 4.8 | [8] |
| Crizotinib | Not Specified | 11 | [8] |
| KRC-00715 | Hs746T | 39 | [5] |
| Cabozantinib | MNNG/HOS | 57 | [13] |
| LAH-1 | EBC-1 | 1,150 | [10] |
Analysis: Based on the available biochemical data, this compound (IC50 = 52 nM) demonstrates moderate potency against the isolated c-Met enzyme. It is less potent than many established inhibitors like Capmatinib (0.13 nM), Cabozantinib (1.3 nM), and Savolitinib (5 nM).[7][8] Its enzymatic potency is comparable to that of LAH-1 (49 nM).[10]
In cellular assays, this compound shows anti-proliferative effects in the micromolar range (e.g., 3.06 µM or 3,060 nM in HepG2 cells).[7] This is significantly less potent than inhibitors like Simm530 (0.49 nM), Crizotinib (11 nM), and Cabozantinib (57 nM) in their respective sensitive cell lines.[8][12][13]
Experimental Methodologies
The potency values cited above are determined through standardized laboratory procedures. Understanding these methods is crucial for interpreting the data correctly.
Experimental Workflow for Inhibitor Evaluation
A typical workflow for assessing a novel c-Met inhibitor involves a tiered approach, moving from enzymatic assays to cellular and finally in vivo models.
Protocol: Biochemical Kinase Inhibition Assay (Generic)
-
Reagents: Recombinant human c-Met kinase domain, ATP, a suitable peptide substrate, and the test inhibitor (e.g., this compound).
-
Procedure: The c-Met enzyme is incubated with various concentrations of the inhibitor in a microplate well.
-
Reaction Initiation: The kinase reaction is started by adding ATP and the peptide substrate.
-
Detection: After a set incubation period, the amount of phosphorylated substrate is measured. This can be done using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), where a signal is generated proportional to the kinase activity.[5]
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without any inhibitor. The IC50 value is then determined by fitting this data to a dose-response curve.
Protocol: Cellular Proliferation Assay (Generic MTT/SRB Assay)
-
Cell Culture: Cancer cells (e.g., HepG2, MKN-45) are seeded into 96-well plates and allowed to adhere overnight.[12][14]
-
Treatment: The cells are treated with a range of concentrations of the c-Met inhibitor for a specified period, typically 72 hours.
-
Staining:
-
For MTT assay: MTT reagent is added to the wells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
For SRB assay: Cells are fixed, and the Sulforhodamine B dye is added, which binds to total cellular protein.
-
-
Measurement: The amount of formazan (dissolved) or bound SRB is quantified by measuring the absorbance with a microplate reader.
-
Data Analysis: The absorbance readings are used to calculate the percentage of cell growth inhibition compared to untreated control cells. The IC50 value represents the concentration of the inhibitor that causes a 50% reduction in cell viability.[12]
Conclusion
Based on publicly available preclinical data, this compound is a c-Met inhibitor with activity in the nanomolar range in biochemical assays and the low micromolar range in cellular proliferation assays.[7] When compared to many first- and second-generation c-Met inhibitors such as Capmatinib, Cabozantinib, and Crizotinib, this compound appears to be less potent, both in direct enzymatic inhibition and in cellular anti-proliferative effects.[8] While it demonstrates activity, its potency does not surpass that of many well-established agents in the field. Further studies on its selectivity, pharmacokinetic properties, and in vivo efficacy would be necessary to fully delineate its therapeutic potential.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-MET [stage.abbviescience.com]
- 3. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validate User [aacrjournals.org]
- 5. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 7. c-Met-IN-23_TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery of potent and selective c-Met inhibitors for MET-amplified hepatocellular carcinoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Simm530, a novel and highly selective c-Met inhibitor, blocks c-Met-stimulated signaling and neoplastic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. aacrjournals.org [aacrjournals.org]
The Synergistic Power of Dual c-Met and EGFR Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to targeted therapies remains a significant hurdle in cancer treatment. One promising strategy to overcome this challenge is the combination of inhibitors that target parallel or interacting signaling pathways. This guide provides a comprehensive evaluation of the synergistic effects observed when combining c-Met inhibitors with Epidermal Growth Factor Receptor (EGFR) inhibitors. While specific data for a compound designated "c-Met-IN-23" is not publicly available, this guide will draw upon preclinical data from well-characterized c-Met inhibitors to illustrate the principles and potential of this therapeutic approach.
The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play crucial roles in cell proliferation, survival, and migration.[1][2][3][4] Dysregulation of the HGF/c-Met signaling axis is implicated in the development and progression of numerous cancers.[2][3][5] Similarly, the EGFR pathway is a well-established driver of tumorigenesis. Cross-talk between the c-Met and EGFR pathways can contribute to redundant signaling, ultimately leading to resistance to single-agent therapies.[2][6][7] Dual blockade of both receptors has demonstrated synergistic or additive anti-tumor effects in various cancer models, particularly in non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC).[1][5][6][7][8]
Quantitative Analysis of Synergistic Effects
The combination of c-Met and EGFR inhibitors has been shown to be more effective than either agent alone in inhibiting cancer cell growth and survival. The following tables summarize key quantitative data from preclinical studies, demonstrating the synergistic potential of this combination therapy.
| Cell Line | c-Met Inhibitor | EGFR Inhibitor | Single Agent Inhibition (%) | Combination Inhibition (%) | Reference |
| H358 (NSCLC) | SU11274 (2 µM) | Tyrphostin AG1478 (0.5 µM) | SU11274: 25% Tyrphostin AG1478: 21% | 65% | [1][8] |
| EBC-1 (NSCLC) | MK-8033 | Erlotinib | Greater growth inhibition with combination | Greater growth inhibition with combination | [5] |
| HNSCC Cell Lines | PF2341066 | Gefitinib | - | 79.7% to 95.1% growth inhibition | [2] |
Table 1: In Vitro Synergistic Inhibition of Cell Proliferation. This table presents the percentage of growth inhibition in different cancer cell lines when treated with single-agent c-Met or EGFR inhibitors versus the combination treatment.
| Xenograft Model | c-Met Inhibitor | EGFR Inhibitor | Treatment Outcome | Reference |
| HGF Transgenic Mice (Lung Tumorigenesis) | L2G7 (HGF neutralizing antibody) | Gefitinib | Significantly lower mean tumor number with combination | [6] |
| HGF Transgenic Mice (Lung Tumorigenesis) | Small molecule c-Met inhibitor | Gefitinib | Additive anti-tumor effects | [6] |
| c-Met-Amplified NSCLC PDX Model | ABN401 | Erlotinib | ~90% tumor growth inhibition with combination | [9][10] |
| HNSCC Xenograft Model | PF2341066 | Gefitinib | Enhanced anti-tumor activity with combination | [7] |
Table 2: In Vivo Synergistic Anti-Tumor Efficacy. This table summarizes the outcomes of combining c-Met and EGFR inhibitors in animal models of cancer, highlighting the enhanced therapeutic effect.
Visualizing the Interplay of Signaling Pathways
The synergistic effect of dual c-Met and EGFR inhibition stems from the blockade of interconnected downstream signaling pathways. The following diagrams illustrate these relationships.
This diagram illustrates how both c-Met and EGFR receptors activate common downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which ultimately drive cancer cell proliferation, survival, and migration.
This diagram depicts the logical relationship of dual inhibition. By simultaneously blocking both c-Met and EGFR, the activation of redundant downstream signaling pathways is more effectively abrogated, leading to a synergistic inhibition of tumor growth and survival.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of c-Met and EGFR inhibitor synergy.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of single and combination drug treatments on cell proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, H1838, H358) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the c-Met inhibitor, EGFR inhibitor, or the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The combination index (CI) can be calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blotting for Signaling Pathway Analysis
Objective: To assess the phosphorylation status of key proteins in the c-Met and EGFR downstream signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with the inhibitors as described above for a shorter duration (e.g., 2-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of c-Met, EGFR, Akt, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1x10^6 to 5x10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into four groups: vehicle control, c-Met inhibitor alone, EGFR inhibitor alone, and the combination of both. Administer the treatments daily or as per the established dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Data Analysis: Compare the tumor growth inhibition (TGI) between the different treatment groups. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed differences.
Conclusion
The preclinical data strongly support the rationale for combining c-Met and EGFR inhibitors to overcome resistance and enhance anti-tumor efficacy. The synergistic or additive effects observed in both in vitro and in vivo models highlight the potential of this combination strategy for the treatment of cancers driven by these pathways. While the specific compound "this compound" could not be individually evaluated, the principles derived from studies with other c-Met inhibitors provide a solid foundation for its potential synergistic activity with EGFR inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic benefits of this dual-targeting approach.
References
- 1. Synergism of EGFR and c-Met pathways, cross-talk and inhibition, in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Dual blockade of EGFR and c-Met abrogates redundant signaling and proliferation in head and neck carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergism of EGFR and c-Met pathways, cross-talk and inhibition, in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of Off-Target Effects of c-Met Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the off-target effects of kinase inhibitors is paramount for advancing safe and effective cancer therapies. This guide provides a comparative analysis of the off-target profiles of various c-Met inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
The c-Met receptor tyrosine kinase is a critical signaling node in cell proliferation, survival, and motility. Its aberrant activation is a known driver in various cancers, making it a prime target for therapeutic intervention. While numerous c-Met inhibitors have been developed, their selectivity varies, leading to a range of on- and off-target effects that can influence both efficacy and toxicity. This guide delves into a comparative analysis of these effects for prominent c-Met inhibitors.
Data Presentation: A Comparative Look at Inhibitor Selectivity
The following table summarizes the inhibitory activity (IC50 values) of several c-Met inhibitors against their primary target, c-Met, and a panel of off-target kinases. This quantitative data allows for a direct comparison of their selectivity profiles. Lower IC50 values indicate higher potency.
| Inhibitor | Primary Target | c-Met IC50 (nM) | Key Off-Targets | Off-Target IC50 (nM) |
| Multi-Targeted Inhibitors | ||||
| Crizotinib | c-Met, ALK, ROS1 | 11 | ALK, ROS1 | 24, <0.025 (Ki) |
| Cabozantinib | c-Met, VEGFRs, AXL, RET, KIT, TIE2, FLT3 | 1.3 | VEGFR2, AXL, RET, KIT, TIE2, FLT3 | 0.035, 7, 5.2, 4.6, 14.3, 11.3 |
| Foretinib | c-Met, VEGFRs | 0.4 | KDR (VEGFR2) | 0.9 |
| MGCD-265 | c-Met, VEGFRs, Ron, Tie2 | 1 | VEGFR1, VEGFR2, VEGFR3 | 3, 3, 4 |
| Golvatinib (E7050) | c-Met, VEGFR-2 | 14 | VEGFR-2 | 16 |
| Selective Inhibitors | ||||
| Capmatinib | c-Met | 0.13 | - | >10,000-fold selective over a large panel of kinases[1][2] |
| Tepotinib | c-Met | 1.7 | IRAK4, TrkA, Axl, IRAK1, Mer | >200-fold selective over these kinases |
| Savolitinib | c-Met | 5 | - | Highly selective over 274 kinases |
| SGX-523 | c-Met | 4 | - | No activity against BRAFV599E, c-Raf, Abl, p38α |
| PHA-665752 | c-Met | 9 | - | >50-fold selective for c-Met over other RTKs and STKs[3] |
| JNJ-38877605 | c-Met | 4 | - | 600-fold selective for c-Met over 200 other kinases |
| BMS-777607 | c-Met, Axl, Ron, Tyro3 | 3.9 | Axl, Ron, Tyro3 | 1.1, 1.8, 4.3 |
Mandatory Visualization
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The c-Met signaling pathway is activated by its ligand, HGF, leading to downstream cascades that regulate cell proliferation, survival, motility, and invasion.
Caption: A typical experimental workflow for identifying and validating the off-target effects of c-Met inhibitors, from initial screening to in vivo studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for two key assays used to determine the on- and off-target effects of kinase inhibitors.
In Vitro Kinase Assay (Kinome Profiling)
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a panel of kinases.
Objective: To determine the IC50 values of a c-Met inhibitor against a broad range of kinases to assess its selectivity.
Materials:
-
Test c-Met inhibitor
-
Recombinant human kinases
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)
-
[γ-33P]ATP or fluorescently labeled ATP analog
-
96- or 384-well plates
-
Plate reader (for radioactivity or fluorescence detection)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In each well of the plate, add the kinase, the specific peptide substrate, and the test inhibitor at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-33P]ATP (or a fluorescent ATP analog) to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays or a chelating agent like EDTA for fluorescence-based assays).
-
Detection:
-
Radiometric Assay: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the plate to remove unincorporated [γ-33P]ATP. Measure the radioactivity in each well using a scintillation counter.
-
Fluorescence-Based Assay: Measure the fluorescence intensity in each well using a plate reader. The change in fluorescence is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis: Plot the kinase activity (as a percentage of the control without inhibitor) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT/XTT Assay)
This protocol describes a common method to assess the cytotoxic effects of a c-Met inhibitor on cancer cell lines.
Objective: To determine the concentration at which a c-Met inhibitor reduces cell viability by 50% (IC50) in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., a c-Met dependent line)
-
Complete cell culture medium
-
Test c-Met inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution for MTT)
-
96-well cell culture plates
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the c-Met inhibitor. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Addition of Tetrazolium Salt:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
XTT Assay: Add the XTT reagent (pre-mixed with an electron coupling agent) to each well and incubate for 2-4 hours. Viable cells will reduce the XTT to a water-soluble orange formazan product.
-
-
Solubilization (for MTT assay): For the MTT assay, carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution in each well using a microplate reader at the appropriate wavelength (typically ~570 nm for MTT and ~450 nm for XTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4][5]
Conclusion
The therapeutic potential of c-Met inhibitors is undeniable; however, a thorough understanding of their off-target effects is crucial for optimizing their clinical application. This guide provides a framework for comparing the selectivity profiles of various c-Met inhibitors. The presented data highlights the distinction between multi-targeted inhibitors, which can offer broader efficacy but may also present more off-target toxicities, and highly selective inhibitors, which may have a more favorable safety profile but potentially a narrower spectrum of activity. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies, contributing to the development of safer and more effective cancer therapies. By integrating quantitative data, detailed methodologies, and clear visual representations, researchers can make more informed decisions in the complex landscape of kinase inhibitor drug discovery.
References
- 1. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Treatment of Non-Small Cell Lung Cancer: Focus on Capmatinib with Companion Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vitro Efficacy of c-Met-IN-23: A Comparative Analysis for In Vivo Model Selection
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of c-Met-IN-23 with Alternative c-Met Inhibitors and Guidance for In Vivo Study Design.
This guide provides a comprehensive overview of the preclinical data for the novel c-Met inhibitor, this compound (also known as Compound 12g), and compares its in vitro performance with established c-Met inhibitors. While in vivo data for this compound is not yet publicly available, this guide offers a framework for its potential in vivo validation by presenting detailed experimental protocols and comparative data from alternative compounds that have undergone in vivo testing.
Executive Summary
This compound is a potent inhibitor of the c-Met receptor tyrosine kinase with an IC50 of 0.052 µM.[1][2][3] In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2), where it showed greater potency than the multi-kinase inhibitor Crizotinib.[1][2][3] A unique characteristic of this compound is its dual function as an inhibitor of the multidrug resistance (MDR) pumps, MDR1 (P-glycoprotein) and MRP1/2, in cancer cells.[1][2][3] This suggests a potential advantage in overcoming chemotherapy resistance.
This guide presents the available in vitro data for this compound and compares it with other selective c-Met inhibitors for which in vivo efficacy has been reported. Detailed experimental methodologies are provided to facilitate the design of subsequent in vivo validation studies for this compound.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the in vitro performance of this compound and a selection of alternative c-Met inhibitors.
Table 1: In Vitro c-Met Kinase Inhibition
| Compound | c-Met IC50 (nM) |
| This compound (Compound 12g) | 52 [1][2][3] |
| Crizotinib | 12[1] |
| Volitinib | 0.6 - 12.5 |
| PHA-665752 | 4 |
Table 2: In Vitro Cytotoxicity (IC50 in µM)
| Compound | HepG2 (Liver) | HT29 (Colon) | MCF7 (Breast) | MDA-MB-231 (Breast) |
| This compound (Compound 12g) | 3.06 [1] | 12.4[1] | 19.30[1] | 16.85[1] |
| Crizotinib | 5.15[1] | - | - | - |
Mandatory Visualizations
To elucidate the biological context and experimental design, the following diagrams are provided.
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
References
Does c-Met-IN-23 overcome resistance to other c-Met inhibitors?
While specific experimental data on a compound designated "c-Met-IN-23" is not available in the current scientific literature, this guide provides a comprehensive comparison of established strategies to overcome resistance to c-Met tyrosine kinase inhibitors (TKIs). This analysis is supported by experimental data for well-characterized inhibitors, detailing the mechanisms of resistance and the approaches researchers can employ to circumvent them.
Dysregulation of the c-Met signaling pathway is a known driver in various cancers, making it a critical target for therapeutic intervention. However, the efficacy of c-Met inhibitors can be limited by the development of acquired resistance. This guide explores the molecular basis of this resistance and compares different classes of c-Met inhibitors in their ability to overcome these challenges.
Mechanisms of Resistance to c-Met Inhibitors
Resistance to c-Met inhibitors primarily arises from two mechanisms:
-
On-target Resistance: This involves secondary mutations within the c-Met kinase domain that interfere with drug binding. The location of these mutations is critical, as it often determines the sensitivity to different classes of inhibitors.
-
Off-target Resistance: This involves the activation of alternative signaling pathways that bypass the need for c-Met signaling, allowing cancer cells to continue to proliferate despite effective c-Met inhibition. Common bypass pathways include the activation of EGFR, HER3, KRAS, and BRAF.[1]
Comparison of c-Met Inhibitor Classes
c-Met TKIs are broadly classified into two main types based on their binding mode to the kinase domain. This structural difference is key to overcoming on-target resistance.
-
Type I Inhibitors: These inhibitors, which include crizotinib, capmatinib, and savolitinib, bind to the active "DFG-in" conformation of the c-Met kinase.
-
Type II Inhibitors: These inhibitors, such as cabozantinib, merestinib, and glesatinib, bind to the inactive "DFG-out" conformation.
The development of resistance to one type of inhibitor can often be overcome by switching to an inhibitor of the other type. For instance, mutations in the activation loop of the c-Met kinase, such as D1228 and Y1230 mutations, are known to confer resistance to Type I inhibitors. However, these mutants often retain sensitivity to Type II inhibitors.[2] Conversely, mutations at other sites, like L1195 and F1200, can lead to resistance to Type II inhibitors while remaining sensitive to Type I inhibitors.
Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various Type I and Type II c-Met inhibitors against wild-type c-Met and a panel of clinically relevant resistance mutations. Lower IC50 values indicate greater potency.
| c-Met Status | Crizotinib (Type Ia) | Savolitinib (Type Ib) | Capmatinib (Type Ib) | Cabozantinib (Type II) | Glesatinib (Type II) | Merestinib (Type II) |
| Wild-Type | 1.1 ± 0.2 | 0.2 ± 0.0 | 0.2 ± 0.0 | 4.3 ± 0.5 | 0.8 ± 0.1 | 0.4 ± 0.0 |
| G1163R | 1004.0 ± 249.5 | 0.3 ± 0.0 | 0.4 ± 0.1 | 1.9 ± 0.1 | 0.8 ± 0.1 | 0.4 ± 0.0 |
| L1195V | 2.1 ± 0.4 | 0.2 ± 0.0 | 0.3 ± 0.0 | 258.0 ± 49.5 | 114.0 ± 19.8 | 102.0 ± 21.2 |
| F1200I | 1.3 ± 0.3 | 0.3 ± 0.1 | 0.3 ± 0.0 | 129.0 ± 22.6 | 120.0 ± 29.7 | 109.0 ± 24.0 |
| D1228A/H/N/V | 10.3 - 41.7 | 10.0 - 100.0 | 10.0 - 100.0 | 1.9 - 6.6 | 0.9 - 3.2 | 0.5 - 2.0 |
| Y1230C/H/S | 11.7 - 56.7 | >100.0 | >100.0 | 3.5 - 10.1 | 1.0 - 4.1 | 0.6 - 2.6 |
Data adapted from preclinical studies. IC50 values are in nM and presented as mean ± SD or a range for multiple mutations at the same position.[2]
This data clearly demonstrates that mutations at positions D1228 and Y1230, which confer high-level resistance to Type Ib inhibitors savolitinib and capmatinib, remain sensitive to the Type II inhibitors cabozantinib, glesatinib, and merestinib.[2] Conversely, mutations at L1195 and F1200 lead to resistance to Type II inhibitors while having minimal impact on the efficacy of Type I inhibitors.[2] The G1163R mutation confers resistance specifically to the Type Ia inhibitor crizotinib but not to Type Ib or Type II inhibitors.[2]
Signaling Pathways and Experimental Workflows
To understand the context of c-Met inhibition and resistance, it is crucial to visualize the underlying molecular pathways and the experimental procedures used to study them.
c-Met Signaling Pathway
Upon binding its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, initiating several downstream signaling cascades that drive cell proliferation, survival, and migration.
Caption: The c-Met signaling pathway activates key downstream cascades like RAS/MAPK, PI3K/AKT, and STAT3.
Experimental Workflow for Identifying Resistance Mutations
A common preclinical workflow to identify resistance mutations involves generating resistant cell lines and then sequencing the target gene.
Caption: A typical workflow for generating and identifying c-Met inhibitor resistance mutations in vitro.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon the findings of resistance studies. Below are summaries of key experimental protocols.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of c-Met inhibitors on cancer cell lines and to calculate IC50 values.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the c-Met inhibitor for 72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.[3] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3][4]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[4][5]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the inhibitor concentration and use non-linear regression to calculate the IC50 value.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.
-
Reaction Setup: In a 96-well plate, combine the recombinant c-Met kinase enzyme, a specific peptide substrate (like Poly (Glu, Tyr) 4:1), and various concentrations of the inhibitor in a kinase assay buffer.[6][7]
-
Initiation: Start the kinase reaction by adding ATP.[6]
-
Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C or room temperature.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a luminescence-based method like the Kinase-Glo® assay, which measures the amount of remaining ATP (less ATP means higher kinase activity).[7]
-
Data Analysis: Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value.
Western Blotting for Phospho-c-Met
This technique is used to assess the level of c-Met activation in cells by detecting its phosphorylated form.
-
Cell Lysis: Treat cells with the c-Met inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution like 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[8][9] It is recommended to avoid milk as a blocking agent as it contains phosphoproteins that can increase background.[9]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-phospho-Met Tyr1234/1235).[10] Following this, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of phosphorylated c-Met.
-
Normalization: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against total c-Met or a housekeeping protein like GAPDH.[11]
Conclusion
Overcoming resistance to c-Met inhibitors is a critical challenge in cancer therapy. A thorough understanding of the mechanisms of resistance, particularly the distinction between on-target mutations and off-target bypass pathways, is essential for developing effective treatment strategies. The differential sensitivity of c-Met resistance mutants to Type I and Type II inhibitors highlights the potential of sequential therapy to circumvent on-target resistance. For off-target resistance, combination therapies that simultaneously inhibit c-Met and the activated bypass pathway may be necessary. The experimental protocols and data presented in this guide provide a framework for researchers to evaluate new c-Met inhibitors and develop strategies to overcome resistance, ultimately improving outcomes for patients with c-Met-driven cancers.
References
- 1. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of type I and type II MET tyrosine kinase inhibitors as therapeutic approach to prevent resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 6. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. Phospho-Met (Tyr1234/1235) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Safety Operating Guide
Personal protective equipment for handling c-Met-IN-23
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of c-Met-IN-23, a c-Met inhibitor. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Compound Information
This compound is a small molecule inhibitor of the c-Met receptor tyrosine kinase.[1] It also demonstrates inhibitory effects on MDR1 and MRP1/2 pumps in certain cancer cell lines, positioning it as a potential anticancer agent.[1] As with many kinase inhibitors, it should be handled with care due to its biological activity and potential toxicity.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[2] The following table summarizes the recommended PPE for handling this compound in solid (powder) and solution forms.
| Body Part | Solid Form (Powder) | Solution Form | Rationale |
| Hands | Double-gloving with nitrile gloves tested for chemotherapy drug resistance (e.g., ASTM D6978 compliant).[2] | Double-gloving with nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against tears and contamination. |
| Eyes/Face | ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities.[3][4] | ANSI-approved safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles entering the eyes.[4] |
| Body | A fully buttoned lab coat is required. For handling larger quantities or when there is a risk of significant contamination, a disposable gown resistant to chemical permeation is recommended.[2] | A fully buttoned lab coat. | Protects clothing and skin from contamination. |
| Respiratory | For weighing or procedures that may generate dust, use a certified respirator (e.g., N95) within a chemical fume hood or ventilated enclosure.[2] | Not typically required if handled in a fume hood. If there is a risk of aerosolization outside of a fume hood, a respirator should be used. | Minimizes the risk of inhaling fine particles of the compound. |
Handling and Operational Plan
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from receiving the compound to its use in experiments.
Experimental Protocol: Preparation of a Stock Solution
This protocol details the steps for preparing a stock solution of this compound, a common procedure in a research setting.
-
Preparation :
-
Consult the Safety Data Sheet (SDS) for this compound. If an SDS is not provided, request one from the supplier.[5]
-
Ensure all necessary PPE is worn correctly.
-
Perform all manipulations within a certified chemical fume hood.
-
-
Weighing the Compound :
-
Use an analytical balance to accurately weigh the desired amount of this compound powder.
-
Use anti-static weighing paper or a suitable container.
-
Handle the powder carefully to avoid generating dust.
-
-
Solubilization :
-
Transfer the weighed powder to a sterile, appropriate-sized vial (e.g., a glass vial with a PTFE-lined cap).
-
Add the appropriate volume of the desired solvent (e.g., DMSO) to achieve the target concentration.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
-
Storage :
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C) to maintain stability.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Collect in a clearly labeled hazardous chemical waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid hazardous waste container. Do not mix with general lab waste. |
| Liquid Waste (e.g., unused solutions, cell culture media containing the compound) | Collect in a labeled hazardous liquid waste container. The container should be compatible with the solvents used. |
| Contaminated PPE (e.g., gloves, disposable gowns) | Place in a designated solid hazardous waste container. |
All waste must be managed and disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[6][7] Arrange for pickup and disposal by a certified hazardous waste management company.
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area thoroughly. |
This information is intended as a guide for trained laboratory personnel. Always consult the specific Safety Data Sheet (SDS) for this compound and follow your institution's safety protocols.
References
- 1. c-Met-IN-23_TargetMol [targetmol.com]
- 2. gerpac.eu [gerpac.eu]
- 3. Personal Protective Equipment | Thermo Fisher Scientific [thermofisher.com]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Medical Waste Management Program [cdph.ca.gov]
- 7. Waste management - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
